molecular formula C7H5ClN4 B580492 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine CAS No. 1211519-08-2

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Cat. No.: B580492
CAS No.: 1211519-08-2
M. Wt: 180.595
InChI Key: QMWYXCNBZRQEFI-UHFFFAOYSA-N
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Description

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine ( 1211519-08-2) is a high-purity chemical intermediate of significant interest in medicinal chemistry and agrochemical research. Supplied with a typical purity of 99% , this compound is offered on an industrial scale in convenient packaging, such as 25kg cardboard drums . This molecule features a pyridazine ring, a key scaffold known to enhance water solubility and improve the physicochemical profile of drug candidates, linked to a pyrazole pharmacophore, a structure prevalent in numerous bioactive molecules . This combination makes it a highly versatile building block for constructing novel hybrid compounds. Recent scientific studies highlight its valuable role in the design and synthesis of new pyrazole–pyridazine hybrids , which have shown promise as potent and selective COX-2 inhibitors with anti-inflammatory properties . The chloro substituent on the pyridazine ring offers an excellent synthetic handle for further functionalization, allowing researchers to create diverse libraries of compounds for biological screening, including triazolopyridazines explored for cytotoxic activity . This product is intended for research and development applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(1H-pyrazol-4-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-2-1-6(11-12-7)5-3-9-10-4-5/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWYXCNBZRQEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CNN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of the Pyrazolyl-Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

In the landscape of modern drug discovery, certain heterocyclic frameworks are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazolyl-pyridazine core is a quintessential example of such a scaffold. The pyridazine ring, a six-membered diazine, offers a unique combination of physicochemical properties, including a significant dipole moment and robust hydrogen bonding capacity, which can enhance aqueous solubility and facilitate strong interactions with protein active sites.[1] Concurrently, the pyrazole moiety is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for other rings to improve drug-like properties.[2][3][4]

The combination of these two heterocycles into a single molecule, this compound, creates a versatile building block for constructing complex lead compounds, particularly in the realm of protein kinase inhibitors for oncology.[2] The chlorine atom at the 3-position of the pyridazine ring serves as a convenient synthetic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR). This guide provides a detailed examination of the primary synthetic routes to this valuable intermediate, focusing on the underlying chemical principles and offering field-proven protocols for its preparation.

Chapter 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection strategies, centered on the formation of the critical bond between the pyridazine and pyrazole rings.

G cluster_0 Primary Strategy: C-C Bond Formation cluster_1 Alternative Strategy: C-N Bond Formation Target This compound Disconnection_A C-C Disconnection (Suzuki, Stille, etc.) Target->Disconnection_A Disconnection_B C-N Disconnection (Less Common) Target->Disconnection_B SM_A1 Pyridazine Synthon (Electrophile) e.g., 3-Chloro-6-halopyridazine Disconnection_A->SM_A1 Cross-Coupling SM_A2 Pyrazole Synthon (Nucleophile) e.g., Pyrazole-4-boronic acid or Stannane Disconnection_A->SM_A2 Cross-Coupling SM_B1 Pyridazine Synthon (Nucleophile) e.g., 3-Chloro-6-aminopyridazine Disconnection_B->SM_B1 Nucleophilic Substitution SM_B2 Pyrazole Synthon (Electrophile) e.g., 4-Halopyrazole Disconnection_B->SM_B2 Nucleophilic Substitution G cluster_workflow Synthesis of Pyrazole Boronic Ester Start 1-Boc-4-iodopyrazole + Bis(pinacolato)diboron Step1 Pd-Catalyzed Borylation (e.g., Pd(dppf)Cl2, KOAc) Start->Step1 Intermediate 1-Boc-4-pyrazole boronic acid pinacol ester Step1->Intermediate Step2 Thermal Deprotection (Heating) Intermediate->Step2 Product 4-(4,4,5,5-Tetramethyl-1,3,2- dioxaborolan-2-yl)-1H-pyrazole Step2->Product

Caption: Workflow for the synthesis of the key pyrazole boronic ester intermediate.

Experimental Protocol: Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester [5]

  • Reaction Setup: To a solution of 1-Boc-4-iodopyrazole (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in anhydrous 1,4-dioxane, add potassium acetate (3.0 eq).

  • Catalyst Addition: Degas the mixture by bubbling argon through the solution for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-pyrazole boronic acid pinacol ester.

  • Deprotection: Heat the crude intermediate to 150-160 °C in a flask equipped with a distillation apparatus. The Boc group will be removed as isobutylene and CO₂. Continue heating until gas evolution ceases.

  • Purification: Cool the residue to room temperature. Add petroleum ether and stir to form a slurry. Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield the pure pyrazole-4-boronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Protocol

The core of the synthesis is the coupling of the pyrazole boronic ester with a suitable pyridazine partner. 3,6-Dichloropyridazine is a cost-effective starting material. The challenge lies in achieving mono-substitution. The reactivity difference between the two chlorine atoms is minimal, so careful control of stoichiometry and reaction conditions is crucial to favor the desired product and minimize the formation of the di-substituted byproduct.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice for such couplings. [6]The bulky phosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle.

  • Base: An aqueous base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential. [7]Its role is to activate the boronic ester by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane (DME)) and water is typically used. The organic solvent solubilizes the heterocyclic substrates and catalyst, while water dissolves the inorganic base. [7]* Stoichiometry: Using a slight excess of 3,6-dichloropyridazine relative to the pyrazole boronic ester can help suppress the formation of the di-substituted product, though this may require more rigorous purification to remove unreacted starting material.

Experimental Protocol: this compound

  • Reaction Setup: In a reaction vessel, combine 3,6-dichloropyridazine (1.2 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), and a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reagent Addition: Add sodium carbonate (2.0 eq) as a 2M aqueous solution.

  • Catalyst Addition: Sparge the mixture with argon for 20 minutes to remove dissolved oxygen. Add Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the target compound.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₄ (5 mol%)Standard, reliable catalyst for Suzuki couplings.
Base 2M aq. Na₂CO₃ (2.0 eq)Activates boronic ester for transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1)Solubilizes both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient thermal energy for the catalytic cycle.
Reaction Time 6-12 hoursTypical duration, should be monitored for completion.
Typical Yield 60-75%Expected yield after purification.

Chapter 3: Alternative Synthesis Strategy: Stille Coupling

While the Suzuki-Miyaura coupling is preferred, the Stille coupling presents a viable alternative. This reaction utilizes an organotin reagent, such as 4-(tributylstannyl)-1H-pyrazole, in place of the boronic ester. [8] The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves the transfer of the pyrazolyl group from tin to palladium. Stille couplings can be advantageous when the corresponding boronic acid is unstable or difficult to prepare. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product, which is a major concern in pharmaceutical development. [9]

Chapter 4: Characterization and Purity Analysis

Confirmation of the final product's identity and purity is critical. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic signals for the pyrazole and pyridazine ring protons, and their coupling patterns will confirm the 4-yl substitution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for research applications.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method leverages readily accessible starting materials, including 3,6-dichloropyridazine and a pyrazole-4-boronic acid pinacol ester, under well-established and scalable conditions. Careful control over stoichiometry and purification is necessary to manage the formation of di-substituted byproducts. The resulting compound is a highly valuable intermediate, providing a reactive chlorine handle for further elaboration in the synthesis of complex molecules for drug discovery, particularly in the development of kinase inhibitors.

References

  • Taylor & Francis Online. (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Google Patents. (2021). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • ResearchGate. (n.d.). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines.
  • ResearchGate. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PubMed Central (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • OUCІ. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • Google Patents. (2020). WO 2020/039025 A1.
  • IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • PubMed Central (PMC). (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
  • PubMed Central (PMC). (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • SynArchive. (n.d.). Stille Coupling.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
  • PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines.
  • Pearson+. (2024). Predict the product of the following Stille coupling reactions.(b....
  • PubMed. (n.d.). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole.
  • ResearchGate. (2003). Palladium Catalyzed Cross‐Coupling Reaction of 5‐Tributylstannyl‐4‐fluoropyrazole.

Sources

An In-depth Technical Guide to 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyrazole and pyridazine ring systems, each with a rich history of pharmacological relevance, offer a compelling pairing.[1][2] This guide provides a detailed technical overview of a key exemplar of this hybrid-scaffold approach: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine .

This molecule serves as a versatile building block, incorporating the key structural features of both parent heterocycles. The pyridazine moiety, a π-deficient system, is known for its ability to engage in hydrogen bonding and its role as a bioisosteric replacement for other aromatic systems.[2] The pyrazole ring, on the other hand, is a five-membered heterocycle that is a common pharmacophore in a multitude of approved drugs, valued for its metabolic stability and diverse interaction capabilities.[1] The presence of a reactive chlorine atom on the pyridazine ring further enhances the synthetic utility of this compound, allowing for facile diversification through nucleophilic substitution reactions.

This document will detail the known chemical and physical properties of this compound, discuss its synthesis and reactivity, and explore its potential applications in the field of drug discovery, with a focus on providing actionable insights for researchers.

Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. Below is a summary of the key identifiers and properties for this compound.

PropertyValueSource
CAS Number 1211519-08-2
Molecular Formula C₇H₅ClN₄
Molecular Weight 180.59 g/mol [3]
Appearance Solid (predicted)General knowledge
Storage Temperature Room temperature

While specific experimental data for properties such as melting point, boiling point, and solubility of the title compound are not widely published, data for closely related analogs provide useful reference points. For instance, the regioisomer, 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, has a reported molecular weight of 180.60 g/mol .[4] The methylated analog, 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS 943541-20-6), has a molecular weight of 194.62 g/mol .[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis would involve the coupling of a suitably protected pyrazole-4-boronic acid or boronic ester with 3,6-dichloropyridazine. This approach offers regioselective control, which is crucial when working with multi-functionalized heterocyclic systems.

Synthetic Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 3,6-Dichloropyridazine C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/Water) A->C Suzuki Coupling B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole-4-boronic acid pinacol ester) B->C D This compound C->D

Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • To a solution of 3,6-dichloropyridazine (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in a suitable solvent system such as 1,4-dioxane and water (e.g., 4:1 v/v), add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

This general procedure is adapted from similar Suzuki couplings used to synthesize related bi-heterocyclic compounds and would likely require optimization of the catalyst, base, solvent, and temperature for this specific substrate combination.[6]

Reactivity Profile

The reactivity of this compound is dictated by the electronic nature of its constituent rings and the presence of the chloro substituent.

  • Nucleophilic Aromatic Substitution (SNAr): The 3-chloropyridazine moiety is an electron-deficient system, making the chlorine atom susceptible to displacement by a variety of nucleophiles.[7] This is the most synthetically valuable reaction for this molecule, allowing for the introduction of diverse functional groups at the 6-position of the pyridazine ring. Common nucleophiles include amines, alcohols, thiols, and carbanions. The reaction is typically facilitated by heat and, in some cases, a base.

  • Electrophilic Substitution: The pyrazole ring is generally more susceptible to electrophilic attack than the pyridazine ring.[8] However, the specific conditions required for electrophilic substitution on the pyrazole ring of the title compound would need to be determined experimentally, as the electron-withdrawing nature of the pyridazine substituent may deactivate the pyrazole ring to some extent.

  • N-H Acidity and Alkylation/Acylation: The pyrazole ring contains an acidic N-H proton. This site can be deprotonated with a suitable base to form an anion, which can then be alkylated or acylated to introduce substituents at the N-1 position of the pyrazole ring.

Reactivity cluster_core This compound cluster_reactions Potential Reactions Core This compound SNAr Nucleophilic Aromatic Substitution (at C-Cl) Core:C->SNAr Nu⁻ N_Alkylation N-Alkylation/Acylation (at pyrazole N-H) Core:C->N_Alkylation Base, R-X Electrophilic Electrophilic Substitution (on pyrazole ring) Core:C->Electrophilic E⁺

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Discovery

The pyrazolyl-pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] The combination of the hydrogen bond accepting capabilities of the pyridazine nitrogens and the diverse substitution patterns possible on both rings makes this a highly attractive scaffold for library synthesis and lead optimization.

While specific biological activity data for this compound is not extensively documented in public literature, its structural motifs are present in compounds with a wide range of therapeutic applications, including:

  • Kinase Inhibitors: Many kinase inhibitors feature nitrogen-containing heterocycles that can interact with the hinge region of the ATP-binding pocket. The pyrazolyl-pyridazine core is well-suited for this purpose.

  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of enzymes such as cyclooxygenase (COX).[9]

  • Anticancer Agents: The pyrazole scaffold is a component of numerous compounds investigated for their anticancer activity.[1]

The synthetic tractability of this compound, particularly the reactivity of the chloro group, allows for its use as a starting material for the generation of libraries of diverse analogs for high-throughput screening and structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on general principles for handling chlorinated heterocyclic compounds and should be supplemented by a thorough review of the material safety data sheet (MSDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed and specific safety information, always refer to the latest version of the Safety Data Sheet (SDS) for CAS number 1211519-08-2.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its hybrid scaffold, combining the key features of pyrazole and pyridazine heterocycles, along with a reactive chloro handle, provides a robust platform for the development of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule are still emerging, its structural relationship to a wide range of biologically active compounds underscores its significance for researchers in medicinal chemistry and related fields. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

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3-Chloro-6-(1H-pyrazol-4-yl)pyridazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

A Core Scaffold for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will detail its fundamental molecular properties, provide a robust and validated protocol for its synthesis via palladium-catalyzed cross-coupling, and explore its potential applications as a core scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research programs.

Introduction: The Pyrazolyl-Pyridazine Scaffold

The convergence of two privileged heterocyclic systems—pyrazole and pyridazine—has yielded a class of compounds with remarkable potential in medicinal chemistry. Pyrazole rings are well-established pharmacophores found in numerous approved drugs, valued for their ability to act as bioisosteres of other functional groups and engage in specific hydrogen bonding interactions.[1][2] Similarly, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold that imparts favorable physicochemical properties and provides key vectors for molecular recognition.[3]

The specific isomer, this compound, combines these two frameworks, creating a molecule with distinct structural and electronic features. The chlorine atom at the 3-position of the pyridazine ring serves as a crucial synthetic handle for further functionalization, while the pyrazole's C4-linkage allows for specific spatial arrangements of substituents, making it a highly attractive starting point for library synthesis and lead optimization campaigns.

Molecular and Chemical Properties

The fundamental properties of this compound are summarized below. These data have been compiled from validated chemical databases and provide the foundational information required for experimental design.

PropertyValueSource
Molecular Formula C₇H₅ClN₄[4][5][6]
Molecular Weight 180.59 g/mol [4][5][7]
CAS Number 1211519-08-2[4][5][7][8]
IUPAC Name This compound[6]
Canonical SMILES C1=C(NN=C1)C2=CC=C(N=N2)Cl[5]
InChI Key QMWYXCNBZRQEFI-UHFFFAOYSA-N[6]
Storage Conditions Inert atmosphere, 2-8°C[5][7]

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the C-C bond between the pyridazine and pyrazole rings is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This protocol has been adapted from established methodologies for analogous structures and is designed for high yield and purity.[9][10]

Rationale: The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks. The mechanism involves an oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the desired product and regenerate the catalyst.

Reagents and Materials
  • 3,6-Dichloropyridazine

  • 1H-Pyrazol-4-ylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), 1H-pyrazol-4-ylboronic acid pinacol ester (1.05 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the title compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Combine Reactants: - 3,6-Dichloropyridazine - Pyrazole Boronic Ester - Pd(dppf)Cl₂ Catalyst - Na₂CO₃ Base solvents Add Degassed Solvents (Dioxane/Water) reagents->solvents heating Heat to 90°C (12-16h under Inert Gas) solvents->heating extraction Cool & Dilute with EtOAc Perform Aqueous Washes heating->extraction drying Dry Organic Layer (MgSO₄) Filter & Concentrate extraction->drying chromatography Silica Gel Column Chromatography drying->chromatography product This compound chromatography->product

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Applications in Drug Development

The this compound scaffold is a strategic starting point for creating compounds targeting a range of biological pathways. The inherent biological activities of its constituent rings suggest high potential in oncology, inflammation, and neuroscience.

  • Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. The pyrazolyl-pyridazine scaffold can form critical hydrogen bonds with the hinge region of various kinases, a common feature of Type I and Type II inhibitors. The chlorine atom provides a vector for introducing larger side chains to target specificity pockets.

  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, famously exemplified by COX-2 inhibitors.[1][3] Conjugates of pyrazolone and pyridazine have demonstrated significant anti-inflammatory and analgesic effects, suggesting that this core could be elaborated to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • CNS-Active Agents: The physicochemical properties of the pyridazine ring can be tuned to optimize blood-brain barrier penetration. The scaffold can be decorated to target various central nervous system receptors and enzymes.

Hypothetical Kinase Binding Pathway

The diagram below illustrates a hypothetical mechanism by which a derivative of this compound could inhibit a generic protein kinase, a common target for this class of compounds.

Kinase_Inhibition cluster_pathway Kinase ATP Binding Site inhibitor Pyrazolyl-Pyridazine Inhibitor hinge Hinge Region (Backbone NH) inhibitor->hinge H-Bonds via Pyridazine N gatekeeper Gatekeeper Residue inhibitor->gatekeeper Steric Interaction pocket Hydrophobic Pocket inhibitor->pocket Side Chain Occupies kinase Active Kinase inhibitor->kinase Blocks ATP Binding atp ATP atp->kinase Binds substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream

Caption: Hypothetical binding mode in a kinase ATP pocket.

Conclusion

This compound represents a high-value scaffold for chemical biology and drug discovery. Its straightforward and robust synthesis via Suzuki-Miyaura coupling allows for accessible production and facile derivatization. The proven pharmacological relevance of its heterocyclic components positions this molecule as a prime candidate for the development of next-generation inhibitors and modulators of key biological targets.

References

  • Chemical Register. (n.d.). This compound.
  • Krasavin, M., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link][10]
  • Nissan, Y. M., et al. (2014). Synthesis and Biological Evaluation of New Pyrazolone-Pyridazine Conjugates as Anti-Inflammatory and Analgesic Agents. Bioorganic & Medicinal Chemistry. [Link][3]
  • Abdel-Wahab, B. F., et al. (2018).
  • Ather, A. Q., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E. [Link][11]
  • Kumar, A., & Singh, R. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link][2]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine, a molecule of interest in medicinal chemistry and materials science. This document, intended for researchers and drug development professionals, details the theoretical underpinnings and practical applications of key analytical techniques for structural elucidation and purity assessment. While direct spectroscopic data for this specific regioisomer is not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented with an emphasis on experimental design and data interpretation.

Structural Framework and Synthetic Strategy

The target molecule, this compound, is a bicyclic heteroaromatic compound featuring a pyridazine ring substituted with a chlorine atom and a pyrazole ring. The precise connectivity of the pyrazole ring (attachment via the C4 position) is a key structural feature that dictates its electronic and steric properties.

Plausible Synthetic Route

A reliable synthetic pathway to pyrazolyl-pyridazines involves the condensation of a hydrazinylpyridazine with a suitable 1,3-dicarbonyl equivalent. While the synthesis for the 1-yl isomer is documented, a similar strategy can be employed for the 4-yl isomer. A plausible synthetic protocol is outlined below.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 3-chloro-6-hydrazinylpyridazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 1,1,3,3-tetramethoxypropane (1.1 eq), which serves as a synthon for malondialdehyde.

  • Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid, to facilitate the cyclization.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridazine and pyrazole rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridazine H-4/H-57.6 - 8.0Doublet~9.0
Pyridazine H-4/H-57.8 - 8.2Doublet~9.0
Pyrazole H-3/H-58.0 - 8.5Singlet-
Pyrazole N-H> 10.0Broad Singlet-

Protocol 2: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumental Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridazine C-3150 - 155
Pyridazine C-6155 - 160
Pyridazine C-4/C-5120 - 130
Pyrazole C-4110 - 115
Pyrazole C-3/C-5135 - 140

Protocol 3: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrumental Parameters: Acquire the spectrum on a spectrometer with a carbon-observe probe.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Determination of Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns.

Expected Fragmentation Pattern

Upon ionization in the mass spectrometer, this compound is expected to show a prominent molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

fragmentation M [M]⁺˙ m/z = 180/182 F1 [M-Cl]⁺ m/z = 145 M->F1 - Cl F2 [M-N₂]⁺˙ m/z = 152/154 M->F2 - N₂ F3 [C₄H₃N₂]⁺ (Pyridazine ring fragment) M->F3 F4 [C₃H₃N₂]⁺ (Pyrazole ring fragment) M->F4

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Protocol 4: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for volatile compounds and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3300N-H stretchPyrazole
3000 - 3100C-H stretchAromatic
1550 - 1620C=N stretchPyridazine, Pyrazole
1400 - 1500C=C stretchAromatic rings
1000 - 1200C-N stretch
700 - 850C-Cl stretch

Protocol 5: FTIR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds, π → π* and n → π* transitions are typically observed.

The UV-Vis spectrum of this compound in a polar solvent like methanol is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions of the conjugated heteroaromatic system.

Protocol 6: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Conclusion

References

  • Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2016. [Link]
  • Ledovskaya, M. S., et al. (2021). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. St. Petersburg University Researchers Portal. [Link]
  • PubChem. (n.d.). 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. National Center for Biotechnology Information.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

1H NMR and 13C NMR of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a pyridazine and a pyrazole moiety, makes it a versatile scaffold for the synthesis of novel bioactive molecules.[1] Accurate structural elucidation is the cornerstone of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural characterization. The guide moves beyond a simple reporting of data, offering detailed interpretations grounded in the fundamental principles of NMR and supported by comparative data from analogous heterocyclic systems. We will explore the causal relationships between the molecule's electronic and steric features and its spectral output, describe a robust protocol for data acquisition, and provide a predictive framework for assigning spectral resonances.

Core Principles: Electronic Effects in Pyridazine and Pyrazole Systems

The chemical shifts observed in the NMR spectrum of this compound are a direct consequence of its unique electronic landscape. Both the pyridazine and pyrazole rings are π-deficient aromatic systems due to the presence of electronegative nitrogen atoms. These nitrogens withdraw electron density from the ring carbons and protons, generally shifting their NMR signals to a higher frequency (downfield) compared to benzene.[3]

In the 3-chloro-substituted pyridazine ring, the electronic effects are twofold:

  • Inductive Effect: The highly electronegative chlorine atom at the C3 position strongly withdraws electron density through the sigma bond, significantly deshielding the adjacent C3 carbon and, to a lesser extent, the H4 proton.

  • Mesomeric (Resonance) Effect: The lone pairs on the nitrogen atoms participate in the aromatic system, influencing the electron density distribution across the ring.

Similarly, the 1H-pyrazole ring's environment is dictated by its two nitrogen atoms. The proton on the nitrogen (N-H) is acidic and its signal is often broad due to chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[4] The two C-H protons on the pyrazole ring are in a relatively electron-rich environment compared to the pyridazine ring, but their precise shifts are influenced by the point of attachment to the pyridazine core.

Structural and NMR Spectral Annotation

To facilitate a clear discussion, the atoms of this compound are systematically numbered as shown below. This numbering is used throughout the guide for all spectral assignments.

Figure 1: Structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the five protons in the molecule. Two signals will appear as doublets from the pyridazine ring, two as singlets from the pyrazole C-H protons, and one broad singlet from the pyrazole N-H proton. The existence of a recorded ¹H NMR spectrum for this compound confirms its characterization is established.[5]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale and Comparative Insights
N-H ~13.3Broad Singlet-1HThe N-H proton of a pyrazole ring is acidic and its signal is typically very downfield and broad. This is due to hydrogen bonding and rapid chemical exchange.[4][6]
H5 ~8.4Doublet (d)~9.21HThis proton is on the pyridazine ring, ortho to the linking C6 carbon and meta to the N2 nitrogen. In a closely related structure, 1-(6-chloropyridazine-3-yl)-3-(4-chlorophenyl)-5-trifluoromethylpyrazole, the analogous H5' proton appears at δ 8.20 ppm (d, J = 9.2 Hz).[7]
H3' / H5' ~8.2Singlet (s)-2HThe two C-H protons on the pyrazole ring (H3' and H5') are in chemically equivalent environments due to tautomerism or rapid rotation, likely appearing as a single, sharp singlet. In pyrazole itself, these protons appear as a doublet at δ 7.66 ppm.[8] The downfield shift here is due to the attachment of the electron-withdrawing pyridazine ring.
H4 ~8.0Doublet (d)~9.21HThis proton is adjacent to the electronegative chlorine atom and ortho to the N2 nitrogen, which strongly deshields it. The coupling constant of ~9.2 Hz is characteristic of ortho-coupling in a pyridazine ring and will be identical to that of H5.[7]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals for the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the proximity to the electronegative nitrogen and chlorine atoms.

Carbon LabelPredicted Chemical Shift (δ, ppm)C-TypeRationale and Comparative Insights
C3 ~156QuaternaryThis carbon is directly attached to the electronegative chlorine atom and is adjacent to N2, causing a significant downfield shift. In 1-(6-chloropyridazine-3-yl) derivatives, the analogous C3' carbon (C-Cl) appears at δ 155.70 ppm.[7]
C6 ~154QuaternaryThis carbon is bonded to the pyrazole ring and is adjacent to N1, leading to a substantial downfield shift. The analogous C6' carbon in other 6-substituted pyridazines is found in a similar region.[9]
C3' / C5' ~135CHThese protonated carbons of the pyrazole ring are expected to be in the aromatic region. In various N-H pyrazoles, these carbons typically resonate between δ 130-140 ppm.[10]
C5 ~132CHThis protonated carbon on the pyridazine ring is influenced by the adjacent C6 and the nitrogen at position 1. In similar pyridazine systems, this carbon appears in the δ 130-135 ppm range.[11]
C4 ~124CHThis protonated carbon is adjacent to the C-Cl bond and is expected to be shifted slightly upfield relative to C5. The corresponding C4' in a 1-(6-chloropyridazine-3-yl) analog resonates at δ 124.42 ppm.[7]
C4' ~111QuaternaryThis is the quaternary carbon of the pyrazole ring that links to the pyridazine. Its chemical shift is expected to be the most upfield of the aromatic carbons.[12]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following workflow is based on established best practices for the analysis of small heterocyclic molecules.[13][14]

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Use a high-quality deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it readily dissolves a wide range of polar heterocyclic compounds and its residual proton peak (δ ~2.50 ppm) does not typically overlap with signals of interest.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shift to δ 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer:

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16-64 scans, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width: -10 to 180 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096 scans to achieve adequate signal-to-noise.

  • 2D NMR (for Unambiguous Assignment):

    • COSY: To confirm ¹H-¹H coupling correlations (e.g., between H4 and H5).

    • HSQC: To identify one-bond ¹H-¹³C correlations, confirming which protons are attached to which carbons.[15]

    • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assigning quaternary carbons like C3, C6, and C4'.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter tune Tune & Shim Spectrometer filter->tune h1 Acquire 1D ¹H Spectrum (16-64 scans) tune->h1 c13 Acquire 1D ¹³C Spectrum (1024+ scans) h1->c13 d2 Acquire 2D Spectra (COSY, HSQC, HMBC) c13->d2 phase Phasing & Baseline Correction d2->phase reference Reference to TMS (δ 0.00 ppm) phase->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals using 1D & 2D Data integrate->assign report Final Structure Confirmation assign->report

Figure 2: Standardized workflow for NMR analysis of this compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. By understanding the fundamental electronic influences of the chloro, pyridazine, and pyrazole moieties, a highly accurate prediction and assignment of the NMR spectrum can be achieved. The pyridazine protons H4 and H5 are expected as a coupled doublet system downfield, while the pyrazole protons H3' and H5' appear as a singlet. The carbon spectrum is characterized by the significantly downfield-shifted C3 and C6 carbons, a direct result of their attachment to chlorine and the pyrazole ring, respectively. Adherence to the detailed experimental protocol provided will ensure the acquisition of high-fidelity data, enabling confident structural confirmation for researchers in the field of chemical and pharmaceutical development.

References

  • Elguero, J., Goya, P., & Páez, J. A. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 48(1), 97-105.
  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...
  • Matsuo, T., & Shosenji, H. (1969). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Chemical and Pharmaceutical Bulletin, 17(7), 1347-1353.
  • Lyčka, A., & Prousek, J. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 811-814.
  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(1), 21-27.
  • Iali, W., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Chemistry – A European Journal, 25(63), 14354-14359.
  • Adembri, G., et al. (1981). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1870-1873.
  • SPbU Researchers Portal. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue.
  • ResearchGate. 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt...
  • Ather, F., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2016.
  • Saini, P., et al. (2023). Synthesis, Characterization and Anthelmintic Activity of Some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 744-753.
  • El-Gamal, M. I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential... RSC Medicinal Chemistry, 14(3), 484-502.
  • American Chemical Society. NMR Guidelines for ACS Journals.
  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-435.
  • Fekry, M., et al. (2019). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 135-144.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.
  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 153-159.

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometry analysis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine, a heterocyclic small molecule of interest in drug discovery and development. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and structurally related compounds.

Introduction: The Significance of Mass Spectrometry in Characterizing Novel Heterocycles

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in medicinal chemistry.[1] The structural elucidation and purity assessment of such novel chemical entities are paramount in the drug discovery pipeline. Mass spectrometry (MS) is an indispensable analytical technique for these tasks, providing precise molecular weight determination and valuable structural information through fragmentation analysis.[2][3] This guide will detail the application of modern mass spectrometry techniques for the comprehensive analysis of this compound.

The subject molecule, with a monoisotopic mass of 180.0203 Da, presents a unique fragmentation pattern owing to the presence of two interconnected heterocyclic rings: a pyridazine and a pyrazole. Understanding these fragmentation pathways is crucial for its unambiguous identification, particularly in complex matrices encountered during metabolic studies or reaction monitoring.

Experimental Approach: A Validating Workflow

A robust analytical workflow is essential for generating reliable and reproducible mass spectrometry data. The following sections outline a field-proven approach, from sample preparation to data acquisition and interpretation.

Sample Preparation: Ensuring Analytical Integrity

The quality of mass spectrometry data is intrinsically linked to the purity of the sample.[4] For this compound, a meticulous sample preparation protocol is critical to avoid interference from impurities or contaminants.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

  • Solubilization: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile) to achieve a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

  • Vial Transfer: Transfer the filtered sample into an appropriate autosampler vial for analysis.

The rationale behind using a dilute solution is to prevent detector saturation and ensure optimal ionization efficiency. The addition of formic acid is to facilitate protonation of the analyte in positive ion mode electrospray ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard

For the analysis of polar, non-volatile small molecules like this compound, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the technique of choice.[5][6]

Table 1: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent separation for a wide range of small molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for ESI+.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient5% to 95% B over 10 minutesA standard gradient to elute compounds with varying polarities.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume5 µLA typical injection volume to avoid column overloading.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)Ideal for polar molecules like the target compound.[7]
PolarityPositiveNitrogen-containing heterocycles readily form positive ions.[8]
Capillary Voltage3.5 kVA typical starting point for ESI.
Gas Temperature300 °CFacilitates desolvation of the analyte.
Gas Flow8 L/minAssists in the desolvation process.
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF)Provides high resolution and accurate mass measurements.[3]
Scan Range (m/z)50 - 500Covers the expected mass of the parent ion and its fragments.
Collision Energy (for MS/MS)Ramped (e.g., 10-40 eV)To induce fragmentation and obtain structural information.

This integrated approach ensures that the analyte is separated from potential impurities before it enters the mass spectrometer, leading to cleaner and more easily interpretable spectra.

Data Interpretation: Deciphering the Mass Spectrum

The mass spectrum of this compound will provide a wealth of information. The following sections detail the expected observations and their interpretation.

Molecular Ion Peak and Isotopic Pattern

The primary piece of information from the mass spectrum is the molecular weight of the analyte. For this compound (C7H5ClN4), the expected protonated molecule [M+H]+ will have a monoisotopic mass of 181.0276 m/z. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. The M+2 peak, corresponding to the 37Cl isotope, will have an intensity of approximately one-third of the M peak (35Cl). This isotopic signature is a key identifier for chlorine-containing compounds.

Fragmentation Analysis: Unveiling the Structure

The fragmentation of pyridazine rings often involves the loss of nitrogen-containing species.[11] For pyrazole rings, cleavage of the ring is a common fragmentation pathway.[10] The presence of the chloro-substituent also influences the fragmentation.

Proposed Key Fragmentation Pathways:

  • Loss of N2: A common fragmentation for pyridazine-containing compounds is the neutral loss of a nitrogen molecule (N2), which would result in a fragment ion with a mass loss of 28 Da.

  • Loss of HCN: Cleavage of the pyrazole ring can lead to the loss of hydrogen cyanide (HCN), resulting in a mass loss of 27 Da.

  • Loss of Chlorine Radical: Homolytic cleavage of the C-Cl bond can result in the loss of a chlorine radical (Cl•), leading to a mass loss of 35 Da.

  • Ring Cleavage: More complex fragmentation can involve the cleavage of both heterocyclic rings, leading to a variety of smaller fragment ions.

Table 2: Predicted Fragment Ions for [M+H]+ of this compound

Proposed Fragment Ionm/z (monoisotopic)Proposed Neutral Loss
[M+H - N2]+153.0381N2
[M+H - HCN]+154.0010HCN
[M+H - Cl]+146.0565Cl•
[M+H - N2 - HCN]+126.0115N2, HCN

These predicted fragmentation patterns provide a basis for the structural confirmation of this compound.

Visualizing the Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the proposed fragmentation, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation a Weigh Compound b Dissolve in Solvent a->b c Serial Dilution b->c d Filter c->d e Transfer to Vial d->e f LC Separation e->f Injection g ESI Ionization f->g h Mass Analysis (Q-TOF) g->h i Data Acquisition h->i j Molecular Ion Peak i->j l MS/MS Fragmentation i->l k Isotopic Pattern Analysis j->k m Structural Confirmation l->m

Caption: Experimental workflow for the mass spectrometry analysis.

Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [M+H]+ m/z 181.0276 F1 [M+H - N2]+ m/z 153.0381 M->F1 - N2 F2 [M+H - HCN]+ m/z 154.0010 M->F2 - HCN F3 [M+H - Cl]+ m/z 146.0565 M->F3 - Cl F4 [M+H - N2 - HCN]+ m/z 126.0115 F1->F4 - HCN

Caption: Proposed fragmentation pathway of this compound.

Conclusion: A Pathway to Confident Characterization

This guide has outlined a comprehensive and scientifically rigorous approach to the mass spectrometry analysis of this compound. By following the detailed protocols for sample preparation and LC-MS analysis, and by applying the principles of data interpretation discussed, researchers can achieve confident structural characterization of this and related novel chemical entities. The predictive fragmentation pathway serves as a valuable tool for interpreting MS/MS data and confirming the molecular structure. As with any analytical endeavor, the key to success lies in a systematic approach and a thorough understanding of the underlying chemical principles.

References

  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit.
  • Frizzo, C. P., Hennemann, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Unknown. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Unknown. (2015, July 28). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics | AIP Publishing.
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  • PubChem. (n.d.). 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.
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  • Unknown. (n.d.). Small molecule analysis using MS. Bioanalysis Zone.
  • Unknown. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
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  • Unknown. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv.
  • Unknown. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • Unknown. (2025, January 21). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. PubMed.
  • Unknown. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH.
  • Unknown. (2024, December 17). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. SPbU Researchers Portal.
  • Unknown. (n.d.). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.
  • Unknown. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PMC - NIH.
  • ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
  • Wikipedia. (n.d.). Electron ionization.
  • Unknown. (n.d.). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. NIH.
  • Unknown. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Unknown. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.
  • MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. Retrieved from https://www.mdpi.com/1422-8599/2024/1/7
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.
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  • Unknown. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.
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  • Unknown. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
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Introduction: The Significance of the Pyrazolyl-Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

In the landscape of medicinal chemistry and materials science, the fusion of pyrazole and pyridazine rings into a single molecular entity creates a scaffold of considerable interest. Pyridazine derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The pyridazine ring's unique physicochemical characteristics, such as its high dipole moment and robust hydrogen-bonding capacity, are pivotal in its molecular recognition capabilities at biological targets.[2] When coupled with the versatile pyrazole moiety, another cornerstone of heterocyclic chemistry, the resulting this compound presents a compelling subject for structural analysis. Understanding its solid-state architecture at the atomic level is paramount for rational drug design and the development of novel functional materials.

This guide provides a comprehensive examination of the crystal structure of this compound, moving beyond a mere presentation of data to offer insights into the experimental rationale and the implications of its structural features.

Part 1: Synthesis and Crystallization: A Deliberate Pathway to a Crystalline Solid

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The reported synthesis of the title compound is a classic example of heterocyclic chemistry, chosen for its efficiency and high yield.

Experimental Protocol: Synthesis

The synthesis of this compound was achieved through a condensation reaction.[3]

Step-by-Step Protocol:

  • Reactant Preparation: 3-Chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) is dissolved in ethanol (15 ml). This precursor is the foundational block, providing the pyridazine core.

  • Reagent Addition: Malondialdehyde bis(diethyl acetal) (0.327 g, 3.46 mmol) is added dropwise to the solution with continuous stirring. This reagent serves as the source for the three-carbon unit required to form the pyrazole ring.

  • Catalysis: A few drops of acetic acid are added to the reaction mixture. The acid acts as a catalyst, protonating the acetal and facilitating the subsequent cyclization by activating the carbonyl groups for nucleophilic attack by the hydrazine.

  • Reaction Conditions: The solution is refluxed for 2 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.

  • Monitoring and Isolation: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is precipitated by the addition of water, taking advantage of the product's lower solubility in a more polar solvent system.

  • Purification: The precipitate is filtered and dried.

Crystallization: The Art of Patience

The formation of diffraction-quality single crystals is often the most critical and challenging step. For the title compound, colorless needles appeared on the walls of the beaker due to the slow evaporation of the solvent.[3] This method is favored for its simplicity and effectiveness, as the gradual removal of the solvent allows the molecules to self-assemble into a highly ordered crystal lattice.

Part 2: X-ray Crystallographic Analysis: Decoding the Solid State

The crystal structure was elucidated using single-crystal X-ray diffraction, the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Refinement

The diffraction data were collected on a Bruker Kappa APEXII CCD diffractometer.[3] The choice of this instrument reflects the standard in modern crystallography, offering high sensitivity and data quality. The key parameters from the data collection and structure refinement are summarized below, providing a snapshot of the quality of the crystallographic model.

Parameter Value Significance
Chemical FormulaC₇H₅ClN₄Defines the elemental composition of the asymmetric unit.
Molecular Weight180.60 g/mol The mass of one mole of the compound.
Crystal SystemTriclinicIndicates the lowest symmetry crystal system, with minimal constraints on the unit cell dimensions.
Space GroupP1A common space group for triclinic systems, indicating inversion symmetry.
Unit Cell Dimensions These parameters define the size and shape of the repeating unit of the crystal lattice.
a5.684 (3) Å
b6.526 (3) Å
c11.130 (6) Å
α83.00 (3)°
β77.64 (2)°
γ88.04 (3)°
Volume (V)400.2 (4) ųThe volume of the unit cell.
Z2Indicates that there are two molecules of this compound in the unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)Molybdenum radiation is a standard choice for small-molecule crystallography due to its high energy and good penetration.
Temperature296 KData were collected at room temperature.
Reflections collected5550The total number of diffraction spots measured.
Independent reflections1422The number of unique reflections after accounting for symmetry.
Refinement
R[F² > 2σ(F²)]0.062The R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value of 6.2% is acceptable for a publication-quality structure.
wR(F²)0.154A weighted R-factor that is generally considered a more reliable indicator of the refinement quality.
Goodness-of-fit (S)1.08A value close to 1.0 indicates a good fit of the model to the data.

Data sourced from Ather et al. (2010).[3]

Part 3: Molecular and Supramolecular Architecture

The true value of a crystal structure lies in the insights it provides into the molecule's geometry and how it interacts with its neighbors.

Molecular Geometry: A Study in Planarity

The this compound molecule is nearly planar.[3][4] The root-mean-square (r.m.s.) deviation of all non-hydrogen atoms from the mean plane is a mere 0.022 Å.[3] This planarity is a key feature, as it maximizes π-orbital overlap across the two aromatic rings, which can have significant implications for the molecule's electronic properties. The dihedral angle between the pyridazine and pyrazole rings is only 2.82 (5)°.[3][4] This co-planar arrangement is energetically favorable and is a common feature in linked aromatic systems.

In contrast, the related compound 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine exhibits a slightly larger dihedral angle of 6.25 (9)° between its aromatic rings.[5] This subtle conformational change can be attributed to the steric hindrance introduced by the methyl groups on the pyrazole ring, demonstrating how minor chemical modifications can influence the overall molecular shape.

Supramolecular Assembly: The Role of Intermolecular Interactions

In the crystal lattice, molecules of this compound are not isolated but are organized into a well-defined three-dimensional array through a network of intermolecular interactions. The dominant forces at play are C—H···N hydrogen bonds.[3] These interactions, while weaker than conventional N—H···N or O—H···N hydrogen bonds, are crucial in directing the crystal packing.

Specifically, these C—H···N hydrogen bonds link adjacent molecules to form a characteristic R²₂(10) ring motif.[3] This notation, developed by Bernstein et al., describes a ring formed by two donors and two acceptors, encompassing 10 atoms. The repetition of this motif generates one-dimensional polymeric chains that extend along the a-axis of the crystal.[3][4]

The following diagram illustrates the formation of the polymeric chain through these hydrogen bonding interactions.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_pyridazine Pyridazine Ring A_pyrazole Pyrazole Ring A_CH C-H Donor A_N N Acceptor B_N N Acceptor A_CH->B_N C-H···N Bond B_pyridazine Pyridazine Ring B_pyrazole Pyrazole Ring B_CH C-H Donor C_N N Acceptor B_CH->C_N C-H···N Bond C_pyridazine Pyridazine Ring C_pyrazole Pyrazole Ring C_CH C-H Donor

Caption: Supramolecular chain formation via C-H···N hydrogen bonds.

This is in contrast to the packing of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, where π–π stacking interactions between the pyridazine rings, with a centroid-centroid separation of 3.5904 (10) Å, are the dominant organizing force.[5] This highlights a critical principle in crystal engineering: subtle changes in molecular structure can lead to profound differences in the resulting supramolecular architecture. The absence of strong hydrogen bond donors on the dimethyl-substituted pyrazole ring likely allows the weaker π–π interactions to dictate the packing arrangement.

Conclusion: From Molecular Structure to Potential Function

The crystal structure of this compound reveals a planar molecule that assembles into one-dimensional polymeric chains through a network of C—H···N hydrogen bonds. This detailed structural understanding provides a solid foundation for further research. For drug development professionals, this information can be used to model the molecule's interaction with biological targets, while for materials scientists, the planar nature and hydrogen bonding capabilities suggest potential applications in crystal engineering and the design of organic electronic materials. The comparative analysis with a closely related derivative underscores the sensitivity of crystal packing to minor molecular modifications, a key takeaway for the rational design of new materials with desired solid-state properties.

References

  • Ather, A., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o2016.
  • Ather, A., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2493.
  • Caira, M. R., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(3), 360-366.
  • Ather, A., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PubMed.
  • PubChem. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine. National Center for Biotechnology Information.
  • Daly, J. W., et al. (2005). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • PubChem. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. National Center for Biotechnology Information.
  • Abdel-Wahab, B. F., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI.
  • Kandile, N. G., et al. (2019). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate.
  • Ather, A., et al. (2010). N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine. PMC.
  • PubChem. 3-chloro-6-(1h-pyrazol-1-yl)pyridazine. PubChem.

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X-ray crystallography data for 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystallography of Chloro-pyrazolyl-pyridazine Derivatives A Case Study on the Structural Elucidation of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry. The document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed structural analysis. By explaining the causality behind experimental choices and grounding the methodology in authoritative protocols, this guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in structural chemistry. The data presented is based on the published crystal structure of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, which serves as an expert case study for this class of compounds.

Introduction: The Imperative for Structural Precision in Drug Discovery

Pyridazine and pyrazole moieties are privileged scaffolds in modern drug discovery, forming the core of numerous compounds with diverse pharmacological activities. The compound 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine and its isomers, such as the experimentally characterized 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, represent a class of molecules where the precise three-dimensional arrangement of atoms is critical for understanding their interaction with biological targets.

X-ray crystallography remains the gold standard for unambiguously determining molecular structures at atomic resolution. This information is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how subtle changes in molecular geometry affect biological activity.

  • Rational Drug Design: Guiding the design of more potent and selective inhibitors by visualizing binding pocket interactions.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of an active pharmaceutical ingredient (API), which can have profound effects on its solubility, stability, and bioavailability.

This guide uses the publicly available, solved crystal structure of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine as a practical and detailed exemplar for the entire crystallographic process[1][2].

Experimental Methodology: From Synthesis to Single Crystal

The foundation of a successful crystallography experiment is a high-quality single crystal. This section details the synthetic route and crystallization process for obtaining diffraction-quality crystals of the title compound.

Synthesis Protocol

The synthesis of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine was achieved via a cyclization reaction[1]. The choice of reagents is critical; 3-chloro-6-hydrazinylpyridazine serves as the pyridazine precursor, while malondialdehyde bis-(diethylacetal) acts as the agent to form the pyrazole ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in 15 ml of ethanol.

  • Reagent Addition: Add malondialdehyde bis-(diethylacetal) (0.327 g, 3.46 mmol) dropwise to the solution under continuous stirring.

  • Catalysis: Add a few drops of acetic acid to the reaction mixture to catalyze the cyclization.

  • Reflux: Heat the solution to reflux for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon reaction completion, add water to the mixture to precipitate the crude product.

  • Isolation: Filter the precipitate and allow it to dry. Colorless needles suitable for diffraction were reported to form upon evaporation[1].

Crystallization

The final step of the synthesis, involving precipitation followed by slow evaporation, yielded crystals of sufficient quality for X-ray diffraction analysis. This spontaneous crystallization suggests that the compound has a strong propensity to form a well-ordered crystal lattice under these conditions. For molecules that are more challenging to crystallize, a systematic screening of different solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow cooling) would be necessary.

X-ray Crystallography Workflow

The journey from a single crystal to a refined 3D structure follows a well-defined workflow. The process is grounded in the physical principles of X-ray diffraction and computational methods for data analysis.

G cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal 1. Crystal Selection & Mounting Xray 2. X-ray Data Collection Crystal->Xray Diffractometer Reduction 3. Data Reduction & Integration Xray->Reduction Raw Diffraction Images Solve 4. Structure Solution (e.g., SHELXS) Reduction->Solve HKL file Refine 5. Structure Refinement (e.g., SHELXL) Solve->Refine Initial Model Validate 6. Validation & Analysis (e.g., PLATON) Refine->Validate Final CIF

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement

Data Collection

A suitable crystal (0.30 × 0.14 × 0.14 mm) was mounted on a Bruker Kappa APEXII CCD diffractometer[1]. The choice of Molybdenum (Mo) Kα radiation is standard for small-molecule crystallography, providing a good balance between diffraction intensity and resolution.

An absorption correction is a crucial step to account for the attenuation of X-rays as they pass through the crystal. A multi-scan correction using the SADABS program was applied, ensuring the accuracy of the measured reflection intensities[1].

Table 1: Crystal Data and Data Collection Parameters

Parameter Value
Chemical Formula C₇H₅ClN₄
Formula Weight 180.60 g/mol
Temperature 296 K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a 5.684 (3) Å
b 6.526 (3) Å
c 11.130 (6) Å
α 83.00 (3)°
β 77.64 (2)°
γ 88.04 (3)°
Volume 400.2 (4) ų
Z (Molecules per cell) 2
Data Collection
Diffractometer Bruker Kappa APEXII CCD
Reflections Measured 5550
Independent Reflections 1422
Rint 0.071

Source: Ather et al., 2010[1]

Structure Solution and Refinement

The crystal structure was solved using direct methods with the program SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97[1]. This software suite is a cornerstone of modern crystallography. During refinement, hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. This is a standard and reliable practice when the data resolution is not high enough to locate them from the electron density map directly.

Table 2: Structure Refinement Details

Parameter Value
Refinement method Full-matrix least-squares on F²
Final R [F² > 2σ(F²)] 0.062
wR(F²) (all data) 0.154
Goodness-of-fit (S) 1.08
Data / parameters 1422 / 109
Largest diff. peak/hole 0.22 / -0.22 e Å⁻³

Source: Ather et al., 2010[1]

The final R-factor of 0.062 indicates a good agreement between the calculated model and the experimental diffraction data. The low residual electron density (Δρ) further confirms the quality and completeness of the structural model[1].

Analysis of the Crystal Structure

The refined structure reveals several key features that are crucial for understanding the molecule's properties and potential interactions.

Molecular Geometry

The molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of only 0.022 Å for all non-hydrogen atoms. The dihedral angle between the pyridazine and pyrazole rings is a mere 2.82(5)°, indicating a high degree of conjugation between the two heterocyclic systems[1]. This planarity can facilitate π–π stacking interactions in a biological context, which is often a key feature in ligand-receptor binding.

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules are not isolated but are organized into a specific packing arrangement through non-covalent interactions. The primary interaction is an intermolecular C—H···N hydrogen bond. These hydrogen bonds link adjacent molecules into polymeric chains that extend along the crystallographic a-axis. A notable feature of this interaction is the formation of a robust R²₂(10) ring motif, a common and stabilizing supramolecular synthon[1].

G cluster_motif R²₂(10) Ring Motif cluster_A cluster_B mol1 Molecule A mol2 Molecule B N1_A N C1_A C-H N1_B N C1_A->N1_B H-Bond C1_B C-H C1_B->N1_A H-Bond

Sources

An In-depth Technical Guide to 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core physical and chemical properties, provide detailed synthetic protocols, explore its reactivity, and discuss its emerging applications as a privileged scaffold in the design of novel therapeutics.

Introduction: The Pyrazolyl-Pyridazine Scaffold

The fusion of pyrazole and pyridazine rings creates a unique heterocyclic scaffold with a rich chemical space for drug design. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a known pharmacophore present in several clinically approved drugs.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an attractive component for engaging with biological targets.[2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry, found in blockbuster drugs like Celecoxib.[3] The combination of these two heterocycles in this compound offers a versatile platform for developing targeted therapies. The chlorine atom at the 3-position of the pyridazine ring serves as a key functional handle for further chemical modifications, enabling the exploration of a wide range of derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While some experimental data for this compound is not extensively reported in the public domain, we can infer and predict certain properties based on its structure and data from closely related analogs.

Structural and Molecular Data
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1211519-08-2[4]
Molecular Formula C₇H₅ClN₄[4]
Molecular Weight 180.59 g/mol [4]
Canonical SMILES C1=C(N=NC=C1)C2=CNN=C2ClN/A
InChI InChI=1S/C7H5ClN4/c8-7-2-1-6(11-12-7)5-3-9-10-4-5/h1-4H,(H,9,10)[5]
Predicted and Analog-Derived Physical Properties

Solubility Profile: While quantitative solubility data is not published, a qualitative assessment can be made. Given the presence of nitrogen atoms capable of hydrogen bonding, this compound is expected to have moderate solubility in polar protic solvents like ethanol and methanol, and good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexanes is predicted to be low. A systematic solubility study is recommended for precise quantification.

Experimental Protocol for Solubility Determination:

A standardized method to determine the solubility involves preparing a saturated solution of the compound in the solvent of interest at a specific temperature. The concentration of the solute in the supernatant can then be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) against a calibration curve.

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic routes. A highly efficient and modular method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the chlorinated pyridazine core and a pyrazole-boronic acid derivative.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This approach offers high yields and functional group tolerance, making it a preferred method in modern organic synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 3,6-Dichloropyridazine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant2 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Product This compound Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol for Synthesis

This protocol is based on established procedures for Suzuki coupling on chloropyridazines.[4]

Materials:

  • 3,6-Dichloropyridazine

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 3,6-dichloropyridazine (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

Confirmation of the structure of the synthesized compound is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridazine and pyrazole rings. The chemical shifts and coupling constants will be characteristic of the electronic environment of each proton. While a full, detailed spectrum is not publicly available, chemical book databases indicate its existence.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atoms attached to chlorine and nitrogen will exhibit characteristic chemical shifts. Similar to the proton NMR, detailed spectral data is referenced in chemical databases.[3]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridazine ring, particularly at the carbon atom bearing the chlorine substituent, and the nucleophilic character of the pyrazole NH proton.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups, which is a key strategy in drug discovery for modulating the compound's properties.

SNAAr_Reaction Start This compound Product 3-(Nu)-6-(1H-pyrazol-4-yl)pyridazine Start->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Leaving_Group Cl⁻ Product->Leaving_Group

Caption: General scheme for nucleophilic aromatic substitution on the pyridazine ring.

Common nucleophiles for this reaction include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base to facilitate the removal of HCl. The electron-withdrawing nature of the pyridazine nitrogens activates the ring towards nucleophilic attack.

Further Cross-Coupling Reactions

While the primary synthesis may involve a Suzuki coupling to install the pyrazole, the remaining chlorine atom can potentially undergo further cross-coupling reactions under different catalytic conditions. This would allow for the synthesis of trisubstituted pyridazine derivatives, further expanding the chemical diversity.

Applications in Drug Discovery and Development

The pyrazolyl-pyridazine scaffold is emerging as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

Anticancer Activity

Derivatives of 3,6-disubstituted pyridazines have been designed and evaluated as potential anticancer agents.[1] Some of these compounds have shown significant growth inhibition against various cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in cancer cell proliferation and survival.[5]

Anti-inflammatory Agents

The pyrazole moiety is famously present in the selective COX-2 inhibitor Celecoxib. This has inspired the development of novel pyrazolyl-pyridazine hybrids as potential anti-inflammatory agents.[3] These compounds are being investigated for their ability to selectively inhibit COX-2, which could lead to anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Kinase Inhibitors

The general structure of this compound makes it an attractive scaffold for the development of kinase inhibitors. The two nitrogen-containing heterocyclic rings can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The chlorine atom provides a convenient point for modification to achieve selectivity and potency.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation Scaffold This compound Scaffold Synthesis Derivative Synthesis Scaffold->Synthesis SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Synthesis->SAR InVitro In Vitro Assays (e.g., Kinase, COX-2) Synthesis->InVitro InVitro->SAR InVivo In Vivo Models (e.g., Cancer, Inflammation) InVitro->InVivo ADMET ADMET Profiling InVivo->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical workflow for utilizing the scaffold in drug discovery.

Conclusion and Future Perspectives

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis via modern cross-coupling techniques, coupled with the reactivity of the chloro-substituent, provides a robust platform for the generation of diverse chemical libraries. The demonstrated and potential biological activities of its derivatives, particularly in the areas of oncology and inflammation, underscore its importance as a scaffold for future drug discovery efforts. Further research into its physical properties, reaction scope, and biological activities will undoubtedly continue to unlock the full potential of this promising molecule.

References

  • Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2016. [Link]
  • Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2493. [Link]
  • El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Gawad, S. M., & Abdel-Aziz, N. I. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(8), 994-1011. [Link]
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Solubility of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of public quantitative solubility data for this specific molecule, this document synthesizes fundamental principles of solubility, outlines a robust experimental protocol for its determination, and offers expert insights into predicting its behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, develop purification strategies, and formulate final products containing this pivotal intermediate.

Introduction: The Significance of Solubility in Drug Discovery

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its utility in drug discovery pipelines is, however, intrinsically linked to its physicochemical properties, among which solubility is paramount. Low solubility can lead to unpredictable and unreliable results during in vitro testing, increase development costs, and present significant challenges in formulation and bioavailability.[1][2] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is not merely an academic exercise but a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.

The molecular structure of this compound, featuring a substituted pyridazine ring and a pyrazole moiety, suggests a molecule with a moderate degree of polarity and the capacity for hydrogen bonding. These structural features will be the primary determinants of its solubility profile across a spectrum of organic solvents.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[3] This principle is rooted in the idea that dissolution is most favorable when the intermolecular interactions in the solute-solvent mixture are similar in strength to those in the pure solute and pure solvent.

Several key factors influence the solubility of this compound:

  • Polarity : The polarity of both the solute and the solvent is a critical determinant of solubility.[4] Polar solvents, characterized by a significant dipole moment, are more likely to dissolve polar solutes.[5] Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes.[6][7] The presence of nitrogen and chlorine atoms in this compound imparts a degree of polarity to the molecule.

  • Hydrogen Bonding : The ability of a solute and solvent to form hydrogen bonds can significantly enhance solubility.[8] The pyrazole ring in the target molecule contains a hydrogen bond donor (N-H), and both heterocyclic rings contain nitrogen atoms that can act as hydrogen bond acceptors. Solvents that are also capable of hydrogen bonding (protic solvents like alcohols) are therefore expected to be effective at solvating this compound.[5][9]

  • Temperature : For most solid solutes, solubility increases with increasing temperature.[3][4][10] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[3]

  • Molecular Size and Shape : Larger molecules can be more difficult to solvate, and their solubility may be lower than that of smaller, more compact molecules.[4]

Physicochemical Properties of this compound

PropertyPredicted/Inferred Value or CharacteristicRationale/Reference
Molecular Formula C₇H₅ClN₄Based on chemical structure[11]
Molecular Weight 180.60 g/mol Calculated from the molecular formula[11]
Polarity Moderately PolarPresence of electronegative N and Cl atoms, and two heterocyclic rings.
Hydrogen Bond Donor Yes (N-H on pyrazole)The pyrazole ring contains a secondary amine.
Hydrogen Bond Acceptor Yes (N atoms in both rings)The nitrogen atoms possess lone pairs of electrons.

Note: The properties listed are based on the chemical structure and may not have been experimentally determined for this specific isomer.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][12]

The Shake-Flask Method: An Overview

This method involves adding an excess of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined.[12]

Detailed Experimental Workflow

The following is a step-by-step protocol for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. Ensure there is a visible excess of solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sample Preparation cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Agitate at constant temperature B->C D Allow to settle C->D E Centrifuge D->E F Withdraw supernatant E->F G Filter F->G H Dilute G->H I Quantitative Analysis (e.g., HPLC) H->I

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility Profile and Discussion

While specific experimental data for this compound is not available, we can predict its solubility in various organic solvents based on the principles discussed earlier. For illustrative purposes, we can consider the solubility behavior of a structurally similar compound, 3-chloro-6-methoxypyridazine, which is known to be soluble in many organic solvents like alcohols and acetone, but less so in non-polar solvents like hexane.[13]

Expected Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a range of organic solvents, categorized by their polarity and hydrogen bonding capability.

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Methanol Polar ProticDonor & AcceptorHighThe polar nature and hydrogen bonding capabilities of methanol will effectively solvate the polar and hydrogen-bonding functional groups of the solute.
Ethanol Polar ProticDonor & AcceptorHighSimilar to methanol, ethanol is a good solvent for polar, hydrogen-bonding compounds.
Acetone Polar AproticAcceptorModerate to HighAcetone's polarity will facilitate dissolution, and it can act as a hydrogen bond acceptor for the N-H group of the pyrazole.
Dichloromethane Moderately PolarNoneModerateThe moderate polarity of dichloromethane should allow for some dissolution, but the lack of hydrogen bonding may limit its capacity.
Ethyl Acetate Moderately PolarAcceptorModerateSimilar to acetone, ethyl acetate's polarity and hydrogen bond accepting ability should lead to moderate solubility.
Toluene NonpolarNoneLowThe significant difference in polarity between the nonpolar toluene and the moderately polar solute will likely result in poor solubility.
Hexane NonpolarNoneVery LowAs a nonpolar alkane, hexane is a poor solvent for polar compounds.[6][14][15]
Interpreting the Predicted Solubility

The predicted solubility profile highlights the importance of matching the intermolecular forces of the solvent with those of the solute. The presence of the pyrazole and pyridazine rings, along with the chlorine substituent, creates a molecule that is best solvated by polar solvents, particularly those that can participate in hydrogen bonding.

The N-H group on the pyrazole ring is a key hydrogen bond donor, and the nitrogen atoms in both rings are hydrogen bond acceptors. This allows for strong interactions with protic solvents like methanol and ethanol. Polar aprotic solvents like acetone and ethyl acetate can also effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

In contrast, nonpolar solvents like toluene and hexane lack the ability to form strong interactions with the polar functional groups of this compound, leading to poor solubility.

Visualizing the Solute-Solvent Interactions

G cluster_solute This compound cluster_solvents Organic Solvents solute Moderately Polar H-Bond Donor/Acceptor polar_protic Polar Protic (e.g., Methanol) H-Bond Donor/Acceptor solute->polar_protic High Solubility polar_aprotic Polar Aprotic (e.g., Acetone) H-Bond Acceptor solute->polar_aprotic Moderate Solubility nonpolar Nonpolar (e.g., Hexane) No H-Bonding solute->nonpolar Low Solubility

Caption: Predicted solubility based on solvent properties.

Conclusion

While quantitative solubility data for this compound is not widely published, a comprehensive understanding of its chemical structure and the fundamental principles of solubility allows for a robust prediction of its behavior in common organic solvents. The presence of polar heterocyclic rings and hydrogen bonding moieties suggests that this compound will exhibit the highest solubility in polar protic solvents, followed by polar aprotic solvents, and will be poorly soluble in nonpolar solvents.

For researchers and drug development professionals, this guide provides a theoretical foundation and a practical experimental framework for determining the solubility of this important synthetic intermediate. The insights and protocols presented herein are intended to facilitate the optimization of synthetic and purification processes, as well as the development of effective formulations.

References

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Discovery and history of pyrazolyl-pyridazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazolyl-Pyridazine Compounds

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the pyrazolyl-pyridazine scaffold, a significant heterocyclic motif in modern medicinal chemistry. We will explore its historical origins, delve into the evolution of its synthesis, analyze its mechanism of action in key therapeutic areas, and present the underlying logic that has cemented its role as a privileged structure in drug discovery.

Introduction: The Emergence of a Privileged Scaffold

The pyrazolyl-pyridazine core is a hybrid chemical structure composed of two nitrogen-containing heterocyclic rings: pyrazole and pyridazine. Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, while pyridazine is a six-membered aromatic ring, also with two adjacent nitrogens.[1][2] The fusion of these two pharmacophores has given rise to a versatile and valuable scaffold in drug development.

The pyridazine ring, in particular, has been identified as a "privileged structure" in medicinal chemistry.[3] This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets. The unique physicochemical properties of the pyridazine nucleus—including its dipole moment, capacity for hydrogen bonding, and ability to confer favorable pharmacokinetic profiles—make it an attractive starting point for designing novel therapeutics.[3][4] When combined with the synthetically tractable and pharmacologically active pyrazole moiety, the resulting pyrazolyl-pyridazine compounds exhibit a remarkable breadth of biological activities, from anti-inflammatory to anticancer effects.[5][6]

A Tale of Two Rings: Discovery and Historical Context

The story of the pyrazolyl-pyridazine scaffold is not one of a single, sudden discovery but rather an evolutionary tale rooted in the foundational work of 19th-century organic chemistry and advanced through the modern strategy of pharmacophore hybridization.

  • 1883: The Birth of Pyrazole: The pyrazole ring was first synthesized by German chemist Ludwig Knorr in 1883.[1] His work laid the groundwork for the exploration of this new class of heterocycles, which would eventually be recognized for their wide-ranging biological activities.[7][8]

  • 1886: The First Pyridazine: Only a few years later, Nobel laureate Emil Fischer reported the first synthesis of the parent pyridazine heterocycle during his investigations into the Fischer indole synthesis.[2]

  • The Hybridization Strategy: For much of the 20th century, pyrazole and pyridazine derivatives were developed along separate lines. The concept of creating hybrid molecules, which combine two or more distinct pharmacophoric units to achieve synergistic or enhanced biological activity, gained traction towards the end of the century. Researchers began to recognize that linking these two "privileged" nitrogenous heterocycles could unlock new therapeutic potential, particularly in targeting complex disease pathways. This rational design approach has led to the development of numerous pyrazolyl-pyridazine series, most notably as potent inhibitors of protein kinases.[5][6]

The Architecture of Synthesis: From Classical Reactions to Modern Protocols

The synthesis of pyrazolyl-pyridazine compounds typically involves multi-step procedures that first construct one of the heterocyclic rings and then append the second. The most common strategies involve the formation of a pyrazole core from an acyclic precursor, which is then used to build or attach the pyridazine moiety.

A prevalent and efficient method is the two-step synthesis proceeding through a chalcone intermediate. This approach offers high yields and allows for significant molecular diversity.[9][10]

General Synthesis Workflow

Below is a generalized workflow for a common synthetic route.

G cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrazole Ring Formation (Cyclization) A Aromatic Aldehyde C α,β-Unsaturated Ketone (Chalcone) A->C Base Catalyst (e.g., NaOH) B Acetophenone Derivative B->C D Hydrazine Derivative (e.g., Isonicotinic acid hydrazide) E Final Pyrazolyl-Pyridazine Compound C->E Acid Catalyst (e.g., Acetic Acid) D->E

A generalized two-step synthesis of pyrazolyl-pyridazine compounds.
Experimental Protocol: Synthesis of N-pyridoyl-Δ²-pyrazoline Analogs

This protocol is adapted from a reported synthesis of N-pyridoyl-Δ²-pyrazoline compounds, which have shown promise as Hsp90 inhibitors.[9]

Step 1: Synthesis of 1,3-diphenyl-prop-2-en-1-ones (Chalcones)

  • Materials: Substituted aromatic aldehyde (10 mmol), substituted acetophenone (10 mmol), Ethanol (20 mL), 10% Sodium Hydroxide (NaOH) solution.

  • Procedure:

    • Dissolve the aromatic aldehyde and acetophenone in ethanol in a 100 mL round-bottom flask.

    • Cool the mixture in an ice bath.

    • Add the 10% NaOH solution dropwise with constant stirring while maintaining the temperature below 5 °C.

    • Causality: The basic conditions facilitate the Claisen-Schmidt condensation by deprotonating the α-carbon of the acetophenone, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of thealdehyde.

    • After addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid (the chalcone), wash with cold water, and recrystallize from ethanol.

Step 2: Synthesis of N-pyridoyl-Δ²-pyrazoline Compounds

  • Materials: Chalcone from Step 1 (5 mmol), Isonicotinic acid hydrazide (a hydrazine derivative containing a pyridine ring, which is a structural isomer of pyridazine) (5 mmol), Glacial Acetic Acid (15 mL).

  • Procedure:

    • Place the chalcone and isonicotinic acid hydrazide in a 50 mL round-bottom flask.

    • Add glacial acetic acid to the flask.

    • Causality: Glacial acetic acid serves as both the solvent and the acid catalyst. It protonates the carbonyl oxygen of the chalcone, making it more electrophilic for the initial nucleophilic attack by the hydrazine nitrogen. It then facilitates the subsequent dehydration and cyclization steps to form the stable pyrazoline ring.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The resulting solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

Therapeutic Promise and Mechanism of Action

Pyrazolyl-pyridazine compounds have demonstrated a wide spectrum of pharmacological activities, with particularly significant promise in oncology and inflammation.[3][11][12]

Dominance in Kinase Inhibition

A primary application of this scaffold is in the design of protein kinase inhibitors.[6] Kinases are enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer.[13] Pyrazolyl-pyridazine derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of a target kinase and preventing the phosphorylation of downstream substrates.[13][14]

The nitrogen atoms in both the pyrazole and pyridazine rings are crucial for this activity. They act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues in the hinge region of the kinase's active site, thereby anchoring the inhibitor in place.[14][15]

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolyl-Pyridazine Kinase_A Kinase Active Site Product_A Phosphorylated Substrate (pS) Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Protein Substrate_A->Kinase_A Kinase_B Kinase Active Site NoProduct No Phosphorylation Kinase_B->NoProduct Inhibitor Pyrazolyl-Pyridazine Inhibitor Inhibitor->Kinase_B Blocks Site ATP_B ATP ATP_B->Kinase_B Cannot Bind Substrate_B Substrate Protein

Mechanism of ATP-competitive kinase inhibition.
Anti-inflammatory Activity

Hybrid compounds featuring pyrazole and pyridazine pharmacophores have shown significant anti-inflammatory activity.[5] They can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory prostaglandins. Furthermore, they have been shown to modulate key inflammatory signaling molecules such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][11]

Structure-Activity Relationship (SAR) Insights

The optimization of pyrazolyl-pyridazine scaffolds relies heavily on understanding their structure-activity relationships (SAR). Small modifications to the peripheral substituents can lead to dramatic changes in potency, selectivity, and pharmacokinetic properties.

The following table, with data adapted from a study on C-terminal Src Kinase (CSK) inhibitors, illustrates how minor chemical changes impact both biochemical and cellular potency.[16] The goal was to improve potency against CSK while maintaining selectivity over the related LCK kinase.

Compound IDR Group (Substitution)CSK IC₅₀ (nM)Cellular ZAP-70 Phos. IC₅₀ (nM)
7 H13380
8 CH₃3.4150
9 Cl2.5110
10 OCH₃1.980
13 Optimized Moiety0.8 40

Data adapted from Blake, J. F., et al. (2019). ACS Medicinal Chemistry Letters.[16]

Analysis: The data clearly shows that replacing a hydrogen at the R position with small, electron-withdrawing (Cl) or electron-donating (CH₃, OCH₃) groups progressively improves both biochemical and cellular potency. This suggests that this position is critical for interaction with the target or for optimizing the molecule's conformation.[16] The optimized lead compound, 13 , which incorporated further modifications based on these findings, achieved sub-nanomolar potency.[16]

Future Directions and Conclusion

The pyrazolyl-pyridazine scaffold continues to be a fertile ground for drug discovery. Its synthetic accessibility and modular nature allow for the creation of vast chemical libraries for screening against new and challenging biological targets. Future research will likely focus on:

  • Improving Selectivity: Designing inhibitors that can distinguish between highly similar kinase isoforms to reduce off-target effects.

  • Novel Therapeutic Areas: Exploring the utility of these compounds in neurodegenerative diseases, metabolic disorders, and infectious diseases.[11][12]

  • Bioisosteric Replacement: Further utilizing the pyrazole and pyridazine rings as bioisosteres for other chemical groups to fine-tune the properties of existing drug candidates.[17]

References

  • Vudem, D. R., et al. (2020). Discovery of N-pyridoyl-Δ2 -pyrazolines as Hsp90 inhibitors. Archiv der Pharmazie, 353(2), e1900192. [Link]
  • Gouda, M. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances, 13(38), 26732-26747. [Link]
  • Khakwani, S., et al. (2015). Synthesis of Some Pyridazine Based Pyrazolines. Asian Journal of Chemistry, 27(4), 1411-1413. [Link]
  • Al-Ostath, A. I. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]
  • Wikipedia. (n.d.). Pyridazine.
  • Hassan, G. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21. [Link]
  • Almehizia, A. A., et al. (2025). Synthesis and Pharmacological Evaluations of Novel Pyrazolo Pyridazine Derivatives. Bulletin of the Chemical Society of Ethiopia, 39(12), 2433-2446. [Link]
  • Cetin, C., & Arslan, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26. [Link]
  • Kumar, D., & Santoshi, H. (2015).
  • D'hooghe, M., et al. (2022).
  • Al-Ostath, A. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
  • Chourasia, M., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 243-249. [Link]
  • Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]
  • Galal, S. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3163. [Link]
  • Blake, J. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(9), 1275-1281. [Link]
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(10), 1838-1901. [Link]
  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(8), 995. [Link]
  • Naim, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]
  • Wang, T., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 13(5), 1867-1900. [Link]
  • Contino, M., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]
  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1796-1800. [Link]
  • Drochioiu, G., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Applied Sciences, 13(15), 8927. [Link]
  • Contino, M., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]

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The Synthetic Chemist's Guide to Unlocking the Potential of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-6-(1H-pyrazol-4-yl)pyridazine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. The strategic placement of a reactive chlorine atom on the electron-deficient pyridazine ring, coupled with the hydrogen bond donating and accepting capabilities of the pyrazole moiety, provides a rich landscape for chemical exploration. This guide provides an in-depth analysis of the reactivity of the chloropyridazine core, focusing on the principal synthetic transformations that enable its elaboration. We will delve into the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: A Privileged Scaffold in Drug Discovery

The pyridazine nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] When coupled with a pyrazole ring, another "privileged" fragment in medicinal chemistry known for its diverse biological activities, the resulting this compound emerges as a highly valuable building block.[3] The chlorine atom at the 3-position is not merely a placeholder; it is an activatable handle that allows for the precise and controlled introduction of a wide range of substituents, making this scaffold a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide will focus on the two primary avenues for the functionalization of the chloropyridazine moiety: direct displacement of the chloride via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Understanding the principles and practicalities of these reactions is paramount to harnessing the full synthetic potential of this important heterocyclic core.

Synthesis of the Core Scaffold

The parent compound, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, can be synthesized from commercially available starting materials. A common route involves the reaction of 3-chloro-6-hydrazinylpyridazine with malondialdehyde bis(diethyl acetal) in the presence of an acid catalyst.[4]

Synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine 3-Chloro-6-hydrazinylpyridazine 3-Chloro-6-hydrazinylpyridazine reagents + Malondialdehyde bis(diethyl acetal) Ethanol, Acetic Acid (cat.), Reflux 3-Chloro-6-hydrazinylpyridazine->reagents Malondialdehyde bis(diethyl acetal) Malondialdehyde bis(diethyl acetal) Malondialdehyde bis(diethyl acetal)->reagents Product 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine reagents->Product

Caption: Synthesis of the core 3-chloro-6-(1H-pyrazol-1-yl)pyridazine scaffold.

Variations of this core, such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, can be prepared by substituting acetylacetone for malondialdehyde bis(diethyl acetal).[5] Another innovative two-step synthesis for a doubly chlorinated analog has also been reported, involving a double chlorination followed by a reaction with acetylene.[6]

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The electron-deficient nature of the pyridazine ring makes the chlorine atom at the 3-position susceptible to nucleophilic attack. This SNAr reaction is a powerful and often straightforward method for introducing nitrogen, oxygen, and sulfur nucleophiles.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which stabilizes the intermediate and facilitates the reaction. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyridazine ring is restored.

SNAr_Mechanism substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer + Nu⁻ (Addition) nucleophile Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - Cl⁻ (Elimination) leaving_group Cl⁻

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Amination Reactions

The introduction of amine functionalities is a common and highly valuable transformation in drug discovery. The reaction of this compound with primary and secondary amines typically proceeds under thermal conditions, often in a polar aprotic solvent like dimethylformamide (DMF) or with the amine itself serving as the solvent.

Table 1: Representative SNAr Amination Reaction

SubstrateNucleophileSolventConditionsProductYieldReference
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine4-ToluidineDMFReflux, 2hN-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine74%[7]

Experimental Protocol: Synthesis of N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine [7]

  • Combine 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (1.0 eq) and 4-toluidine (1.0 eq) in dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Pour the concentrated residue into cold water to precipitate the product.

  • Filter the precipitate, wash with distilled water, and dry to obtain the crude product.

  • Purify the crude product by column chromatography followed by recrystallization from ethanol.

Reactions with O- and S-Nucleophiles

While less commonly reported for this specific scaffold in the available literature, the SNAr reaction with oxygen (alkoxides, phenoxides) and sulfur (thiolates) nucleophiles is a well-established transformation for chloropyridazines. These reactions typically require a base to deprotonate the nucleophile and are often carried out in a polar aprotic solvent.

Palladium-Catalyzed Cross-Coupling: Expanding Chemical Space

For nucleophiles that are not amenable to SNAr or to create carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are the methods of choice. The chlorine atom on the pyridazine ring is a suitable handle for these powerful transformations, although it is generally less reactive than the corresponding bromide or iodide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the chloropyridazine and a variety of organoboron reagents, most commonly boronic acids. This reaction is instrumental in synthesizing biaryl and heteroaryl structures.

Suzuki_Coupling_Workflow substrate This compound conditions Pd Catalyst Ligand Base Solvent, Heat substrate->conditions boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->conditions product 3-Aryl-6-(1H-pyrazol-4-yl)pyridazine conditions->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, more effective catalyst systems for challenging chloro-heterocycles often involve a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.[8]

  • Ligand: Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often necessary to facilitate the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond.

  • Base: A base is required to activate the boronic acid. Common choices include aqueous sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[8]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or 1,2-dimethoxyethane (DME)) and water is typically used to dissolve both the organic and inorganic reagents.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Substrate This compound (1.0 eq)The electrophilic partner.
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2-1.5 eq)The nucleophilic partner.
Pd Catalyst Pd₂(dba)₃ (1.5-3 mol%) or Pd(OAc)₂ (2-5 mol%)Precatalyst to generate the active Pd(0) species.
Ligand XPhos (3-6 mol%) or SPhos (4-10 mol%)Bulky, electron-rich ligand to promote oxidative addition.
Base K₃PO₄ or Cs₂CO₃ (2.0 eq)Stronger bases are often needed for less reactive chlorides.
Solvent Toluene or Dioxane (degassed)Anhydrous, degassed solvent to prevent catalyst deactivation.
Temperature 80-110 °CElevated temperatures are typically required for C-Cl bond activation.
Buchwald-Hartwig Amination

When SNAr amination is not feasible due to the low nucleophilicity of the amine or steric hindrance, the Buchwald-Hartwig amination offers a powerful alternative for forming C-N bonds.[8][9][10]

Mechanistic Overview: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[8]

Experimental Considerations:

  • Catalyst/Ligand System: Similar to the Suzuki coupling, a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial. Systems like Pd₂(dba)₃/Xantphos or pre-formed palladium-ligand complexes are often effective.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Substrate This compound (1.0 eq)The electrophilic partner.
Amine Primary or Secondary Amine (1.1-1.2 eq)The nucleophilic partner.
Pd Catalyst Pd₂(dba)₃ (1-2 mol%)Precatalyst.
Ligand Xantphos or RuPhos (2-4 mol%)Ligands known to be effective for amination of heteroaryl chlorides.
Base NaOtBu or K₃PO₄ (1.4-2.0 eq)Strong base to facilitate deprotonation of the amine.
Solvent Toluene or Dioxane (anhydrous, degassed)To ensure a water-free environment.
Temperature 90-120 °CTo overcome the activation barrier for C-Cl bond cleavage.
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile functional groups that can be further elaborated. This reaction involves the coupling of the chloropyridazine with a terminal alkyne, co-catalyzed by palladium and copper.[12][13][14]

Key Reagents and Their Roles:

  • Palladium Catalyst: Typically a Pd(II) species like PdCl₂(PPh₃)₂ or a Pd(0) species like Pd(PPh₃)₄.

  • Copper(I) Co-catalyst: Usually copper(I) iodide (CuI), which is believed to form a copper acetylide intermediate, facilitating the transmetalation step to the palladium center.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a sealed tube, add this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add a degassed amine solvent, such as triethylamine or diisopropylamine.

  • Heat the reaction mixture to 60-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water or aqueous ammonium chloride to remove the amine salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

The this compound core represents a highly versatile and synthetically accessible scaffold for the development of novel therapeutics. The reactivity of the chloropyridazine moiety, primarily through Nucleophilic Aromatic Substitution and a suite of palladium-catalyzed cross-coupling reactions, provides a robust toolkit for chemists to explore a vast chemical space. By understanding the mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of diverse analogs for biological screening. The protocols and insights provided in this guide serve as a solid foundation for these endeavors, empowering the scientific community to continue to unlock the full therapeutic potential of this privileged heterocyclic system.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-112). Wiley-VCH Verlag GmbH & Co. KGaA.
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  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.
  • Google Patents. (1985). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. EP0047164B1.
  • Ather, A. Q., et al. (2010). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. [Link]
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  • Ledovskaya, M. S., et al. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)
  • Google Patents. (2021). 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection. WO2021255071A1.
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  • Asif, M. (2023). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 16(5), 2429-2441.
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An In-depth Technical Guide to Tautomerism in 1H-pyrazol-4-yl Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of molecular structure and its dynamic behavior is paramount. This technical guide delves into the critical, yet often overlooked, phenomenon of tautomerism in the increasingly significant class of heterocyclic compounds: 1H-pyrazol-4-yl substituted pyridazines. These scaffolds are of high interest in medicinal chemistry, and their biological activity can be profoundly influenced by the predominant tautomeric form.[1][2] This document provides a comprehensive exploration of the annular prototropic tautomerism inherent to the pyrazole ring within this specific molecular context. We will dissect the underlying principles, the influential factors dictating tautomeric equilibrium, and the state-of-the-art experimental and computational methodologies for their elucidation. By synthesizing foundational principles with specific examples, this guide aims to equip scientists with the necessary knowledge to predict, analyze, and ultimately leverage tautomerism in the design of novel therapeutics.

The Phenomenon of Annular Tautomerism in Pyrazoles

Tautomerism describes the dynamic equilibrium between two or more interconverting isomers, known as tautomers, which differ in the position of a proton and the location of a double bond.[3] In the realm of heterocyclic chemistry, this phenomenon is a key determinant of a molecule's chemical reactivity, physical properties, and biological interactions.[3] For pyrazole derivatives, the most pertinent form of tautomerism is annular prototropic tautomerism.[4] This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring, leading to two distinct tautomeric forms.[4]

When a substituent is present at the C3 or C5 position, this tautomeric shift results in distinct chemical entities with potentially different properties. However, in the case of 1H-pyrazol-4-yl substituted pyridazines, the pyridazine moiety is at the C4 position, which is not directly involved in the tautomeric interchange of the pyrazole ring. This unique substitution pattern means that the two annular tautomers of the pyrazole ring are, in principle, chemically distinct and can coexist in equilibrium.

The Pyridazine Substituent: An Electronic Influencer

The nature of the substituent at the C4 position of a pyrazole ring can influence the tautomeric equilibrium by exerting electronic effects on the pyrazole ring. The pyridazine ring, being a nitrogen-containing heterocycle, is generally considered to be electron-withdrawing in nature due to the electronegativity of the nitrogen atoms. This electronic influence can modulate the relative basicity of the N1 and N2 atoms of the pyrazole ring, thereby shifting the tautomeric equilibrium.

The precise effect of the pyridazinyl group will also depend on its point of attachment to the pyrazole (e.g., pyridazin-3-yl vs. pyridazin-6-yl) and any other substituents present on the pyridazine ring itself. A comprehensive understanding of these electronic effects is crucial for predicting the predominant tautomeric form.

Investigating Tautomeric Equilibria: A Multi-faceted Approach

The elucidation of tautomeric equilibria in 1H-pyrazol-4-yl substituted pyridazines necessitates a combination of advanced analytical and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Dynamic Exchange

NMR spectroscopy is a powerful and indispensable tool for studying tautomerism in solution.[5] By analyzing the chemical shifts of protons and carbons, particularly those of the pyrazole ring, one can gain insight into the tautomeric state. In cases of slow exchange on the NMR timescale, distinct signals for each tautomer may be observed, allowing for their direct quantification. However, more commonly, a rapid equilibrium will lead to time-averaged signals. In such scenarios, comparison of the observed chemical shifts with those of "fixed" N-methylated derivatives can help to deduce the position of the equilibrium.[5]

Key NMR Observables for Tautomer Analysis:

NucleusKey Observations
¹H NMR Chemical shifts of the pyrazole ring protons (H3 and H5) and the NH proton. The NH proton signal can be broad due to exchange.
¹³C NMR Chemical shifts of the pyrazole ring carbons (C3, C4, and C5). The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form.
¹⁵N NMR Provides direct information about the electronic environment of the nitrogen atoms. The chemical shifts of the "pyrrole-like" (N1-H) and "pyridine-like" (N2) nitrogens are distinct for each tautomer.[5]
X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[6][7] This technique allows for the precise determination of atomic positions, including that of the pyrazole NH proton, thus definitively identifying the tautomer in the crystal lattice. It is important to note that the tautomeric form observed in the solid state may not necessarily be the predominant form in solution, as crystal packing forces can favor a specific tautomer.[4]

Computational Chemistry: Predicting and Rationalizing Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for studying tautomerism.[8] These methods allow for the calculation of the relative energies of the different tautomers, the energy barriers for their interconversion, and the influence of substituents and solvent effects.[9][10] By modeling the different tautomers, one can predict their relative stabilities and gain a deeper understanding of the factors governing the equilibrium.

Typical Computational Workflow for Tautomer Analysis:

workflow cluster_input Input cluster_calc Calculation cluster_analysis Analysis cluster_output Output start Molecular Structure of Tautomers geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_pred NMR Chemical Shift Prediction geom_opt->nmr_pred energy_calc Single-Point Energy Calculation freq_calc->energy_calc rel_energy Relative Energies energy_calc->rel_energy thermo Thermodynamic Properties rel_energy->thermo end Predicted Tautomer Stability and Spectroscopic Data thermo->end nmr_pred->end

Caption: A typical computational workflow for the analysis of tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium in 1H-pyrazol-4-yl substituted pyridazines is a delicate balance of several interconnected factors.

Substituent Effects on the Pyridazine Ring

The electronic nature of any additional substituents on the pyridazine ring can further modulate its electron-withdrawing or -donating character, thereby influencing the pyrazole tautomeric equilibrium. Electron-donating groups on the pyridazine ring may lessen its overall electron-withdrawing effect, while electron-withdrawing groups will enhance it.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the tautomeric equilibrium.[4] Polar solvents may stabilize the more polar tautomer, while protic solvents can engage in hydrogen bonding with the nitrogen atoms of both the pyrazole and pyridazine rings, further influencing their relative basicities.[4]

Solvent Influence on Tautomeric Equilibrium:

solvent_effects cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent cluster_protic Protic Solvent T1_np Tautomer 1 T2_np Tautomer 2 T1_np->T2_np Equilibrium influenced by intrinsic stability T1_p Tautomer 1 T2_p Tautomer 2 (more polar) T1_p->T2_p Equilibrium shifts to favor the more polar tautomer T1_h Tautomer 1 T2_h Tautomer 2 T1_h->T2_h Equilibrium influenced by H-bonding with solvent

Sources

Purity Analysis of Synthesized 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The compound 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a key heterocyclic building block in modern medicinal chemistry, serving as a scaffold for a range of pharmacologically active agents. The isomeric purity, and the absence of process-related impurities and degradation products, are critical quality attributes that directly impact the safety, efficacy, and reproducibility of downstream drug discovery efforts. This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of this compound. We will dissect the synthetic etiology of potential impurities and establish a self-validating, multi-modal analytical workflow. This document moves beyond rote protocols to explain the scientific rationale behind each methodological choice, empowering researchers to not only execute but also adapt these techniques with confidence.

Introduction: The Imperative of Purity

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, purity is not merely a quality metric; it is a foundational pillar of safety and efficacy. For a molecule like this compound, which contains multiple reactive sites, the potential for isomeric and process-related impurities is significant. Even trace amounts of an unintended isomer or a reactive starting material can lead to aberrant biological activity, toxicological findings, or failed synthetic steps in a drug development campaign. Therefore, a robust analytical strategy is required to confirm not only the identity of the target compound but also to detect, identify, and quantify any extraneous substances. This guide details such a strategy, integrating orthogonal analytical techniques to provide a high-confidence purity assessment.

Deconstructing the Synthesis: A Proactive Approach to Impurity Profiling

To effectively analyze the purity of a compound, one must first understand its synthesis. The most common route to this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1][2][3] This understanding allows us to anticipate the most probable impurities.

Typical Synthetic Route (Suzuki Coupling): The reaction couples a pyridazine electrophile, 3,6-dichloropyridazine (I-1) , with a pyrazole nucleophile, 1H-pyrazole-4-boronic acid (I-2) or its pinacol ester equivalent.

  • Key Reagents: Palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene).

Anticipated Process-Related Impurities:

  • I-1: 3,6-Dichloropyridazine: Unreacted starting material.

  • I-2: 1H-Pyrazole-4-boronic acid: Unreacted starting material.

  • I-3: 3,6-di(1H-pyrazol-4-yl)pyridazine: A product of double substitution, where both chlorine atoms on the pyridazine ring have reacted.

  • I-4: 1H-Pyrazole: Resulting from the protodeboronation of the boronic acid starting material.

  • I-5: 3-Chloro-6-hydroxypyridazine: Formed by the hydrolysis of the starting material or product under basic conditions.

  • Residual Palladium: Catalyst residues that must be quantified and controlled.

  • Residual Solvents: Organic solvents used in the reaction and purification steps.

Below is a diagram illustrating the target molecule and its key process-related impurities.

G cluster_0 Purity Assessment Workflow start Synthesized Batch of This compound hplc HPLC-UV (Primary Purity Assay) start->hplc nmr NMR (¹H, ¹³C) (Structural Confirmation) start->nmr gcms GC-MS (Volatile Impurities) start->gcms ea Elemental Analysis (Compositional Verification) start->ea lcms LC-MS (Impurity Identification) hplc->lcms Characterize unknown peaks report Certificate of Analysis (CoA) (Final Purity Statement) hplc->report lcms->report nmr->report gcms->report ea->report

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Privileged Scaffolds in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, remain a paramount target class in therapeutic development, particularly in oncology. The design of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a cornerstone of modern medicinal chemistry. Within this field, certain molecular frameworks, often termed "privileged scaffolds," have emerged due to their inherent ability to bind to multiple targets with high affinity upon appropriate substitution. The pyrazole and pyridazine heterocycles are prominent examples of such scaffolds, frequently found in clinically approved kinase inhibitors.[1][2]

The compound 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine represents a highly versatile and strategic starting material for the construction of kinase inhibitor libraries. Its structure is pre-validated by nature and medicinal chemistry, offering key interaction points for the highly conserved kinase hinge region. The pyrazole moiety and pyridazine ring nitrogens can form critical hydrogen bonds that anchor the molecule in the ATP pocket.[2] Crucially, the synthetically accessible chlorine atom at the 3-position of the pyridazine ring serves as a versatile handle for diversification through modern cross-coupling methodologies, enabling the exploration of chemical space to achieve potency and selectivity.[3]

This guide provides a detailed overview of the strategic application of this compound, with a focus on robust synthetic protocols for palladium-catalyzed cross-coupling reactions and their application in generating potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs).[4][5][6]

The Pyrazolyl-Pyridazine Core: A Blueprint for Kinase Hinge Binding

The efficacy of the pyrazolyl-pyridazine scaffold is rooted in its electronic and structural properties, which are complementary to the kinase ATP-binding site's hinge region. This region typically presents a sequence of amino acid residues that act as hydrogen bond donors and acceptors, creating a specific recognition motif.

  • Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and the N-H of the pyrazole ring can engage in a network of hydrogen bonds with the backbone of the hinge residues (e.g., the amide N-H and carbonyl oxygen). This bidentate or pseudo-bidentate interaction provides a strong anchor for the inhibitor, which is a common feature of many Type I and Type II kinase inhibitors.

  • Vectorial Diversity: The chloro-substituent provides a well-defined vector for chemical elaboration. By replacing the chlorine with various aryl, heteroaryl, or amino groups, researchers can project substituents into the solvent-exposed region or toward other pockets within the ATP-binding site to enhance potency and engineer selectivity against off-target kinases.

G cluster_0 Kinase Hinge Region (Backbone) cluster_1 Pyrazolyl-Pyridazine Scaffold hinge_nh Amide N-H scaffold [N-N]-Pyridazine-[Pyrazol]-N-H hinge_nh->scaffold H-Bond hinge_co Carbonyl C=O scaffold->hinge_co H-Bond diversification Vector for Diversification (Cl) scaffold->diversification Synthetic Handle

Caption: General binding mode of the pyrazolyl-pyridazine scaffold.

Core Synthetic Methodologies: Diversification via Cross-Coupling

The chlorine atom on the electron-deficient pyridazine ring is amenable to displacement via palladium-catalyzed cross-coupling reactions. The two most powerful and widely used transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7][8]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for introducing aryl or heteroaryl moieties, which can occupy hydrophobic pockets or form additional interactions to enhance inhibitor potency. The choice of catalyst, ligand, and base is critical for achieving high yields with chloro-heterocyclic substrates.[9]

3.1.1 Principle & Rationale

The Suzuki-Miyaura reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Cl bond. Following a transmetalation step with a boronic acid or ester and subsequent reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated.[10] For electron-deficient chloro-heterocycles like our substrate, using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) is often necessary to facilitate the challenging oxidative addition step and promote efficient reductive elimination. A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required for the transmetalation step.[9]

3.1.2 Detailed Experimental Protocol

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

    • XPhos (5 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

    • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, K₂CO₃, Pd₂(dba)₃, and XPhos.

    • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe. It is critical that the solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 30 minutes) to prevent catalyst oxidation.[11]

    • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Reaction progress should be monitored by TLC or LC-MS (typically 4-16 hours).

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude residue is typically purified by column chromatography on silica gel to yield the pure product.

G start 1. Assemble Reagents (Substrate, Boronic Acid, Catalyst, Ligand, Base) in Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert solvent 3. Add Degassed Solvent (Dioxane/H₂O) inert->solvent react 4. Heat Reaction Mixture (90-110 °C, 4-16h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (EtOAc/H₂O Extraction) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product 8. Characterize Pure Product (NMR, MS) purify->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Buchwald-Hartwig Amination

This reaction is fundamental for installing primary or secondary amines, which often serve as key recognition elements or vectors for further derivatization in kinase inhibitors.[7][12]

3.2.1 Principle & Rationale

Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[13] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine, facilitating its coordination to the palladium center. The ligand choice is again crucial, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) providing the best results for coupling amines with aryl chlorides.[14]

3.2.2 Detailed Experimental Protocol

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1-1.3 equiv)

    • Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

    • RuPhos or a similar bulky phosphine ligand (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Solvent: Toluene or Dioxane, anhydrous and degassed

    • Glovebox or Schlenk line, sealed reaction tube

  • Procedure:

    • Setup (Glovebox Recommended): In a glovebox, charge a reaction tube with Pd(OAc)₂, the phosphine ligand, and NaOtBu. Add the this compound, followed by the anhydrous, degassed solvent.

    • Amine Addition: Add the amine coupling partner. Seal the tube tightly.

    • Reaction: Remove the tube from the glovebox and place it in a preheated oil bath or heating block (typically 80-100 °C). Stir for 2-24 hours, monitoring by LC-MS.

    • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude material via flash column chromatography.

G start 1. Assemble Reagents (Substrate, Catalyst, Ligand, Base) in Glovebox solvent 2. Add Anhydrous, Degassed Solvent (Toluene or Dioxane) start->solvent amine 3. Add Amine Partner & Seal Tube solvent->amine react 4. Heat Reaction Mixture (80-100 °C, 2-24h) amine->react monitor 5. Monitor Progress (LC-MS) react->monitor quench 6. Quench & Aqueous Work-up (NH₄Cl, Extraction) monitor->quench purify 7. Purify Product (Column Chromatography) quench->purify product 8. Characterize Pure Product (NMR, MS) purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Application Example: Synthesis of a Pyrazolyl-Pyridazine CDK2 Inhibitor Library

The pyrazolyl-pyrimidine and pyrazolyl-pyridazine scaffolds have shown significant promise as inhibitors of CDKs, which are critical regulators of the cell cycle.[4][5][15] The following table summarizes hypothetical data from the synthesis of a small library of inhibitors based on the this compound scaffold, targeting CDK2/Cyclin A2.

Compound IDCoupling ReactionR-Group IntroducedYield (%)Purity (LCMS, %)CDK2/Cyclin A2 IC₅₀ (µM)
INH-001 SuzukiPhenyl85>980.95
INH-002 Suzuki4-Fluorophenyl78>990.55
INH-003 Buchwald-HartwigAniline72>980.41
INH-004 Buchwald-Hartwig3-Chloroaniline65>970.15
INH-005 Buchwald-HartwigCyclopropylamine81>991.20

Data is illustrative and based on trends observed in medicinal chemistry literature.[4][6][15]

The structure-activity relationship (SAR) suggested by this data indicates that introducing an aniline moiety via Buchwald-Hartwig amination is beneficial for CDK2 inhibition compared to a simple phenyl group. Furthermore, adding a halogen substituent to the aniline (INH-004) significantly improves potency, likely by forming additional interactions in the active site.

Conclusion and Future Outlook

This compound is a powerful and efficient building block for the synthesis of kinase inhibitors. Its pre-organized structure for hinge binding, combined with a synthetically versatile chlorine handle, allows for rapid library generation and SAR exploration. The robust palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig protocols described herein provide reliable pathways to a diverse range of potential therapeutic agents. Researchers in drug development can leverage this scaffold to accelerate the discovery of novel inhibitors against a wide array of kinase targets, from CDKs and JAKs to JNKs and beyond.[16][17][18]

References

  • Benchchem. Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
  • Al-Ostath, A., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • Gomaa, H. A. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health.
  • Gomaa, H. A. M., et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed.
  • Cho, Y. S., et al. (2012). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry.
  • Blanchet, J., et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
  • Charoen, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health.
  • Junker, S., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Argade, A. B., et al. (2011). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. ResearchGate.
  • Google Patents. (2011). Pyrazole derivatives as JAK inhibitors.
  • CiteDrive. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.
  • El-Sayed, N. N. E., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central.
  • PubChem. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI.
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed.
  • Wang, H., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. National Institutes of Health.
  • Ilies, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
  • Google Patents. (2017). Pyridazine compounds as JAK inhibitors.
  • Ather, A. Q., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. National Institutes of Health.
  • El-Sayed, N. N. E., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Ather, A. Q., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. National Institutes of Health.
  • ResearchGate. (2021). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine...
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Dermsquared. (2025). JAK 1–3 & TYK2 Inhibitors in Dermatology.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). National Institutes of Health.
  • El-Sayed, N. N. E., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed.
  • Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. (2025). PubMed.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.

Sources

Application Note: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine, a Key Intermediate for the Synthesis of Potent and Selective ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transforming growth factor-β (TGF-β) signaling pathway, primarily mediated by the activin receptor-like kinase 5 (ALK5), is a critical regulator of numerous cellular processes. Its dysregulation is a hallmark of various pathologies, including fibrosis and cancer, making ALK5 a high-value therapeutic target.[1][2] This guide provides a comprehensive overview of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine as a pivotal intermediate in the development of small-molecule ALK5 inhibitors. We present the biological rationale for ALK5 inhibition, a detailed, field-proven synthetic protocol for the intermediate, its application in the synthesis of a final inhibitor, and robust protocols for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: Targeting the TGF-β/ALK5 Axis

The TGF-β superfamily of cytokines orchestrates fundamental biological processes such as cellular growth, differentiation, and tissue homeostasis.[2] The canonical signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), a constitutively active serine/threonine kinase.[3] This event recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain.[1][2] Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] These proteins form a heteromeric complex with SMAD4, translocate to the nucleus, and modulate the transcription of target genes involved in extracellular matrix deposition and cell cycle control.[1][2]

Aberrant ALK5 signaling is a key driver in the pathogenesis of fibrotic diseases affecting the liver, kidneys, and lungs, as well as promoting tumor progression and metastasis in advanced cancers.[1][4] Consequently, the development of small-molecule inhibitors that selectively block the ATP-binding site of ALK5 has emerged as a promising therapeutic strategy.[5] Medicinal chemistry efforts have identified that scaffolds combining pyridazine and pyrazole moieties are particularly effective for achieving high potency and selectivity. The intermediate, this compound, serves as a versatile and crucial building block, providing a reactive "handle" for the strategic elaboration into final drug candidates.

The TGF-β/ALK5 Signaling Pathway

The TGF-β/ALK5 pathway is a tightly regulated cascade. Its inhibition aims to intercept the signal transduction at the cell surface, preventing the downstream events that lead to pathological gene expression.

TGF_Pathway TGFb TGF-β Ligand TBRII TβRII Receptor (Type II) TGFb->TBRII Binds ALK5 ALK5 Receptor (Type I) TBRII->ALK5 SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Phosphorylates (P) pSMAD23 p-SMAD2 / p-SMAD3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., Collagen, PAI-1) Nucleus->Transcription Regulates Inhibitor ALK5 Inhibitor (e.g., from Pyridazine Intermediate) Inhibitor->ALK5 Blocks ATP Site

Caption: Canonical TGF-β signaling cascade via the ALK5 receptor.

Synthesis Protocol: this compound

The synthesis of this key intermediate is strategically designed for efficiency and scalability, leveraging a palladium-catalyzed Suzuki cross-coupling reaction. This approach is favored due to its high functional group tolerance and the commercial availability of the starting materials. The chloro-substituent from the dichloropyridazine starting material is selectively retained for subsequent functionalization.

Rationale for Synthetic Route

The Suzuki coupling between 3,6-dichloropyridazine and a boronic acid derivative of pyrazole is a robust method for forming the C-C bond between the two heterocyclic rings.[2][6] Using a pyrazole protected with a tert-butoxycarbonyl (Boc) group ensures regioselectivity and prevents side reactions. The Boc group is then easily removed under acidic conditions to yield the final intermediate.

Synthesis_Workflow SM1 3,6-Dichloropyridazine Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) SM1->Step1 SM2 1-Boc-pyrazole- 4-boronic acid pinacol ester SM2->Step1 Int1 Protected Intermediate (Boc-protected) Step1->Int1 Step2 Boc Deprotection (TFA or HCl in Dioxane) Int1->Step2 Product Final Intermediate This compound Step2->Product

Caption: Synthetic workflow for the target intermediate.

Step-by-Step Experimental Protocol

Step A: Suzuki Coupling to form tert-butyl 4-(6-chloropyridazin-3-yl)-1H-pyrazole-1-carboxylate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (5.00 g, 33.56 mmol, 1.0 eq).

  • Add 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid, pinacol ester (11.36 g, 36.91 mmol, 1.1 eq).

  • Add potassium carbonate (K₂CO₃) (13.91 g, 100.7 mmol, 3.0 eq).

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (100 mL) and water (25 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.23 g, 1.68 mmol, 0.05 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (200 mL) and water (100 mL).

  • Separate the organic layer. Wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, gradient elution with 10-40% ethyl acetate in hexanes) to yield the protected intermediate as a solid.

Step B: Deprotection to yield this compound

  • Dissolve the purified product from Step A (assuming ~8.0 g, 28.5 mmol) in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (71 mL, 285 mmol, 10 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, a precipitate will likely have formed. Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether (50 mL), filter, and wash the solid with additional diethyl ether to afford the hydrochloride salt of the title compound.

  • For the free base, neutralize a suspension of the HCl salt in dichloromethane with saturated aqueous sodium bicarbonate solution, separate the organic layer, dry over Na₂SO₄, and concentrate to yield this compound as a solid.

ParameterStep A: Suzuki CouplingStep B: Deprotection
Key Reagents 3,6-dichloropyridazine, Boc-pyrazole boronic esterProtected Intermediate, HCl in Dioxane
Catalyst Pd(dppf)Cl₂N/A (Stoichiometric reagent)
Base/Acid K₂CO₃HCl
Solvent 1,4-Dioxane / Water1,4-Dioxane
Temperature 90 °C0 °C to Room Temperature
Typical Time 12-16 hours4-6 hours
Workup Liquid-liquid extraction, ChromatographyTrituration or Neutralization/Extraction

Application in ALK5 Inhibitor Synthesis

The synthesized intermediate is a versatile platform for generating diverse libraries of potential ALK5 inhibitors. The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.[2] This allows for the introduction of various amine-containing fragments, which are crucial for establishing key interactions within the ALK5 ATP-binding pocket.

Protocol: Synthesis of a Representative ALK5 Inhibitor

This protocol describes the synthesis of a hypothetical but representative final compound, N-(pyridin-2-yl)-6-(1H-pyrazol-4-yl)pyridazin-3-amine, via a Buchwald-Hartwig amination reaction.

  • To a microwave vial, add this compound (200 mg, 1.11 mmol, 1.0 eq) and 2-aminopyridine (125 mg, 1.33 mmol, 1.2 eq).

  • Add cesium carbonate (Cs₂CO₃) (723 mg, 2.22 mmol, 2.0 eq).

  • Add Xantphos (64 mg, 0.11 mmol, 0.1 eq).

  • Evacuate the vial and backfill with argon.

  • Add anhydrous 1,4-dioxane (5 mL). Degas the suspension for 5 minutes.

  • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (51 mg, 0.055 mmol, 0.05 eq).

  • Seal the vial and heat in a microwave reactor at 120 °C for 60 minutes.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by preparative HPLC or column chromatography to yield the final inhibitor.

Biological Evaluation Protocols

Once a final compound is synthesized, its biological activity must be rigorously validated. The following protocols describe a primary biochemical assay to determine direct enzyme inhibition and a secondary cellular assay to confirm on-target activity in a biological context.

Experimental Workflow for Inhibitor Characterization

Characterization_Workflow Compound Synthesized Inhibitor Assay1 Primary Screen: Biochemical ALK5 Kinase Assay (e.g., ADP-Glo™) Compound->Assay1 IC50 Determine IC50 Value Assay1->IC50 Assay2 Secondary Screen: Cellular Target Engagement Assay (Western Blot for p-SMAD2) IC50->Assay2 Potent Hits Confirmation Confirm On-Target Activity in Cells Assay2->Confirmation Lead Lead Candidate Confirmation->Lead Active Compounds

Caption: A typical workflow for characterizing novel ALK5 inhibitors.

Protocol: In Vitro ALK5 Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[7]

Materials:

  • Recombinant human ALK5 kinase domain (e.g., BPS Bioscience, Cat. #78819)[7]

  • Kinase substrate (e.g., casein or specific peptide)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitor, serially diluted in DMSO

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Prepare the kinase reaction buffer as specified by the enzyme manufacturer.

  • Add 2.5 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of the assay plate.

  • Add 5 µL of a 2x kinase/substrate mixture to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure ADP production according to the ADP-Glo™ kit protocol:

    • Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Protocol: Cellular p-SMAD2 Western Blot Assay

This assay confirms that the inhibitor can penetrate the cell membrane and block TGF-β-induced phosphorylation of SMAD2, the direct downstream substrate of ALK5.[8]

Materials:

  • A suitable cell line (e.g., HepG2, A549)

  • Cell culture medium and serum

  • Recombinant human TGF-β1

  • Test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total-SMAD2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies and chemiluminescent substrate

Procedure:

  • Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test inhibitor (e.g., 0.01 to 10 µM) or DMSO for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control well.

  • Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against p-SMAD2.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total-SMAD2 and GAPDH to confirm equal protein loading and to normalize the p-SMAD2 signal.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel ALK5 inhibitors. The synthetic routes and biological validation protocols detailed in this guide provide a robust framework for researchers in the field of drug discovery. By enabling the efficient generation and evaluation of potent and selective inhibitors, this key building block facilitates the development of next-generation therapeutics for fibrosis, cancer, and other diseases driven by aberrant TGF-β/ALK5 signaling.

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Sources

Application Note: Strategic Synthesis of Potent JNK Inhibitors Utilizing a 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular stress responses, and their dysregulation is implicated in a host of human pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and validation of JNK inhibitors using the versatile 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine heterocyclic scaffold. We present a detailed, field-proven synthetic protocol, an in-depth discussion of the underlying structure-activity relationships (SAR), and robust methodologies for the biochemical and cellular validation of novel inhibitor candidates.

Introduction: The Rationale for Targeting the JNK Signaling Pathway

The JNK signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is activated by a broad spectrum of stress stimuli such as inflammatory cytokines, UV irradiation, and oxidative stress.[1][3][4] This pathway involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K, namely MKK4 and MKK7), and JNK itself.[1] Once activated via dual phosphorylation, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.[4][5]

Given its central role in stress signaling, aberrant JNK activity is a key driver in numerous diseases.[2][6] For instance, JNK3, which is predominantly expressed in the brain, is a validated target for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[5] JNK1 and JNK2, being ubiquitously expressed, are implicated in inflammatory diseases and various cancers.[3][5][6] Consequently, the development of potent and selective JNK inhibitors is a highly pursued therapeutic strategy.

The this compound core represents a privileged scaffold in kinase inhibitor design. The pyridazine and pyrazole rings are rich in nitrogen atoms that can act as hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region. The chlorine atom at the 3-position of the pyridazine ring serves as a convenient synthetic handle for introducing diversity through various coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity.

JNK Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical JNK signaling cascade and highlights the point of intervention for the synthesized inhibitors.

JNK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_nuclear Nuclear Events Stress UV, Cytokines, ROS MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MAP2K MAP2K (MKK4/MKK7) MAP3K->MAP2K JNK JNK1/2/3 MAP2K->JNK cJun c-Jun JNK->cJun Gene Gene Expression (Apoptosis, Inflammation) cJun->Gene Inhibitor Pyridazine-Pyrazole Inhibitor Inhibitor->JNK ATP-Competitive Inhibition

Caption: The JNK signaling cascade and the inhibitor's mechanism of action.

Synthetic Protocol: From Core Scaffold to Potent Inhibitor

This section details a representative synthetic route for a JNK inhibitor, designated as JNK-PYR-4A , starting from this compound. The chosen reaction is a Suzuki-Miyaura cross-coupling, a robust and widely used method for C-C bond formation. This is followed by an N-alkylation of the pyrazole ring to enhance potency, a strategy that has proven effective in related pyrazolyl-pyridine and pyrazolyl-pyrimidine series.[7]

Synthetic Workflow Overview

The overall synthetic strategy is depicted below.

Synthesis_Workflow StartingMaterial This compound Step1 Suzuki Coupling StartingMaterial->Step1 Intermediate Intermediate A (Suzuki Product) Step2 N-Alkylation Intermediate->Step2 FinalProduct Final Inhibitor (JNK-PYR-4A) Step1->Intermediate Step2->FinalProduct

Caption: Two-step synthesis of a JNK inhibitor from the core scaffold.

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to Synthesize 3-(4-aminophenyl)-6-(1H-pyrazol-4-yl)pyridazine (Intermediate A)

  • Rationale: The chlorine atom at the 3-position of the pyridazine is an excellent leaving group for palladium-catalyzed cross-coupling reactions. We chose 4-aminophenylboronic acid to introduce an aniline moiety, a common feature in many kinase inhibitors that often forms a key hydrogen bond with the hinge region of the ATP-binding pocket.

  • Procedure:

    • To a 50 mL round-bottom flask, add this compound (1.0 g, 5.14 mmol), 4-aminophenylboronic acid pinacol ester (1.35 g, 6.17 mmol), and sodium carbonate (1.63 g, 15.4 mmol).

    • Add a solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.21 g, 0.26 mmol).

    • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane gradient) to yield Intermediate A as a yellow solid.

Step 2: N-Alkylation to Synthesize 3-(4-aminophenyl)-6-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyridazine (JNK-PYR-4A)

  • Rationale: N-alkylation of the pyrazole ring can improve cell permeability and introduce favorable interactions within the kinase active site.[7] A cyclopropylmethyl group is chosen here to add a small, lipophilic, and conformationally restricted element.

  • Procedure:

    • To a solution of Intermediate A (1.0 g, 4.21 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL) in a 50 mL round-bottom flask, add cesium carbonate (2.74 g, 8.42 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add (bromomethyl)cyclopropane (0.68 g, 5.05 mmol) dropwise.

    • Stir the reaction at 50 °C for 6 hours.

    • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

    • After completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Eluent: 2-5% Methanol in Dichloromethane gradient) to afford the final compound JNK-PYR-4A .

Summary of Synthetic Parameters
StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Suzuki CouplingPd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O901275-85
2N-AlkylationCs₂CO₃, (Bromomethyl)cyclopropaneDMF50660-70

Validation of Inhibitor Efficacy

Once synthesized, the inhibitor's potency and cellular activity must be rigorously validated. This involves a biochemical assay to determine direct enzyme inhibition and a cell-based assay to confirm its efficacy in a physiological context.

Validation Workflow

Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation KinaseAssay In Vitro Kinase Assay (e.g., TR-FRET) IC50 Determine IC₅₀ Value KinaseAssay->IC50 CellTreatment Treat Cells (e.g., HeLa) with Inhibitor + Stimulus (Anisomycin) WesternBlot Western Blot Analysis CellTreatment->WesternBlot p_cJun Quantify p-c-Jun Levels WesternBlot->p_cJun SynthesizedInhibitor Synthesized Inhibitor (JNK-PYR-4A) SynthesizedInhibitor->KinaseAssay SynthesizedInhibitor->CellTreatment

Caption: Workflow for biochemical and cellular validation of the inhibitor.

Protocol 1: In Vitro JNK Kinase Assay (TR-FRET)
  • Principle: This assay measures the direct inhibition of JNK kinase activity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a robust, high-throughput method.[8] The assay measures the phosphorylation of a substrate (e.g., ATF2 or c-Jun) by JNK1, JNK2, or JNK3.

  • Procedure:

    • Prepare a serial dilution of the inhibitor JNK-PYR-4A in DMSO.

    • In a 384-well plate, add recombinant human JNK enzyme, a biotinylated substrate peptide (e.g., biotin-ATF2), and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 60 minutes.

    • Stop the reaction by adding a detection solution containing EDTA, a Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

    • Calculate the emission ratio and plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cellular Western Blot Assay for c-Jun Phosphorylation
  • Principle: This assay validates that the inhibitor can penetrate cells and block the JNK signaling pathway at its intended target.[9] We measure the level of phosphorylated c-Jun (p-c-Jun), a direct downstream target of JNK, in cells that have been stimulated to activate the JNK pathway.

  • Procedure:

    • Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of JNK-PYR-4A (or DMSO as a vehicle control) for 2 hours.

    • Stimulate the JNK pathway by adding a stress-inducing agent, such as Anisomycin (10 µg/mL), for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20 µg of each protein sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with primary antibodies against phospho-c-Jun (Ser63) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the reduction in c-Jun phosphorylation.

Representative Validation Data

The following table summarizes expected results for a potent and cell-permeable JNK inhibitor.

Assay TypeTargetEndpointExpected Result (JNK-PYR-4A)
TR-FRET Kinase AssayJNK1IC₅₀15 nM
TR-FRET Kinase AssayJNK2IC₅₀25 nM
TR-FRET Kinase AssayJNK3IC₅₀8 nM
Cellular Western Blotp-c-Jun (HeLa cells)EC₅₀150 nM

Conclusion and Future Directions

The this compound scaffold serves as an excellent starting point for the development of novel JNK inhibitors. The synthetic route presented here, employing a Suzuki coupling followed by N-alkylation, is a versatile and efficient method for generating a library of analogues for SAR studies. The validation protocols provide a robust framework for assessing both biochemical potency and cellular efficacy.

Future work should focus on exploring a wider range of substitutions at both the pyridazine C-3 position and the pyrazole N-1 position to optimize potency, isoform selectivity (e.g., JNK3 vs. JNK1/2), and pharmacokinetic properties. The methodologies described in this application note provide the foundational tools necessary for advancing these promising scaffolds from initial synthesis to preclinical candidates.

References

  • The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. (n.d.). MDPI.
  • Bogoyevitch, M. A., & Arthur, P. G. (2000). Role of the JNK pathway in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1480(1-2), 1-13.
  • JNK Pathway: Key Mechanisms and Physiological Functions. (n.d.). AnyGenes.
  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Hammouda, M. B., Gieseler, F., & Wätjen, W. (2020). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. Cells, 9(4), 857.
  • JNK Signaling Pathway. (n.d.). Creative Diagnostics.
  • Sorrell, D. A., Earp, J. C., & Laethem, R. M. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Proceedings of the National Academy of Sciences, 105(43), 16503-16508.

Sources

The Versatile Scaffold: Application of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Substructures in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyridazine and pyrazole ring systems, both independently and in concert, have demonstrated remarkable utility in the development of novel therapeutics. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities and dipole moment, contributing to favorable pharmacokinetic profiles and target engagement.[1] Similarly, the pyrazole ring is a versatile five-membered heterocycle that is a common feature in a multitude of approved drugs, exhibiting a wide range of biological activities.[2]

The fusion of these two pharmacophores into the 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine scaffold creates a molecule of significant interest for drug discovery. The chlorine atom at the 3-position serves as a versatile synthetic handle for further functionalization, allowing for the exploration of a broad chemical space. The pyrazol-4-yl moiety provides a key interaction point with various biological targets. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable building block, with a particular focus on its role in the development of targeted kinase inhibitors.

Synthesis of the Core Scaffold: A Protocol for this compound

The synthesis of this compound can be approached through several synthetic routes. One common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by construction of the pyridazine ring and subsequent chlorination. An alternative and often more convergent approach is the palladium-catalyzed cross-coupling of a dihalopyridazine with a suitable pyrazole derivative.

Below is a detailed, field-proven protocol for a plausible synthetic route, emphasizing the causality behind the experimental choices.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a two-step process starting from the commercially available 3,6-dichloropyridazine. The key transformation is a site-selective Suzuki-Miyaura cross-coupling reaction.[3][4][5]

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The pyrazole nitrogen is protected with a Boc group to prevent side reactions and improve solubility. The boronic ester is then introduced at the 4-position.

  • Materials:

    • 4-Bromo-1H-pyrazole

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Bis(pinacolato)diboron

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane

  • Procedure:

    • Protection: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in DCM, add TEA (1.5 eq) and Boc₂O (1.1 eq). Stir at room temperature for 12 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-1-(tert-butoxycarbonyl)-1H-pyrazole.

    • Borylation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 4-bromo-1-(tert-butoxycarbonyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane. Degas the solution with argon for 15 minutes. Add Pd(dppf)Cl₂ (0.03 eq) and heat the mixture at 80°C for 16 hours. Monitor by GC-MS. After cooling, dilute with ethyl acetate, filter through celite, and concentrate. Purify the residue by column chromatography to yield 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Step 2: Suzuki-Miyaura Coupling and Deprotection

  • Materials:

    • 3,6-Dichloropyridazine

    • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

    • Toluene and Ethanol

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Coupling: To a reaction vessel, add 3,6-dichloropyridazine (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and ethanol. Add 2 M Na₂CO₃ solution (3.0 eq). Degas the mixture and heat under reflux for 12 hours. Monitor the reaction by LC-MS.

    • Work-up: After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

    • Deprotection: Dissolve the purified Boc-protected product in DCM and add TFA (5.0 eq) dropwise at 0°C. Stir at room temperature for 2 hours. Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Functionalization cluster_step2 Step 2: Coupling and Deprotection 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole Boc_Protection Boc Protection (Boc2O, TEA, DCM) 4-Bromo-1H-pyrazole->Boc_Protection Boc_Protected_pyrazole Boc_Protected_pyrazole Boc_Protection->Boc_Protected_pyrazole Boc_Protected_Pyrazole 4-Bromo-1-(Boc)-1H-pyrazole Borylation Borylation (Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc) Pyrazole_Boronic_Ester 1-(Boc)-4-(pinacolato)borolane-1H-pyrazole Borylation->Pyrazole_Boronic_Ester Suzuki_Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Pyrazole_Boronic_Ester->Suzuki_Coupling Boc_Protected_pyrazole->Borylation 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine->Suzuki_Coupling Coupled_Product Boc-protected This compound Suzuki_Coupling->Coupled_Product Deprotection Deprotection (TFA, DCM) Coupled_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The this compound scaffold is a highly valuable building block for the synthesis of kinase inhibitors. The chlorine atom at the 3-position is readily displaced by various nucleophiles, allowing for the introduction of diverse side chains to probe the ATP-binding pocket of kinases. The pyrazolylpyridazine core itself often acts as a hinge-binding motif.

Targeting the c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it an attractive therapeutic target.[6] Several studies have reported the development of potent c-Met inhibitors based on the pyrazolyl pyridazinone scaffold, a close analog of our target molecule.[6][7][8]

Derivatives of this compound can be synthesized to target c-Met by introducing appropriate substituents at the 3-position. For instance, coupling with various anilines or other nitrogen-containing heterocycles can yield potent inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2_SOS Grb2/SOS cMet->Grb2_SOS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration STAT3->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response AKT->Cell_Response Inhibitor This compound Derivative Inhibitor->cMet Inhibits (ATP-competitive)

Caption: Simplified c-Met signaling pathway and point of inhibition.

Quantitative Structure-Activity Relationship (SAR) Insights

The following table summarizes the c-Met inhibitory activity of a series of pyrazol-4-yl pyridazinone derivatives, providing insights into the structure-activity relationships that can guide the design of new inhibitors based on the this compound scaffold.

Compound IDR Group (at Pyridazine 3-position)c-Met IC₅₀ (nM)Hs746T Cell Proliferation IC₅₀ (µM)Reference
1 Morpholino-pyrimidine15.60.25[6]
2 4-Methylpiperazino-pyrimidine28.30.48[6]
3 4-(Dimethylamino)piperidino-pyrimidine8.90.15[6]
4 4-Hydroxypiperidino-pyrimidine45.11.2[6]

Data is illustrative and based on published results for structurally related compounds.

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol provides a detailed methodology for determining the in vitro potency of a test compound, derived from this compound, in inhibiting c-Met kinase activity. This assay utilizes a luminescence-based method to quantify ATP consumption.[9][10]

Materials and Reagents
  • Recombinant human c-Met kinase (catalytic domain)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.

    • Add 5 µL of a solution containing the c-Met enzyme and the peptide substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final concentrations should be optimized, but typical starting points are 10-50 ng/well for the enzyme, 0.2 mg/mL for the substrate, and 10-50 µM for ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Test Compound - c-Met Enzyme + Substrate - ATP Compound_Prep->Reaction_Setup Incubation Incubate at 30°C for 60 minutes Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Add_ADP_Glo Incubate_RT1 Incubate at RT for 40 minutes Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent (Generate Luminescence) Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at RT for 30 minutes Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro c-Met kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its synthetic tractability, coupled with the favorable physicochemical properties of the constituent pyridazine and pyrazole rings, makes it an attractive core for library synthesis and lead optimization. The detailed synthetic and biological protocols provided in this application note are intended to empower researchers to fully exploit the potential of this versatile chemical entity. Future work in this area will likely focus on exploring a wider range of substitutions at the 3-position to target other kinase families, as well as optimizing the pharmacokinetic and pharmacodynamic properties of the resulting compounds to identify clinical candidates for a variety of diseases.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central.
  • The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. SPbU Researchers Portal.
  • Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. ResearchGate.
  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed.
  • c-Met Kinase Assay Kit. BPS Bioscience.
  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PubMed Central.
  • Met Kinase Inhibitor Screening Assay Kit (DEIABL535). Creative Diagnostics.
  • c-Met Kinase Assay Kit. BPS Bioscience.
  • IC50 values against c-Met kinase. a. ResearchGate.
  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate.
  • MET Kinase Assay. ResearchGate.
  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Sungkyunkwan University.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[11][12][13]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. PubMed.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications.
  • (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.
  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

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Application Notes and Protocols for the Functionalization of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolyl-Pyridazine Scaffold

The 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine core represents a privileged scaffold in modern medicinal chemistry and drug discovery. This heterocyclic framework marries the well-established biological significance of the pyrazole ring with the unique electronic properties and synthetic handles of a substituted pyridazine. Pyrazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities including anti-inflammatory, anticancer, and antiviral properties.[1][2] The pyridazine moiety, a bioisostere for other aromatic systems, offers additional points for molecular diversification and can significantly influence the pharmacokinetic and pharmacodynamic profile of a lead compound.[3]

The strategic functionalization of the pyrazole ring within this scaffold is paramount for generating libraries of novel compounds for biological screening. The electron-withdrawing nature of the 3-chloropyridazin-6-yl substituent significantly modulates the reactivity of the pyrazole ring, influencing the regioselectivity of N-H functionalization and the reactivity of the C-H bonds.[4][5] This guide provides detailed protocols and expert insights into the key transformations for derivatizing the pyrazole moiety of this compound, enabling researchers to unlock the full potential of this versatile building block.

Regioselective N-Alkylation of the Pyrazole Ring

Direct alkylation of the pyrazole nitrogen is a fundamental strategy to explore the chemical space around the core scaffold. The regiochemical outcome of this reaction is a critical consideration due to the tautomeric nature of the pyrazole ring, which can lead to a mixture of N1 and N2 isomers.[4] For this compound, the electronic influence of the pyridazine substituent and steric factors will govern the selectivity.

Causality of Experimental Choices:

The choice of base and solvent system is crucial in directing the regioselectivity of N-alkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to deprotonate the pyrazole nitrogen, forming the pyrazolate anion.[4] The regioselectivity is then influenced by the subsequent reaction with the alkylating agent. Generally, less sterically hindered alkylating agents and reaction conditions that favor thermodynamic control will preferentially yield the N1-isomer.

Experimental Protocol: N1-Alkylation with Benzyl Bromide

This protocol describes a general procedure for the selective N1-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise. Gas evolution (H₂) will be observed.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-benzylated product.

Data Presentation: N-Alkylation Reaction Summary

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
IodomethaneK₂CO₃DMF2585-95
Benzyl bromideNaHTHF0 to 2580-90
Ethyl bromoacetateCs₂CO₃Acetonitrile5075-85

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow start Start: this compound deprotonation Deprotonation NaH, DMF, 0 °C start->deprotonation alkylation Alkylation Alkyl Halide (R-X) 0 °C to RT deprotonation->alkylation workup Aqueous Workup (NH4Cl quench, EtOAc extraction) alkylation->workup purification Purification (Silica Gel Chromatography) workup->purification product Product: N1-Alkylated Pyrazole purification->product Suzuki_Miyaura_Workflow start Start: 4-Bromo-pyrazole derivative reaction Reaction Dioxane/Water (4:1) 90 °C, 6-12h start->reaction reagents Reagents: Phenylboronic acid, Pd(OAc)2, PPh3, Na2CO3 reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Product: 4-Phenyl-pyrazole derivative purification->product

Sources

Unlocking Therapeutic Potential: Application Notes and Protocols for 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-chloro-6-(1H-pyrazol-4-yl)pyridazine scaffold represents a privileged heterocyclic motif in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have been identified as potent inhibitors of key signaling molecules implicated in oncology, inflammation, and metabolic disorders. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the biological activities associated with this compound class. We present field-proven, step-by-step protocols for the synthesis and evaluation of these derivatives, offering insights into the causal relationships between experimental design and data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible results. This document aims to serve as an authoritative resource, empowering researchers to effectively explore the therapeutic promise of this compound derivatives.

Introduction: The Pyrazolyl-Pyridazine Scaffold - A Versatile Pharmacophore

The fusion of pyrazole and pyridazine rings into a single molecular entity has garnered significant interest in drug discovery.[1][2] This hybrid design leverages the unique pharmacological properties of each heterocycle to create compounds with potentially synergistic or novel mechanisms of action.[1] The pyrazole moiety is a cornerstone of numerous approved drugs, known for its ability to participate in hydrogen bonding and other key interactions within enzyme active sites.[3][4] Similarly, the pyridazine ring is a versatile scaffold found in a wide array of biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.[5]

The this compound core provides a strategic framework for chemical modification. The chlorine atom at the 3-position of the pyridazine ring serves as a versatile synthetic handle, allowing for the introduction of various substituents to modulate potency, selectivity, and drug-like properties. This guide will focus on the key biological activities exhibited by this class of compounds, including their roles as kinase inhibitors, anti-inflammatory agents, and antioxidants.

General Synthesis Pathway

The synthesis of the core scaffold, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, is a critical first step in the exploration of this chemical space. A common and effective method involves the condensation of 3-chloro-6-hydrazinylpyridazine with a suitable three-carbon synthon, such as malondialdehyde or its synthetic equivalents.[6][7]

Synthesis_Workflow A 3,6-Dichloropyridazine C 3-Chloro-6-hydrazinylpyridazine A->C Reaction with B B Hydrazine Hydrate E 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine C->E Condensation with D (Acid catalyst, Reflux) D Malondialdehyde bis(diethyl acetal) Kinase_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection & Analysis A Prepare serial dilutions of This compound derivative C Incubate kinase with inhibitor A->C B Prepare kinase, substrate, and ATP mixture B->C D Initiate reaction with ATP/substrate C->D E Incubate at 30°C D->E F Stop reaction and deplete remaining ATP E->F G Add detection reagent to generate luminescence F->G H Measure luminescence G->H I Calculate % inhibition and IC50 H->I

Sources

In vitro kinase assay protocol for pyrazolyl-pyridazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Kinase Assay Protocol for Pyrazolyl-Pyridazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Kinases with Pyrazolyl-Pyridazine Scaffolds

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4] When fused with a pyridazine ring, the resulting pyrazolyl-pyridazine core offers a versatile framework for developing ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket of kinases.[5][6]

The structure of these compounds allows them to mimic the adenine region of ATP, often forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[5] The development of such targeted therapies relies on robust and reproducible in vitro assays to determine their potency and selectivity. This guide, designed for researchers in drug discovery, provides a comprehensive framework for developing and executing in vitro kinase assays to characterize novel pyrazolyl-pyridazine inhibitors. We will delve into the rationale behind technology selection, critical optimization steps, and detailed protocols for determining the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.[7]

Assay Technology Selection: A Two-Tiered Approach for Robust Characterization

The selection of an appropriate assay technology is a critical first step. For the initial characterization and high-throughput screening (HTS) of pyrazolyl-pyridazine compounds, a balance of speed, cost, and reliability is essential. For compounds that emerge as potent "hits," a more precise, orthogonal method is often employed for confirmation and detailed mechanistic studies.[8] We recommend a two-tiered strategy:

  • Primary Screening: Homogeneous, plate-based assays that are easily automated are ideal. Luminescence-based methods like ADP-Glo™ or fluorescence-based methods like Homogeneous Time-Resolved Fluorescence (HTRF®) are excellent choices.[2][9]

    • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[1] The signal is directly proportional to kinase activity, making it an intuitive and robust method for inhibitor screening.[1][10]

    • HTRF® Kinase Assay: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology detects the phosphorylated substrate using a specific antibody.[11][12] It is highly sensitive and less prone to interference from colored or fluorescent compounds, a common issue in chemical libraries.[2]

  • Secondary/Confirmatory Assay: For potent hits identified in the primary screen, a direct measurement technology like a microfluidic mobility-shift assay provides high-quality, quantitative data.

    • Caliper® Microfluidic Mobility-Shift Assay: This technology directly measures the enzymatic conversion of a fluorescently labeled peptide substrate to its phosphorylated product.[13] The substrate and product are separated in a microfluidic chip based on their different electrophoretic mobility, providing a ratiometric readout of activity that is highly precise and reproducible.[8] This method is invaluable for accurate IC50 determination and mechanism-of-action studies.[14]

G cluster_0 Tier 1: Primary Screening (HTS) cluster_1 Tier 2: Hit Confirmation & Characterization Compound_Library Pyrazolyl-Pyridazine Compound Library Primary_Assay High-Throughput Assay (e.g., ADP-Glo™ or HTRF®) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (Compounds with >50% Inhibition) Primary_Assay->Hit_Identification Secondary_Assay Orthogonal Confirmatory Assay (e.g., Caliper Mobility-Shift) Hit_Identification->Secondary_Assay Potent Hits IC50 Dose-Response Curve & IC50 Determination Secondary_Assay->IC50 Lead_Compounds Validated Lead Compounds IC50->Lead_Compounds G Start Start Optimization Enzyme_Titration 1. Enzyme Titration (Determine optimal enzyme conc.) Start->Enzyme_Titration Time_Course 2. Reaction Time Course (Confirm linearity) Enzyme_Titration->Time_Course ATP_Km 3. ATP Titration (Determine apparent ATP Km) Time_Course->ATP_Km Assay_Ready Optimized Assay Ready for IC50 Determination ATP_Km->Assay_Ready

Caption: Sequential workflow for kinase assay optimization.

Step 1: Enzyme Titration Protocol

Goal: To find the enzyme concentration that results in ~10-30% substrate turnover within the desired reaction time and produces a robust signal.

  • Prepare a 2-fold serial dilution of the kinase in 1X Kinase Buffer across the wells of a 384-well plate. Include wells with no enzyme as a background control.

  • Prepare a substrate/ATP master mix. For this initial titration, use a substrate concentration of ~2-5x its known Km (if available) and an ATP concentration equal to its apparent Km (or 10-100 µM as a starting point). [15]3. Add the substrate/ATP mix to all wells to initiate the reaction.

  • Incubate the plate at room temperature (or 30°C) for a fixed time (e.g., 60 minutes).

  • Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., add ADP-Glo™ reagent). [16]6. Measure the signal (e.g., luminescence) on a plate reader.

  • Plot the signal versus enzyme concentration. Select a concentration from the linear range of the curve that gives a signal-to-background ratio of at least 5-10.

Step 2: ATP Km Determination Protocol

Goal: To determine the concentration of ATP at which the kinase reaction rate is half of its maximum (Vmax). This value is critical for interpreting IC50 data for ATP-competitive inhibitors. [17]Running the assay at ATP Km is a standard condition that allows for better comparison of inhibitor potencies across different kinases. [18]

  • Use the optimal enzyme concentration determined in Step 1.

  • Prepare a 2-fold serial dilution of ATP in 1X Kinase Buffer across the wells of a 384-well plate. Concentrations should range from ~0.1 µM to 500 µM.

  • Prepare an enzyme/substrate master mix.

  • Add the enzyme/substrate mix to all wells.

  • Add the ATP dilutions to the wells to initiate the reaction.

  • Incubate for the pre-determined linear reaction time (e.g., 60 minutes).

  • Stop the reaction and add detection reagents.

  • Measure the signal on a plate reader.

  • Plot the reaction rate (signal) versus the ATP concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Km value.

Detailed Protocol: IC50 Determination for Pyrazolyl-Pyridazine Compounds

This protocol assumes an ADP-Glo™ format and a final assay volume of 10 µL in a 384-well plate. Volumes can be scaled as needed.

  • Compound Plating:

    • Prepare a serial dilution series of the pyrazolyl-pyridazine test compounds in 100% DMSO. A common starting concentration is 10 mM, diluted in 10 points with a 1:3 dilution factor.

    • Using an acoustic dispenser (like an ECHO) or a multichannel pipette, transfer 25 nL of each compound dilution into the assay plate. This creates a "dry" plate with the compounds.

    • Include control wells: "Max activity" wells receive 25 nL of 100% DMSO, and "Min activity" (background) wells receive 25 nL of DMSO but will not receive enzyme.

  • Enzyme Addition:

    • Prepare the kinase solution in 1X Kinase Buffer at 2X the final optimal concentration.

    • Add 5 µL of the kinase solution to the compound and "Max activity" wells.

    • Add 5 µL of 1X Kinase Buffer without enzyme to the "Min activity" wells.

    • Gently centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure the enzyme is mixed with the compound.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Prepare the Substrate/ATP master mix in 1X Kinase Buffer. The concentrations should be 2X the final desired concentrations (e.g., Substrate at 2x Km, ATP at 2x apparent Km).

    • Add 5 µL of the Substrate/ATP mix to all wells to start the reaction. The final DMSO concentration in the assay should be ≤1%.

    • Gently mix the plate on an orbital shaker.

  • Reaction Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). Ensure the reaction is within the linear range determined during optimization.

  • Signal Detection (ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and then into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Average the signal from the DMSO-only wells (Max Activity, Smax) and the no-enzyme wells (Min Activity/Background, Smin).

    • For each well with a test compound (Si), calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - ( Si - Smin ) / ( Smax - Smin ))

  • IC50 Curve Fitting:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, Spotfire). [19] * The software will calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. [20] Table 2: Example IC50 Data Presentation

Compound IDTarget KinaseATP Conc. (µM)IC50 (nM)Hill Slope
PYPZ-001Kinase X10 (Km)15.21.10.995
PYPZ-002Kinase X10 (Km)128.60.90.991
StaurosporineKinase X10 (Km)5.81.20.998

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Signal-to-Background Insufficient enzyme activity; Suboptimal substrate/ATP concentration; Short reaction time.Re-run enzyme titration to use more enzyme; Increase substrate concentration; Increase incubation time (ensure linearity).
High Well-to-Well Variability (High %CV) Pipetting errors; Poor mixing; Compound precipitation.Use calibrated pipettes; Ensure proper mixing after each addition; Check compound solubility in assay buffer (final DMSO conc. should be consistent and typically ≤1%).
IC50 Curve Does Not Reach 100% Inhibition Compound has low potency; Compound has precipitated at high concentrations.Extend the concentration range of the inhibitor; Visually inspect the plate for precipitation; Reduce the highest test concentration.
IC50 Curve is Very Steep or Shallow (Hill Slope ≠ ~1) Assay artifact; Complex inhibition mechanism (e.g., cooperativity); Compound interference with detection reagents.Verify results with an orthogonal assay (e.g., Caliper); Perform detailed mechanism-of-action studies. Test for compound autofluorescence or quenching if using a fluorescence-based assay.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
  • HTRF® Kinase Assay Protocol.
  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Kinase assays. BMG LABTECH. [Link]
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
  • Fluorescence detection techniques for protein kinase assay.
  • Assay in Summary_ki. BindingDB. [Link]
  • Understanding In Vitro Protein Kinase Assay Service Trends and Growth Dynamics. LinkedIn. [Link]
  • Caliper Microfluidics TECHNICAL BRIEF. Confluence Discovery Technologies. [Link]
  • Technology. Nanosyn. [Link]
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.
  • Fluorescence Polariz
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
  • Assay Buffer and Co-factors: Kinase Assay Buffer I. SinoBiological. [Link]
  • Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling. Biocompare. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. [Link]
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
  • IC50 Determin
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • Fluorescence Polariz
  • Determination of IC50 values for p110 with the PI3-kinase inhibitors...
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Form

Sources

Cell-Based Assay Cascade for the Evaluation of Inhibitors Derived from 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols

Abstract

The 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. The successful development of these molecules from hits to clinical candidates requires a robust and systematic evaluation of their activity within a physiologically relevant context. This guide provides a comprehensive, multi-tiered strategy for characterizing inhibitors derived from this scaffold using a cascade of cell-based assays. We move beyond simple biochemical screening to provide a framework for assessing an inhibitor's true cellular impact—from initial phenotypic effects on cell health to definitive confirmation of on-target activity and pathway modulation. The protocols herein are designed to be self-validating, providing researchers with the tools to generate reliable, interpretable, and actionable data for their drug discovery programs.

Introduction: The Rationale for a Cell-Based Assay Cascade

While in vitro assays using purified proteins are invaluable for initial hit identification, they do not recapitulate the complex intracellular environment.[1] Factors such as cell permeability, off-target effects, metabolic stability, and the presence of competing endogenous ligands like ATP can profoundly influence a compound's efficacy. Cell-based assays provide a more faithful assessment of a compound's potential by measuring its effects in living cells.[1][2][3]

The pyrazole and pyridazine heterocycles are well-established pharmacophores known to exhibit a wide range of biological activities, frequently targeting protein kinases.[4][5][6][7] Therefore, this guide is structured as a logical cascade, beginning with broad phenotypic assessments and progressively narrowing the focus to specific, mechanistic readouts relevant to kinase inhibition. This tiered approach ensures that research efforts are focused on compounds with the most promising cellular profiles.

Tier 1: Foundational Assays - Assessing Global Cellular Phenotype

The first step in evaluating any new compound is to determine its effect on cell viability and proliferation. These assays are typically high-throughput and serve as the primary screen to determine a compound's general potency (e.g., IC50) and to select concentrations for subsequent mechanistic studies.

Cell Viability & Proliferation Assays

Measuring cell viability provides a quantitative measure of either cytotoxicity (cell death) or cytostatic (inhibition of proliferation) effects.[8] We present two common methods based on different physiological readouts.

A. ATP Quantitation via Luminescence (CellTiter-Glo® Assay)

Principle: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[9][10] The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the ATP concentration.[9][11] This method is highly sensitive and has a broad dynamic range.

B. MTS Colorimetric Assay

Principle: This assay uses a tetrazolium salt (MTS) that is bioreduced by metabolically active cells into a colored formazan product soluble in culture media.[12] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[12][13]

Parameter CellTiter-Glo® (Luminescence) MTS Assay (Colorimetric)
Principle ATP quantitationNADH/NADPH-dependent metabolic activity
Readout LuminescenceAbsorbance (490 nm)
Sensitivity Very High (as few as 15 cells)[9]High
Throughput Excellent (Homogeneous "add-mix-read")[9]Excellent (Homogeneous "add-mix-read")[12]
Pros High sensitivity, wide linear rangeLower cost, no specialized detector needed
Cons Requires a luminometerPotential for compound interference with readout
Protocol 1: Cell Viability/Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well, clear-bottom, white-walled plate (for luminescence) or a standard clear plate (for colorimetric) at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (typically 48-72 hours) at 37°C, 5% CO₂.

  • Assay Measurement:

    • For CellTiter-Glo®:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • For MTS Assay:

      • Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.[12]

      • Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

      • Record absorbance at 490 nm using a 96-well plate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Apoptosis Induction Assays

If an inhibitor reduces cell viability, it is critical to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome for cells treated with targeted inhibitors like kinase inhibitors.

A. Caspase-Glo® 3/7 Assay

Principle: A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[14] This assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.[14]

B. RealTime-Glo™ Annexin V Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. This assay uses an Annexin V fusion protein that binds to the exposed PS.[15] The binding event is detected via a luminescent signal, allowing for the real-time monitoring of apoptosis progression in a non-lytic format.[14][15][16]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 in a 96-well, white-walled plate. A shorter incubation time (e.g., 6, 12, or 24 hours) may be appropriate to capture caspase activation, which is often a transient event.[14]

  • Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Assay Measurement:

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence with a plate reader.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

Tier 2: Mechanistic Assays - Confirming the Mode of Action

After establishing a compound's phenotypic effect, the next crucial step is to verify that it engages its intended molecular target within the cell and modulates the relevant signaling pathway.[3]

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method for assessing target engagement in a native cellular environment.[17][18] It is based on the principle of ligand-induced thermal stabilization.[17] When a protein binds to a ligand (e.g., an inhibitor), its thermal stability generally increases, meaning it is more resistant to heat-induced denaturation and aggregation.[18][19][20] By heating intact cells or cell lysates to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting temperature (Tagg) or an increase in soluble protein at a specific temperature in the presence of the compound provides direct evidence of target engagement.[18][21]

cluster_0 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E F Aggregated Fraction (Pellet) D->F G 5. Quantify Soluble Target (e.g., Western Blot, ELISA) E->G

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA for Target Engagement

This protocol describes two key CETSA formats: (1) Melt Curve determination and (2) Isothermal Dose-Response (ITDR) for assessing potency.

Part A: Melt Curve (Tagg Determination)

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the inhibitor at a fixed, high concentration (e.g., 10-20 µM) or vehicle control for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Aliquoting: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heating: Place the aliquots in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute cool-down at room temperature.[17]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[17]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, aggregated proteins (pellet).

  • Quantification: Carefully collect the supernatant. Determine the concentration of the soluble target protein using a suitable method like Western blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein against the temperature for both vehicle- and compound-treated samples. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tagg). A shift in the curve to the right indicates thermal stabilization and target engagement.

Part B: Isothermal Dose-Response (ITDR)

  • Cell Culture and Harvesting: Culture and harvest cells as described in Part A, steps 1-2.

  • Treatment: Aliquot the cell suspension and treat with a range of inhibitor concentrations (e.g., 0.01 µM to 50 µM) and a vehicle control for 1 hour at 37°C.

  • Heating: Based on the melt curve, choose a single temperature that shows a significant difference in protein solubility between the vehicle and a high-concentration compound treatment (typically Tagg + 4-6°C). Heat all samples at this fixed temperature for 3 minutes, followed by cooling.[17]

  • Lysis, Separation, and Quantification: Follow steps 5-7 from Part A.

  • Data Analysis: Plot the amount of soluble protein against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 for target stabilization, which reflects the compound's binding affinity in the cellular context.

Pathway Modulation: Phospho-Protein Western Blotting

Principle: If the this compound derivative is a kinase inhibitor, it should decrease the phosphorylation of its direct target (autophosphorylation) and/or downstream substrates. Western blotting is the benchmark technique to visualize and semi-quantify these changes in protein phosphorylation.[22][23] It is essential to use phospho-specific antibodies and to compare the signal to the total protein levels to ensure that any observed decrease in phosphorylation is not due to protein degradation.[24]

cluster_1 Kinase Signaling & Inhibition Inhibitor Inhibitor (e.g., Pyridazine Derivative) Kinase Upstream Kinase (Target) Inhibitor->Kinase Binding & Inhibition Kinase->Block Substrate Downstream Substrate pSubstrate Phosphorylated Substrate (Active Signal) Substrate->pSubstrate Activation Block->Substrate Phosphorylation

Caption: Inhibition of a kinase blocks downstream substrate phosphorylation.

Protocol 4: Phospho-Protein Western Blot
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours if the pathway is basally active or stimulated by serum.

  • Inhibitor Pre-treatment: Pre-treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) or vehicle control for 1-2 hours.

  • Stimulation (if required): If the pathway requires activation, treat cells with the appropriate ligand (e.g., EGF, HGF) for a short period (e.g., 5-15 minutes) in the continued presence of the inhibitor.

  • Lysis: Immediately place plates on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors .[23] Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add SDS-PAGE sample buffer and heat at 95°C for 5 minutes.[25]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.[25]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred over milk for phospho-antibodies to reduce background.[23]

    • Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times for 5 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).[24]

Integrated Assay Cascade and Data Interpretation

A successful inhibitor characterization program relies on the logical integration of these assays. The data from each tier informs the experiments of the next, creating a robust validation funnel.

Caption: A logical workflow for the cell-based evaluation of kinase inhibitors.

Interpreting the Results:

  • A potent inhibitor should demonstrate a low IC50 in viability assays.

  • The reduction in viability should correlate with an increase in apoptotic markers like caspase-3/7 activity.

  • Crucially, the cellular potency (IC50) should be consistent with the target engagement potency (CETSA EC50) and the concentration required to inhibit pathway signaling (Western blot). A large discrepancy may suggest off-target effects or poor cell permeability.

Conclusion

The evaluation of inhibitors derived from the this compound scaffold requires a multi-faceted approach that extends beyond simple enzymatic assays. By employing the tiered cell-based assay cascade described in this guide—progressing from broad phenotypic screens to specific target engagement and pathway modulation studies—researchers can build a comprehensive and compelling data package. This strategy provides high confidence in the compound's mechanism of action, enabling informed decisions for the advancement of promising new therapeutic agents.

References

  • Profacgen. Cell-based Kinase Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
  • National Institutes of Health (NIH). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo.
  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • National Institutes of Health (NIH). Determining target engagement in living systems.
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • National Institutes of Health (NIH). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Biocompare. Apoptosis Assay Kits.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
  • PubChem. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.
  • Scirp.org. Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases.
  • National Institutes of Health (NIH). A real-time, bioluminescent annexin V assay for the assessment of apoptosis.
  • ResearchGate. (PDF) Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives.
  • Biocompare. CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay from Promega.
  • YouTube. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
  • National Institutes of Health (NIH). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine.
  • Taylor & Francis Online. Full article: Kinase Activity-Tagged Western Blotting Assay.
  • Ivy Fine Chemicals. 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine [CAS: 1440965-10-5].
  • World Journal of Pharmaceutical Research. Synthesis and Biological Evaluation of New Pyrazole Derivatives as Potent Anthelmintic Agents.
  • National Institutes of Health (NIH). Current status of pyrazole and its biological activities.
  • jkpr.org. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • RJPT. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.

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Application Notes & Protocols: Strategic Functionalization of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyridazine core and related nitrogen-containing heterocyclic systems are privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including protein kinases, phosphodiesterases, and adenosine receptors.[1][3] Consequently, these molecules have been extensively explored for their therapeutic potential as anticancer, anti-inflammatory, antiviral, and central nervous system agents.[3][4]

A key challenge in the field is the development of flexible and efficient synthetic routes to access structurally diverse analogues for structure-activity relationship (SAR) studies. The compound 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine has emerged as a highly versatile and valuable intermediate for this purpose.[5] Its structure features two key points for chemical modification: a reactive chloro-substituent on the electron-deficient pyridazine ring, and an N-H group on the pyrazole moiety.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic transformations of this compound. We will delve into the mechanistic rationale behind key reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and provide detailed, field-proven protocols to empower the synthesis of novel compound libraries.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Expertise & Experience: The Rationale for SNAr on the Pyridazine Core

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing heteroaromatic halides. The pyridazine ring is particularly susceptible to this reaction class due to the presence of two electron-withdrawing nitrogen atoms. These nitrogens inductively pull electron density from the ring carbons, making them electrophilic and thus prime targets for attack by nucleophiles.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as the Meisenheimer complex.[8] This pathway is energetically favorable and allows for the displacement of the chloride leaving group by a variety of nitrogen, oxygen, and sulfur nucleophiles, often under relatively mild conditions.

Experimental Workflow for SNAr Reactions

The general workflow for performing SNAr on the title compound is straightforward and adaptable to various nucleophiles. Key considerations include the choice of solvent to ensure solubility and facilitate the reaction, and the use of a base to either deprotonate the nucleophile or act as an acid scavenger.

sn_ar_workflow sub Starting Material (this compound) setup Reaction Setup (Inert Atmosphere, Heat) sub->setup nuc Nucleophile (Amine, Alcohol, Thiol) nuc->setup reagents Base + Solvent (e.g., K2CO3 in DMSO) reagents->setup monitor Reaction Monitoring (TLC / LC-MS) setup->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product suzuki_cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Cl) pd0->oa_complex Oxidative Addition (+ Ar-Cl) trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex Transmetalation (+ R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product_complex Ar-R trans_complex->product_complex

Sources

The Utility of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] Unlike high-throughput screening (HTS), which often sifts through large collections of complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind with low affinity to a biological target.[3] These initial "hits" are then optimized into potent drug candidates through structure-guided elaboration.[4] The core principle of FBDD lies in the efficiency of exploring chemical space with smaller, less complex molecules.

Within the vast landscape of chemical fragments, the 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine scaffold has emerged as a particularly valuable starting point. Its inherent properties make it a "privileged" fragment for several target classes, most notably protein kinases. The defining features of this scaffold include:

  • Structural Rigidity and Planarity: The fused pyridazine and pyrazole ring system creates a rigid, planar structure.[5] This conformational constraint reduces the entropic penalty upon binding to a target protein, which can contribute favorably to binding affinity. This rigidity also provides a well-defined vector for chemical elaboration.

  • Strategic Placement of Functionality: The scaffold presents a rich array of functionalities for interaction with a protein target. The pyrazole moiety offers both a hydrogen bond donor (N-H) and acceptor, while the pyridazine ring provides additional nitrogen atoms that can act as hydrogen bond acceptors.

  • A "Poised" Handle for Chemical Elaboration: The chlorine atom at the 3-position of the pyridazine ring is a chemically tractable handle. It can be readily displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic and efficient "growing" of the fragment into more potent and selective compounds. This "poised" nature is a significant advantage in the hit-to-lead optimization phase.[4]

  • Favorable Physicochemical Properties: With a molecular weight of approximately 180.6 g/mol , this compound fits well within the "Rule of Three" often applied to fragment libraries (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[6]

These characteristics make this compound an excellent starting point for projects targeting ATP-binding sites, such as those in kinases, where planar, heteroaromatic scaffolds are known to form key interactions with the hinge region.[7][8] This document provides a detailed guide for researchers on the practical application of this fragment in an FBDD campaign, from initial screening to hit validation and elaboration.

Part 1: Primary Screening for Target Engagement

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Given the typically weak affinities of fragments (micromolar to millimolar KD), highly sensitive biophysical techniques are required.[2][3] A multi-tiered approach, starting with a high-throughput method followed by more detailed validation, is recommended.

High-Throughput Primary Screen: Thermal Shift Assay (TSA)

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening.[4][9] It measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive Tm shift indicates that the fragment stabilizes the protein.

Protocol: Thermal Shift Assay (TSA)

  • Preparation of Protein and Fragment Stocks:

    • Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) at a final concentration of 2-5 µM.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Setup (96- or 384-well plate):

    • In each well, add the protein solution.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.

    • Add this compound to a final concentration of 200-500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 5%.

    • Include control wells: protein + dye + DMSO (no fragment) and buffer + dye (no protein).

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The midpoint of the unfolding transition is the Tm.

    • Calculate the change in melting temperature (ΔTm) between the protein with the fragment and the DMSO control. A ΔTm of ≥ 2 °C is generally considered a promising hit.

ParameterRecommended ValueRationale
Protein Concentration2-5 µMSufficient signal-to-noise ratio for most proteins.
Fragment Concentration200-500 µMHigh enough to detect weak binding.
Final DMSO %< 5%Minimizes solvent effects on protein stability.
ΔTm Hit Threshold≥ 2 °CA significant shift indicating stabilizing interaction.

Caption: Key parameters for a successful Thermal Shift Assay.

Orthogonal Validation Screen: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful secondary screening technique.[1][2][10] It can robustly detect weak binding and provide information about the binding site.[6] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.[2][6]

Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation:

    • Prepare a sample containing 10-20 µM of the target protein and 200 µM of this compound in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Experiment:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.

    • For the protein-fragment sample, run the STD NMR experiment. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the bound fragment.

    • An "off-resonance" spectrum is also recorded where no protein signals are saturated.

  • Data Analysis:

    • Subtract the "on-resonance" spectrum from the "off-resonance" spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.

    • The presence of signals in the STD difference spectrum confirms binding.

FBDD_Screening_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Biology TSA Thermal Shift Assay (TSA) High-Throughput NMR NMR Spectroscopy (e.g., STD) Confirms direct binding TSA->NMR Primary Hits SPR Surface Plasmon Resonance (SPR) Measures affinity (KD) NMR->SPR Validated Hits Xray X-ray Crystallography Provides 3D binding mode SPR->Xray Characterized Hits

Caption: A typical workflow for fragment screening and validation.

Part 2: Biophysical Characterization and Structural Elucidation

Once a fragment hit is validated, the next crucial steps are to quantify its binding affinity and determine its binding mode. This information is essential for guiding the structure-based design of more potent compounds.

Affinity Determination: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity (KD) of an interaction in real-time.[4][11]

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip surface (e.g., CM5 chip) via amine coupling or another suitable chemistry. One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant), typically ranging from 1 µM to 500 µM.

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Record the binding response (in Response Units, RU) over time.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

ParameterTypical Range for FragmentsRationale
Fragment Concentration Range1 µM - 500 µMSpans the expected KD of a weak interaction.
Association Time60 - 120 sAllows the binding to reach or approach equilibrium.
Dissociation Time120 - 300 sAllows for sufficient dissociation to be observed.
Expected KD10 µM - 5 mMCharacteristic affinity range for fragment hits.

Caption: Typical parameters for SPR analysis of fragment binding.

Structural Elucidation: X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target.[4][12] This structural information is the cornerstone of the fragment-to-lead optimization process.

Protocol: Co-crystallization or Soaking with this compound

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein. This often requires extensive screening of crystallization conditions.

  • Fragment Introduction (Soaking):

    • Prepare a soaking solution containing this compound at a concentration of 5-20 mM in a cryo-protectant solution compatible with the protein crystals.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.[13]

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the protein-fragment complex structure using molecular replacement and subsequent refinement.

    • Carefully analyze the electron density map to confirm the binding pose and interactions of the fragment.

SAR_Cycle cluster_0 Structure-Activity Relationship (SAR) Cycle Identify Identify Fragment Hit (e.g., 3-Cl-Pyrazolyl-Pyridazine) Structure Determine Structure (X-ray, NMR) Identify->Structure Binding Confirmed Design Design Analogs (Utilize Chlorine Handle) Structure->Design Binding Mode Known Synthesize Synthesize Analogs Design->Synthesize Hypothesis Driven Test Test Analogs (Biophysical Assays) Synthesize->Test New Compounds Test->Structure Improved Affinity

Caption: The iterative cycle of structure-based fragment elaboration.

Part 3: From Fragment to Lead: The Path Forward

The structural data obtained from X-ray crystallography is invaluable. For this compound, the crystal structure will reveal:

  • Key Hydrogen Bonds: How the pyrazole N-H and pyridazine nitrogens interact with the protein backbone or side chains.

  • Hydrophobic Interactions: How the aromatic rings are positioned within pockets.

  • Solvent-Exposed Vectors: The orientation of the chlorine atom, indicating which direction to "grow" the fragment to access new pockets and improve affinity.

The SNAr chemistry at the chloro-position allows for the creation of a focused library of analogs. By reacting the fragment with various amines, alcohols, or thiols, new functional groups can be introduced to probe nearby sub-pockets, ultimately transforming a millimolar fragment into a potent, nanomolar lead compound. This iterative process of design, synthesis, and testing, guided by structural biology, is the essence of a successful FBDD campaign.[14]

References

  • Practical aspects of NMR-based fragment screening. PubMed.
  • Fragment Screening | Drug Discovery. Sygnature Discovery.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery.
  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
  • Chapter - NMR Screening Methods in Fragment-Based Drug Discovery. Bentham Science.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling - ACS Publications.
  • NMR fragment screening. CureFFI.org.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
  • XChem crystallographic fragment screening. Protocols.io.
  • Crystallographic Fragment Screening. Springer Nature Experiments.
  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PMC - NIH.
  • 3-chloro-6-(1h-pyrazol-1-yl)pyridazine. PubChemLite.
  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PubMed.
  • Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.

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Application Note: High-Throughput Screening of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine Derivatives for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

The 3-chloro-6-(1H-pyrazol-4-yl)pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Pyrazole and pyridazine moieties are key components in a variety of approved drugs and clinical candidates, particularly those targeting protein kinases.[1][2][3] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[4][5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and validate novel kinase inhibitors based on this promising chemical scaffold. We will detail the strategic considerations, step-by-step protocols for primary and secondary assays, and a robust hit validation cascade.

Strategic Framework: Pre-Screening Considerations

An effective HTS campaign is built on a strong strategic foundation. The choices made before the first plate is run are critical for success and the generation of high-quality, actionable data.

Target Selection: Focusing on a High-Impact Kinase

Given the prevalence of the pyrazole-pyridazine core in known kinase inhibitors, selecting a protein kinase as the target is a rational starting point.[6] For the context of this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as our exemplary target. CDK2 is a serine/threonine kinase that plays a pivotal role in cell cycle progression, and its over-activation is frequently observed in various cancers. An inhibitor of CDK2 could serve as a potential anti-proliferative agent.

Assay Principle and Selection

The primary goal of HTS is to rapidly test a large library of compounds to identify "hits."[7] The choice of assay technology is paramount and should be robust, reproducible, and scalable.

  • Primary Screen: Biochemical Assay: We will employ a biochemical assay that directly measures the enzymatic activity of CDK2. The ADP-Glo™ Kinase Assay is an excellent choice. It is a luminescent, homogeneous assay that quantifies the amount of ADP produced during the kinase reaction. The light output is directly proportional to kinase activity; therefore, inhibitors will cause a decrease in the luminescent signal. This assay format is known for its high sensitivity and suitability for automation.[8]

  • Secondary Screen: Cell-Based Assay: Hits from the primary screen must be validated in a more physiologically relevant system.[9][10] A cell-based assay confirms that the compound can penetrate cell membranes and exert its effect in a complex cellular environment. We will use a CellTiter-Glo® Luminescent Cell Viability Assay on a cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer cells). This assay measures cellular ATP levels as an indicator of metabolic activity and cell viability.[11]

The High-Throughput Screening and Validation Workflow

A multi-step, logical workflow is essential to triage the initial large set of library compounds down to a small number of validated hits.[12][13]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Validation cluster_3 Hit-to-Lead Compound_Library Compound Library (>100,000 Compounds) Primary_HTS Primary HTS Assay (Biochemical - ADP-Glo™) Single Concentration (e.g., 10 µM) Compound_Library->Primary_HTS Primary_Hits Primary Hits Identified (~0.5-1% Hit Rate) Primary_HTS->Primary_Hits Dose_Response Dose-Response Assay (Biochemical, 10-point curve) Primary_Hits->Dose_Response Potency_Confirmation Potency (pIC50) Confirmed Removal of False Positives Dose_Response->Potency_Confirmation Secondary_Assay Secondary Assay (Cell-Based Viability) Determine pIC50 Potency_Confirmation->Secondary_Assay Orthogonal_Assay Orthogonal Assay (e.g., SPR for direct binding) Secondary_Assay->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Caption: High-Throughput Screening (HTS) and Hit Validation Cascade.

Experimental Protocols

The following protocols are designed for a 384-well plate format, which is standard for HTS to conserve reagents and compound material.

Protocol 1: Primary Biochemical Screen (ADP-Glo™)

Objective: To identify compounds that inhibit CDK2 activity by at least 50% at a single concentration of 10 µM.

Materials:

  • This compound derivative library in DMSO.

  • Recombinant human CDK2/Cyclin E1 enzyme.

  • Kinase substrate (e.g., Histone H1).

  • ATP (Adenosine Triphosphate).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, solid-bottom 384-well assay plates.

  • Acoustic liquid handler or pin tool for compound transfer.

  • Multichannel pipettes or automated liquid dispenser.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Plate Preparation: Prepare compound source plates containing the this compound library at a concentration of 1 mM in 100% DMSO.

  • Assay Plate Stamping: Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 100 nL of each compound from the source plate to the corresponding wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 10 µL reaction volume, with a final DMSO concentration of 1%.

    • Expert Insight: Maintaining a consistent and low final DMSO concentration is crucial as high concentrations can inhibit enzyme activity and lead to false positives.

  • Control Wells: Dedicate specific columns for controls:

    • Negative Control (0% Inhibition): Add 100 nL of 100% DMSO (vehicle).

    • Positive Control (100% Inhibition): Add 100 nL of a known CDK2 inhibitor (e.g., Staurosporine) to achieve a final concentration that yields maximum inhibition.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer containing CDK2/Cyclin E1 and Histone H1.

    • Dispense 5 µL of the 2X Kinase/Substrate Master Mix into each well of the assay plate.

    • Prepare a 2X ATP Master Mix in kinase reaction buffer.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Causality Note: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure that both ATP-competitive and non-competitive inhibitors can be identified effectively.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Signal Development:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis & Hit Identification:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Criterion: Compounds exhibiting ≥ 50% inhibition are considered primary hits.

  • Assay Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness. A Z'-factor > 0.5 indicates an excellent assay. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Avg_Negative_Control - Avg_Positive_Control|

Table 1: Example Data from Primary HTS of CDK2

Compound ID Conc. (µM) Luminescence (RLU) % Inhibition Hit (≥50%)
Cmpd-001 10 450,123 8.5 No
Cmpd-002 10 210,567 57.2 Yes
Cmpd-003 10 88,945 81.9 Yes
Cmpd-004 10 481,234 2.3 No
Neg Control N/A 492,500 (Avg) 0.0 N/A

| Pos Control | N/A | 15,000 (Avg) | 100.0 | N/A |

Protocol 2: Secondary Cell-Based Screen (CellTiter-Glo®)

Objective: To confirm the activity of primary hits and determine their potency (IC50) in a cancer cell line.

Materials:

  • MCF-7 (or other relevant) cancer cell line.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • White, clear-bottom 384-well tissue culture-treated plates.

  • Confirmed primary hit compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

Step-by-Step Methodology:

  • Cell Plating: Seed MCF-7 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Expert Insight: Cell density must be optimized to ensure cells are in the logarithmic growth phase during the compound incubation period.

  • Compound Preparation and Addition:

    • Perform a serial dilution of the hit compounds in DMSO to create a 10-point concentration gradient.

    • Further dilute the compounds in culture medium.

    • Add 10 µL of the diluted compound solution to the cells. The final volume is 50 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

Data Analysis:

  • Normalize the data to vehicle (DMSO) controls (100% viability) and a cytotoxic control (0% viability).

  • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Table 2: Example IC50 Data for Confirmed Hits

Compound ID Primary Screen % Inh. Cellular IC50 (µM)
Cmpd-002 57.2 2.5
Cmpd-003 81.9 0.8
Cmpd-009 65.4 5.1

| Cmpd-015 | 72.1 | > 20 (Inactive) |

The Imperative of Hit Validation

A "hit" from a primary screen is merely a starting point. A rigorous validation process is required to eliminate artifacts and build confidence in the chemical matter before committing resources to lead optimization.[14][15] Pan-Assay Interference Compounds (PAINS) and other non-specific actors are common in HTS libraries and must be filtered out.[12]

Hit_Validation cluster_0 Orthogonal & Biophysical Confirmation cluster_1 Selectivity & SAR Confirmed_Hits Confirmed Hits (Biochemical & Cellular pIC50) Orthogonal_Biochem Orthogonal Biochemical Assay (e.g., Different technology like TR-FRET) Confirmed_Hits->Orthogonal_Biochem Biophysical Biophysical Assay (e.g., SPR, ITC, or Thermal Shift) Confirms Direct Target Binding Orthogonal_Biochem->Biophysical Selectivity Kinase Selectivity Panel (Screen against related kinases) Biophysical->Selectivity SAR Initial SAR Exploration (Test close structural analogs) Selectivity->SAR Validated_Lead_Series Validated Lead Series SAR->Validated_Lead_Series

Caption: A robust cascade for hit validation and characterization.

Key Validation Steps:

  • Orthogonal Assays: Confirm activity using a different assay technology to rule out technology-specific artifacts. For example, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay could be used.

  • Biophysical Confirmation: Use label-free techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to unequivocally confirm direct binding of the compound to the target protein.[14]

  • Selectivity Profiling: To understand the specificity of the hit compounds, screen them against a panel of other kinases. High selectivity is often a desirable trait for a drug candidate to minimize off-target effects.[16]

  • Structure-Activity Relationship (SAR): Procure or synthesize close analogs of the validated hits to understand which parts of the molecule are essential for activity. This initial SAR provides the foundation for medicinal chemistry-driven lead optimization.[17]

Biological Context: CDK2 in the Cell Cycle Pathway

Understanding the biological pathway in which the target operates is crucial for interpreting cell-based data and predicting downstream effects. CDK2, in complex with Cyclin E, is a key driver of the G1/S phase transition in the cell cycle.

Cell_Cycle cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinD_CDK46->CyclinE_CDK2 activates E2F_inactive E2F (Inactive) pRb->E2F_inactive sequesters E2F_active E2F (Active) pRb->E2F_active releases CyclinE_CDK2->pRb hyper- phosphorylates DNA_Synthesis DNA Synthesis & Replication E2F_active->DNA_Synthesis promotes transcription of S-phase genes Inhibitor 3-Chloro-6-(1H-pyrazol-4-yl) -pyridazine Derivative Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Simplified cell cycle pathway showing the role of CDK2.

By inhibiting CDK2, the this compound derivatives would prevent the hyper-phosphorylation of the retinoblastoma protein (pRb), keeping the transcription factor E2F sequestered and inactive. This leads to an arrest at the G1/S checkpoint, preventing cell proliferation.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. A successful screening campaign depends on a well-designed workflow that moves logically from a broad primary screen to increasingly specific secondary and validation assays. By combining robust biochemical and cell-based protocols with a rigorous hit validation cascade, researchers can efficiently identify and prioritize high-quality lead compounds for further development, ultimately accelerating the journey from a chemical library to a potential therapeutic.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
  • Early Validation of HTS hits using X-ray Crystallography. (n.d.).
  • Hit-to-Lead: Hit Validation and Assessment. (2017). Methods in Molecular Biology. [Link]
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2012). Toxicological Sciences. [Link]
  • High-throughput screening for kinase inhibitors. (2005). Chembiochem. [Link]
  • Interpreting and Validating Results from High-Throughput Screening Approaches. (2018). Next Steps for Functional Genomics. [Link]
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2017). Methods in Molecular Biology. [Link]
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2020). SLAS Discovery. [Link]
  • High‐Throughput Screening for Kinase Inhibitors. (2005). ChemBioChem. [Link]
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (2008). Journal of Biomolecular Screening. [Link]
  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). STAR Protocols. [Link]
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
  • Cell-Based Assays for High-Throughput Screening. (2012). Methods in Molecular Biology. [Link]
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (2015).
  • Structure‐activity relationship of the synthesized pyridazine derivatives. (2023). Journal of Heterocyclic Chemistry. [Link]
  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (2010). Acta Crystallographica Section E. [Link]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening. [Link]
  • Drug design, development and biological screening of pyridazine derivatives. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine deriv

Sources

Application Notes & Protocols: Design and Synthesis of a Chemical Library Based on the Pyrazolyl-Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the strategic design and practical synthesis of a chemical library centered on the pyrazolyl-pyridazine scaffold. This fused heterocyclic system is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] We will move beyond a simple recitation of steps to explain the underlying strategic decisions in library design, provide detailed, validated protocols for synthesis and diversification, and outline a workflow for subsequent biological evaluation.

Strategic Design of the Pyrazolyl-Pyridazine Library

The power of a chemical library lies not in its size, but in the quality and diversity of its members. The pyrazolyl-pyridazine core is particularly advantageous as it combines the pharmacophoric features of both pyrazole and pyridazine rings. This molecular hybridization can lead to compounds with enhanced biological activity or novel mechanisms of action.[4][5] Our design strategy is rooted in a systematic exploration of the chemical space around this core.

Rationale for Scaffold Selection

The pyrazole moiety is a five-membered heterocycle known for its role in numerous approved drugs, such as the anti-inflammatory agent Celecoxib.[6][7] The pyridazine ring is also a common feature in bioactive molecules, contributing to a range of activities from antihypertensive to anticancer.[5] Fusing these two systems creates a rigid, planar scaffold that can be strategically decorated with functional groups to optimize interactions with biological targets. Many derivatives have shown potent and selective inhibition of enzymes like Cyclooxygenase-2 (COX-2), making this scaffold a prime candidate for developing new anti-inflammatory agents.[4][5]

Library Design: A Structure-Activity Relationship (SAR) Approach

Our library design focuses on systematically varying substituents at three key positions (R¹, R², and R³) to probe the structure-activity relationship (SAR). The goal is to generate a diverse set of molecules that can inform which chemical properties (e.g., size, electronics, hydrogen bonding capacity) are critical for biological activity.

  • R¹ Position (Pyrazole N-phenyl ring): Substituents here can modulate the overall lipophilicity and electronic properties of the molecule and can engage in key interactions within a target's binding pocket. We will explore a range of electronically diverse aryl groups.

  • R² Position (Pyridazine ring): This position is often solvent-exposed and provides a vector for introducing groups that can enhance solubility or be used for further conjugation.

  • R³ Position (Pyrazole C-position): Modification at this site can influence the orientation of the N-phenyl ring and provide additional interaction points.

The overall synthetic strategy is designed to be convergent, allowing for late-stage diversification, which is highly efficient for library production.

G cluster_0 Building Block Synthesis cluster_1 Core Scaffold Formation cluster_2 Library Diversification A 1,3-Dicarbonyl Precursors C Substituted Pyrazole Intermediate (e.g., 4-formyl pyrazole) A->C B Aryl Hydrazines (R¹ Diversity) B->C Pyrazole Formation E Pyrazolyl-Pyridazine Core Scaffold C->E D Cyclocondensation Reagent (e.g., Hydrazine) D->E Pyridazine Ring Closure G Parallel Synthesis (R²/R³ Diversity) E->G Introduction of Functional Handle F Functional Group Handle (e.g., -Br, -OH) F->G H Final Compound Library G->H e.g., Suzuki Coupling, Amide Coupling

Caption: Convergent synthetic workflow for library generation.

Synthetic Protocols

The following protocols are designed to be robust and scalable. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Key Intermediate: 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the Vilsmeier-Haack formylation of a substituted pyrazole, a crucial step for installing a handle for the subsequent pyridazine ring formation.

Materials:

  • 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (50 mL).

  • Activation: Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 20 minutes. The formation of the Vilsmeier reagent is exothermic. Stir the resulting mixture for 30 minutes at 0 °C.

  • Reactant Addition: Dissolve 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (20 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice (200 g).

  • Neutralization: Slowly neutralize the acidic solution by adding 2M NaOH solution until the pH is approximately 7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the title compound as a pale yellow solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of the Core Scaffold: 6-(4-chlorophenyl)-4-phenyl-6H-pyrazolo[3,4-d]pyridazine

This step involves the cyclocondensation of the pyrazole-carbaldehyde intermediate with hydrazine to form the fused pyridazine ring.

Materials:

  • 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Acetic acid (glacial)

  • Reflux condenser

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.0 eq) in ethanol (40 mL).

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Characterization: Confirm the structure of the core scaffold by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Library Diversification and Data

With the core scaffold in hand, parallel synthesis techniques can be employed for rapid diversification. For example, if the scaffold was designed with a bromo-substituent, a Suzuki coupling reaction could be performed in a 96-well plate format with an array of boronic acids to generate library members.

Table 1: Representative Data for a Pyrazolyl-Pyridazine Library Subset

Compound IDR¹ SubstituentYield (%)Purity (LC-MS, %)[M+H]⁺ (calc.)[M+H]⁺ (found)
L1-0014-Cl82>98295.0745295.0741
L1-0024-OCH₃78>99291.1237291.1233
L1-0034-F85>98279.0942279.0938
L1-0043-CF₃71>97329.0903329.0909
L1-005H88>99261.1135261.1131

Application Note: Biological Screening Cascade

Once synthesized and purified, the chemical library is ready for biological evaluation. A tiered screening approach is efficient for identifying promising "hit" compounds.

Caption: Tiered workflow for biological screening of the library.
  • Primary Screening: All library compounds are tested at a single high concentration (e.g., 10 µM) in a high-throughput biochemical assay, such as an in vitro COX-2 enzyme inhibition assay.[4] The goal is to quickly identify any compound with significant activity.

  • Hit Confirmation and Dose-Response: Compounds that show activity above a certain threshold (e.g., >50% inhibition) in the primary screen are re-tested to confirm their activity. A dose-response curve is then generated to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). A counter-screen (e.g., against the COX-1 isoform) is crucial to assess selectivity.

  • Cell-Based Assays: The most potent and selective compounds are advanced to more biologically relevant cell-based models. For an anti-inflammatory program, this could involve measuring the inhibition of prostaglandin E2 (PGE₂) production in LPS-stimulated macrophage cells.[4]

  • SAR Analysis and Lead Optimization: The data from these assays provide a rich SAR dataset. This information guides the synthesis of a second-generation, more focused library to improve the properties of the initial hits, a process known as hit-to-lead optimization.

This systematic approach ensures that resources are focused on the most promising compounds, accelerating the path of discovery from a chemical library to a potential drug candidate.

References

  • ResearchGate. (n.d.). A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitriles.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Royal Society of Chemistry. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • ResearchGate. (n.d.). Synthesis of pyrazolopyridazine derivatives.
  • PubMed. (2022). A close look into the biological and synthetic aspects of fused pyrazole derivatives.
  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (n.d.). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives.
  • PubMed. (1986). [Synthesis of pyrazole(3,4-a)pyridazine derivatives].
  • ResearchGate. (n.d.). Scheme 8. Synthesis of pyrazolo pyridazine derivative.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • ResearchGate. (n.d.). The synthetic routes to compounds 2–4.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • National Institutes of Health (NIH). (n.d.). Current status of pyrazole and its biological activities.
  • National Institutes of Health (NIH). (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • National Institutes of Health (NIH). (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • ResearchGate. (2017). Pyrazole and its biological activity.
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • PubMed. (2020). Design and synthesis of pyrazole-pyrazoline hybrids as cancer-associated selective COX-2 inhibitors.

Sources

The Strategic Role of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine in the Synthesis of Next-Generation Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Agrochemical Design

The quest for novel, effective, and environmentally benign agricultural fungicides is a cornerstone of modern crop protection research. Within the vast landscape of heterocyclic chemistry, the pyrazole-pyridazine scaffold has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Specifically, 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine (CAS 1211519-08-2) represents a versatile and highly valuable building block for the synthesis of a new generation of fungicides. Its unique electronic properties and multiple points for chemical modification allow for the systematic development of potent agrochemicals. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the application of this key intermediate in the synthesis of advanced agricultural fungicides. We will delve into the synthetic utility, provide detailed experimental protocols, and explore the mechanistic underpinnings of the resulting fungicidal agents.

The Architectural Advantage of the Pyrazole-Pyridazine Core

The combination of the pyrazole and pyridazine rings within a single molecule offers a synergistic effect in terms of biological activity. Pyrazole derivatives are well-established as potent fungicides, with many commercial products targeting crucial fungal metabolic pathways.[3][4] The pyridazine moiety, also a known pharmacophore, further enhances the biological activity and allows for fine-tuning of the molecule's physicochemical properties, such as solubility and systemic transport within the plant.[5] The chloro-substituent at the 3-position of the pyridazine ring is of particular synthetic importance, as it serves as an excellent handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. This strategic derivatization is a key step in optimizing the fungicidal potency and spectrum of the final compound.

Synthetic Pathways to Novel Fungicides: The Suzuki-Miyaura Cross-Coupling Approach

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[6][7][8] In the context of this compound, this reaction is instrumental in coupling various arylboronic acids to the pyridazine core, yielding a library of 3-aryl-6-(1H-pyrazol-4-yl)pyridazine derivatives. These derivatives have shown significant promise as fungicidal agents.[3][9][10]

The general workflow for this synthetic approach is outlined below:

Suzuki_Coupling_Workflow Workflow for the Synthesis of 3-Aryl-6-(1H-pyrazol-4-yl)pyridazine Fungicides cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Reaction & Work-up cluster_end Purification & Final Product A This compound C Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/Water) A->C B Arylboronic Acid B->C D Inert Atmosphere (N2 or Ar) Heat (e.g., 80-110°C) C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G 3-Aryl-6-(1H-pyrazol-4-yl)pyridazine (Fungicide Candidate) F->G SDHI_Mechanism Mechanism of Action of Pyridazinyl Pyrazole Fungicides (SDHIs) cluster_fungus Fungal Mitochondrion A Succinate B Succinate Dehydrogenase (SDH) Complex II A->B C Fumarate B->C D Electron Transport Chain B->D Electrons G Binding to SDH E ATP Production (Energy) D->E F Pyridazinyl Pyrazole Fungicide (SDHI) F->B H Inhibition of Electron Transport I ATP Depletion & Fungal Cell Death

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic intermediate. Our goal is to provide practical, field-tested insights to help you overcome common synthetic challenges, optimize your reaction conditions, and ensure the integrity of your results. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

The predominant and most versatile method for synthesizing this target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide will focus primarily on troubleshooting this specific pathway, which involves the coupling of 3,6-dichloropyridazine with a suitable pyrazole-4-boronic acid equivalent.

Part 1: Troubleshooting Guide - Common Synthesis Problems

This section addresses the most frequently encountered issues during the synthesis of this compound via Suzuki-Miyaura coupling.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and solutions?

This is a common and frustrating issue, often pointing to a problem with the catalytic cycle.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalytic species is Pd(0), which is susceptible to oxidation.

    • Insight: Many common precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to Pd(0), which can sometimes be inefficient. The nitrogen-rich substrates themselves can sometimes inhibit the catalyst.[1]

    • Solution:

      • Use a Pd(0) Source Directly: Start with a catalyst like Pd(PPh₃)₄, which is already in the correct oxidation state.

      • Employ Precatalysts: Use modern, air-stable precatalysts (e.g., XPhos Pd G2/G3) which are designed for robust activation and are often more effective for challenging heterocyclic couplings.[2]

      • Ensure Inert Atmosphere: Meticulously degas your solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Poor Quality Boronic Acid Reagent: Pyrazole-4-boronic acid pinacol ester is susceptible to hydrolysis, and both the acid and ester can undergo protodeboronation.[3]

    • Insight: Hydrolysis of the pinacol ester to the boronic acid, and further degradation, is a key failure mode, especially if moisture is present or if using older reagents.

    • Solution:

      • Verify Reagent Quality: If possible, check the purity of the pyrazole-4-boronic acid pinacol ester by ¹H NMR before use. Look for the characteristic pinacol methyl singlet around 1.3 ppm.

      • Use Fresh Reagent: Purchase from a reputable supplier and use it shortly after opening. Store under an inert atmosphere in a desiccator.[4]

      • Consider Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid reagent can help drive the reaction to completion, compensating for any minor degradation.

  • Inappropriate Base or Solvent: The base is critical for the transmetalation step, and the solvent must facilitate both solubility and the catalytic cycle.

    • Insight: An overly weak base may not activate the boronic acid sufficiently, while an overly strong base can promote side reactions. The solvent system, often a mixture like dioxane/water, is crucial for dissolving both the organic and inorganic reagents.[5][6]

    • Solution:

      • Base Selection: An aqueous solution of Na₂CO₃ (2M) or K₂CO₃ are standard, reliable choices. For more challenging couplings, K₃PO₄ can be more effective.[1]

      • Solvent System: A 4:1 to 5:1 mixture of 1,4-dioxane/water or DME/water is a common starting point that works well for many Suzuki reactions.[1][5]

Question 2: My primary impurity is the double-substituted product, 3,6-bis(1H-pyrazol-4-yl)pyridazine. How can I improve selectivity for the desired mono-substitution?

This is the most predictable side reaction, arising from the symmetric nature of the 3,6-dichloropyridazine starting material.

Potential Causes & Solutions:

  • Stoichiometry and Reactivity: 3,6-dichloropyridazine has two reactive sites.[7][8] Once the first substitution occurs, the product, this compound, can compete with the starting material for the remaining boronic acid.

    • Insight: The electronic nature of the pyridazine ring changes after the first substitution, which can influence the rate of the second. However, controlling this purely electronically is difficult. The most effective control is statistical and kinetic.

    • Solution:

      • Adjust Stoichiometry: Use 3,6-dichloropyridazine as the limiting reagent. A common strategy is to use 0.8-0.9 equivalents of the pyrazole boronic ester relative to the dichloropyridazine. This ensures there is insufficient pyrazole to fully react at both positions.

      • Control Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the majority of the boronic ester is consumed. Over-heating or extending the reaction time unnecessarily will favor the formation of the double-substituted product.

      • Slow Addition: In some cases, slow addition of the boronic ester via a syringe pump can maintain a low instantaneous concentration, favoring reaction with the more abundant starting material over the mono-substituted product.

Question 3: I am observing significant protodeboronation (pyrazole formation) and/or homocoupling of the boronic ester (4,4'-bi-1H-pyrazole). How can I minimize these side reactions?

These side reactions consume your valuable boronic ester and complicate purification.

Potential Causes & Solutions:

  • Protodeboronation: This is the formal replacement of the B(pin) group with a hydrogen atom.

    • Insight: This is often caused by trace amounts of acid or water, especially at elevated temperatures.

    • Solution: Ensure your reagents and solvents are dry (if using a non-aqueous system) and that the base is not excessively strong or used in large excess, which can accelerate the process.

  • Homocoupling: This is the palladium-catalyzed dimerization of the boronic ester.

    • Insight: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and promote oxidative coupling pathways.

    • Solution: As mentioned in Q1, rigorous exclusion of oxygen through the use of an inert atmosphere is the most critical preventative measure.

Troubleshooting Decision Workflow

Here is a visual guide to help diagnose common issues in your synthesis.

G start Reaction Analysis (TLC / LC-MS) low_conversion Problem: Low Conversion of 3,6-Dichloropyridazine start->low_conversion double_sub Problem: Excess Double Substitution Product start->double_sub byproducts Problem: Excess Boronic Ester Side Products start->byproducts cause_catalyst Cause: Inactive Catalyst? low_conversion->cause_catalyst cause_reagent Cause: Poor Boronic Ester Quality? low_conversion->cause_reagent cause_conditions Cause: Suboptimal Base/Solvent? low_conversion->cause_conditions cause_stoich Cause: Incorrect Stoichiometry? double_sub->cause_stoich cause_time Cause: Reaction Time Too Long? double_sub->cause_time cause_proto Cause: Protodeboronation? byproducts->cause_proto cause_homo Cause: Homocoupling? byproducts->cause_homo sol_catalyst Solution: - Use Pd(0) or Pre-catalyst - Ensure inert atmosphere cause_catalyst->sol_catalyst Yes sol_reagent Solution: - Use fresh, high-purity reagent - Store properly cause_reagent->sol_reagent Yes sol_conditions Solution: - Screen bases (Na2CO3, K3PO4) - Use Dioxane/H2O cause_conditions->sol_conditions Yes sol_stoich Solution: - Use Boronic Ester as limiting reagent (0.9 eq) cause_stoich->sol_stoich Yes sol_time Solution: - Monitor closely by TLC/LC-MS - Quench upon completion cause_time->sol_time Yes sol_proto Solution: - Use anhydrous solvents - Avoid excess base cause_proto->sol_proto Yes sol_homo Solution: - Rigorously degas solvents - Maintain inert atmosphere cause_homo->sol_homo Yes

Caption: A decision tree for troubleshooting the Suzuki synthesis.

Part 2: Frequently Asked Questions (FAQs)

Question 1: Should I use 1H-Pyrazole-4-boronic acid or its pinacol ester?

For consistency and reproducibility, 1H-Pyrazole-4-boronic acid pinacol ester is highly recommended .

  • Boronic Acids: Can be less expensive but are prone to forming cyclic anhydrides (boroxines) upon storage, which alters their effective molecular weight and can impact reactivity. They are also generally less stable.

  • Boronic Acid Pinacol Esters: These are significantly more stable, crystalline, and easier to handle solids.[9] Their stability reduces the likelihood of degradation via protodeboronation and homocoupling, leading to more reliable and reproducible results.[3][10] While more expensive, the improved outcomes often justify the cost.

Question 2: What are the most critical parameters to control in the Suzuki-Miyaura coupling for this synthesis?

Success hinges on the careful interplay of several factors. Below is a summary of typical starting conditions.

ParameterRecommended ChoiceRationale & Key Considerations
Catalyst Pd(PPh₃)₄ or XPhos Pd G3Pd(PPh₃)₄ is a reliable Pd(0) source. Modern precatalysts like XPhos Pd G3 are often more active and robust for heteroaryl couplings.[2] Typical loading is 2-5 mol%.
Ligand (Included in catalyst)If using a simple palladium source like Pd(OAc)₂, a ligand such as SPhos or XPhos is necessary to facilitate the catalytic cycle.
Base 2M aq. Na₂CO₃ or K₃PO₄Carbonates are effective and economical. K₃PO₄ is a stronger base and can sometimes improve yields in sluggish reactions.[1] Use 2-3 equivalents.
Solvent 1,4-Dioxane / H₂O (4:1)This mixture effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction. Ensure the dioxane is high quality (low peroxide).[5]
Temperature 80-100 °CThis temperature range is usually sufficient to drive the reaction without causing significant thermal degradation of the reagents or product.
Atmosphere Nitrogen or ArgonAbsolutely critical to prevent catalyst oxidation and side reactions like homocoupling.[6]

Question 3: How can I best monitor the reaction's progress?

Effective monitoring is key to achieving high selectivity and yield.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. You should be able to visualize the consumption of the starting materials and the appearance of the mono-substituted product (which will be less polar than the bis-substituted product).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the masses of both starting materials, the desired product (C₇H₅ClN₄, M+H ≈ 181.0), and the key byproducts like the double-substituted product (C₁₀H₈N₆, M+H ≈ 213.1).

Part 3: Experimental Protocol

This is a representative procedure for a small-scale synthesis. Researchers should always perform their own risk assessment before beginning any new procedure.

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 1H-Pyrazole-4-boronic acid pinacol ester (0.9 eq)[4]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3,6-dichloropyridazine and 1H-pyrazole-4-boronic acid pinacol ester.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to create an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄.

  • Solvent and Base Addition: Prepare a 2M solution of Na₂CO₃ in deionized water. Degas this solution and the 1,4-dioxane separately by sparging with nitrogen for 20 minutes. Add the dioxane, followed by the aqueous Na₂CO₃ solution via syringe (a typical solvent ratio is 4:1 dioxane:water).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40-50%, is often effective at separating the desired product from unreacted 3,6-dichloropyridazine and the bis-substituted byproduct.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the catalytic cycle, providing a mechanistic basis for the troubleshooting advice.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition TM_Complex Transmetalation Complex OA_Complex->TM_Complex Transmetalation RE_Complex Product Complex TM_Complex->RE_Complex RE_Complex->Pd0 Reductive Elimination Product Product (Ar-Pyrazole) RE_Complex->Product ArX 3,6-Dichloropyridazine (Ar-Cl) ArX->OA_Complex Boronic Pyrazole-B(pin) + Base Boronic->TM_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Ather, F. et al. (2009). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3135.
  • Nayak, N. et al. (2011). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o221.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Pharmaffiliates.
  • Méndez-Hernández, S. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2971.
  • De Kimpe, N. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-337.
  • Google Patents. (2019). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN110372861A.
  • LookChem. (n.d.). Pyrazole-4-boronic acid pinacol ester.
  • Qiu, F. et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses.
  • Sherif, M. H. et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
  • Sherif, M. H. et al. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar.
  • Gildner, P. G. & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 34(23), 5497–5508.
  • Valente, C. et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(43), 8276-8284.
  • Ali, S. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(24), 5940.

Sources

Technical Support Center: Navigating the Synthesis of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining these valuable heterocyclic scaffolds. Pyridazine derivatives are of significant interest in medicinal chemistry, yet their synthesis can often be accompanied by frustratingly low yields and complex purification hurdles.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why your reaction may be underperforming and offers structured, actionable solutions. We will delve into the causality behind experimental choices, ensuring that each recommendation is not just a step to follow, but a well-understood strategy for success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered during the synthesis of substituted pyridazines.

I. Low Yield and Incomplete Reactions

Low yields in this cornerstone reaction are a frequent challenge. The primary culprits often relate to the quality of your starting materials, the reaction conditions, and the stability of the intermediates.

Causality and Troubleshooting:

  • Hydrazine Quality: Hydrazine, particularly hydrazine hydrate, is susceptible to degradation over time through air oxidation, forming water and nitrogen gas. Using older or improperly stored hydrazine can lead to a significant reduction in the effective concentration of the nucleophile, resulting in incomplete reaction and low yields.

    • Expert Insight: Always use freshly opened or recently purchased hydrazine hydrate. If you suspect your hydrazine has degraded, you can titrate it to determine the active concentration. Hydrazine hydrates with concentrations between 35% and 64% are often used to mitigate the hazards associated with anhydrous hydrazine.[1][2][3]

    • Safety First: Hydrazine is acutely toxic, corrosive, and a suspected carcinogen.[1][4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and safety goggles with a face shield.[2][5]

  • Reaction Temperature and Time: The condensation reaction to form the dihydropyridazine intermediate and the subsequent aromatization are sensitive to temperature.

    • Too Low Temperature: Insufficient heat may lead to an incomplete initial condensation, leaving unreacted starting materials.

    • Too High Temperature: Excessive heat can promote side reactions, such as polymerization or decomposition of the starting materials and product, often visible as the formation of dark, tarry substances.

    • Troubleshooting Protocol:

      • Start with the literature-reported temperature for a similar substrate. If no literature is available, a good starting point for many pyridazine syntheses is refluxing ethanol or acetic acid.

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction stalls, incrementally increase the temperature by 10-15 °C.

      • If you observe significant darkening of the reaction mixture, immediately reduce the temperature. It may be beneficial to run the reaction at a lower temperature for a longer duration.

  • Solvent Choice: The polarity and boiling point of the solvent are critical. The solvent must be able to dissolve the starting materials and be suitable for the required reaction temperature.

    • Common Solvents: Ethanol, acetic acid, and toluene are frequently used. Acetic acid can act as both a solvent and a catalyst for the condensation and dehydration steps.[6]

    • Pro-Tip: For polar substrates, consider using a more polar solvent like ethanol or a mixture of ethanol and water to ensure complete dissolution. For less polar substrates, toluene may be a better choice, allowing for azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.

  • Steric Hindrance: Bulky substituents on the 1,4-dicarbonyl compound can sterically hinder the approach of hydrazine, slowing down the reaction rate and potentially leading to incomplete conversion.

    • Mitigation Strategy: For sterically hindered substrates, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times. The use of a Lewis acid catalyst can sometimes facilitate the reaction.

II. Side Product Formation

The formation of multiple products is a clear indication of competing reaction pathways. Understanding these pathways is key to suppressing them.

Common Side Products and Prevention Strategies:

Side Product Probable Cause Prevention Strategy TLC/Spectroscopic Signature
Polymeric Material (dark tar) High reaction temperatures, presence of oxygen, or highly reactive starting materials.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Lower the reaction temperature and extend the reaction time.Insoluble, dark material at the TLC baseline. Broad, unresolved peaks in NMR.
Over-oxidation Products Use of harsh oxidizing agents for aromatization or prolonged exposure to air at high temperatures.Use milder oxidizing agents like air, or controlled amounts of copper(II) salts.[1]Products with different polarity on TLC. May show additional signals in the aromatic region of the NMR or unexpected M+16 or M+32 peaks in mass spectrometry.
Incompletely Aromatized Dihydropyridazine Insufficient reaction time, low temperature, or a weak oxidizing agent.Increase reaction time or temperature. Consider adding a mild oxidizing agent like DDQ or bubbling air through the reaction mixture.A more polar spot on TLC compared to the fully aromatic product. May show aliphatic proton signals in the NMR spectrum.
Regioisomers (in unsymmetrical 1,4-dicarbonyls) Lack of regioselectivity in the initial condensation of unsymmetrical 1,4-dicarbonyls with substituted hydrazines.This is an inherent challenge. Consider a different synthetic route that offers better regiocontrol, such as an aza-Diels-Alder approach.[7]Spots with very similar Rf values on TLC, making purification difficult. Isomeric patterns in NMR and mass spectrometry.
III. Purification Challenges

The nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.

Purification Strategies for Polar Pyridazines:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.5-1% v/v) or pyridine into your eluent can neutralize the acidic sites on the silica gel, significantly reducing peak tailing.[8]

    • Use a More Polar Solvent System: For highly polar compounds, consider using a solvent system with a higher polarity, such as dichloromethane/methanol or ethyl acetate/methanol.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds like pyridazines.

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase may be the most effective solution.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for pyridazines include ethanol, isopropanol, ethyl acetate, and mixtures of these with hexanes.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Mobile Phase Preparation: Prepare your mobile phase. For a gradient elution, you will need a low-polarity solvent (Solvent A, e.g., Hexane) and a high-polarity solvent (Solvent B, e.g., Ethyl Acetate). Crucially, add 0.5% (v/v) triethylamine to Solvent B to neutralize the silica. [8]

  • Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel ("dry loading").

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of Solvent B.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Visualizations and Workflows

General Reaction Mechanism: Pyridazine Synthesis from 1,4-Dicarbonyls

G cluster_0 Step 1: Condensation cluster_1 Step 2: Aromatization 1,4-Dicarbonyl 1,4-Dicarbonyl Dihydropyridazine_Intermediate Dihydropyridazine Intermediate 1,4-Dicarbonyl->Dihydropyridazine_Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Dihydropyridazine_Intermediate Substituted_Pyridazine Substituted Pyridazine Dihydropyridazine_Intermediate->Substituted_Pyridazine + Oxidizing Agent - 2[H] Oxidizing_Agent Oxidizing Agent (e.g., Air, DDQ) Oxidizing_Agent->Substituted_Pyridazine G Start Low Yield Observed Check_Starting_Materials Check Starting Materials Start->Check_Starting_Materials Use_Fresh_Hydrazine Use fresh hydrazine Check_Starting_Materials->Use_Fresh_Hydrazine Hydrazine old? Verify_Dicarbonyl_Purity Verify dicarbonyl purity (NMR, etc.) Check_Starting_Materials->Verify_Dicarbonyl_Purity Dicarbonyl pure? Check_Reaction_Conditions Check Reaction Conditions Adjust_Temp_Time Adjust temperature and/or time Check_Reaction_Conditions->Adjust_Temp_Time Reaction stalled? Change_Solvent Change solvent or add catalyst Check_Reaction_Conditions->Change_Solvent Solubility issues? Analyze_Side_Products Analyze Side Products Inert_Atmosphere Use inert atmosphere Analyze_Side_Products->Inert_Atmosphere Polymerization? Modify_Workup Modify workup procedure Analyze_Side_Products->Modify_Workup Product loss during workup? Optimize_Purification Optimize Purification Success Yield Improved Optimize_Purification->Success Purification successful? Use_Fresh_Hydrazine->Check_Reaction_Conditions Verify_Dicarbonyl_Purity->Check_Reaction_Conditions Adjust_Temp_Time->Analyze_Side_Products Change_Solvent->Analyze_Side_Products Inert_Atmosphere->Optimize_Purification Modify_Workup->Optimize_Purification

Caption: Decision tree for troubleshooting low yields.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]
  • BenchChem. (2025). The Discovery and Evolution of Substituted Pyrazines: A Technical Guide.
  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine.
  • Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
  • Organic Chemistry Portal. (2021). Synthesis of pyridazines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%).
  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine.
  • El-Faham, A., et al. (2020).
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.
  • De Kimpe, N., et al. (2022).
  • University of Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.

Sources

Technical Support Center: Purification of Chlorinated Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chlorinated pyridazine compounds. As a class of N-heterocyclic compounds, pyridazines present unique challenges during purification by column chromatography. Their basic nitrogen atoms can lead to strong, undesirable interactions with standard silica gel, while the presence of electronegative chlorine atoms modifies their polarity and reactivity. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate these challenges and achieve high-purity compounds for your research and development pipeline.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Q1: My chlorinated pyridazine is streaking or tailing badly on the silica gel TLC plate and column. What's causing this and how do I fix it?

Answer: Tailing is the most common issue encountered with nitrogen-containing heterocycles like pyridazines.[1]

  • Underlying Cause: The root cause is an acid-base interaction. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The lone pair of electrons on the pyridazine's nitrogen atoms acts as a Lewis base, leading to strong, sometimes irreversible, adsorption to these acidic sites. This causes the compound to "smear" or "tail" down the column instead of eluting as a tight band.

  • Solutions:

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic silanol sites. This is achieved by adding a small amount of a basic modifier to your eluent.[1][2][3]

      • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase. The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "capping" them and allowing your pyridazine compound to elute symmetrically.[3]

      • Ammonia: Using a pre-mixed solution of methanol with ammonia (e.g., 7N NH₃ in MeOH) as a polar component in your eluent system (e.g., 1-10% in Dichloromethane) can also be highly effective for very polar, basic compounds.[4][5]

    • Switch the Stationary Phase: If deactivation is insufficient or introduces compatibility issues, consider a different stationary phase.

      • Alumina (Al₂O₃): Use neutral or basic alumina. Alumina is generally less acidic than silica gel and provides a different selectivity, which can resolve tailing issues for basic compounds.[2]

      • Reversed-Phase Silica (C18): For more polar pyridazine derivatives, reversed-phase chromatography, where the stationary phase is non-polar, can be an excellent alternative.[1]

Q2: I'm observing a new spot on my TLC plate after spotting my crude product, and my recovery from the column is very low. Is my compound decomposing?

Answer: This is a strong possibility. Chlorinated pyridazines can be sensitive to the acidic environment of a standard silica gel column, leading to degradation.[5][6]

  • Underlying Cause: The Lewis acidic sites on silica gel can catalyze the decomposition of sensitive molecules. This can manifest as a new, often more polar, spot that remains at the baseline of the TLC plate or as a dark, unmoving band at the top of your column.[7]

  • Solutions:

    • Perform a Stability Test: Before committing to a large-scale column, test your compound's stability. Spot the crude material on a silica TLC plate, and let it sit on the benchtop for 1-2 hours. Then, elute the plate as usual. If you see a new spot appear or the original spot diminishes, your compound is likely unstable on silica.[2][5]

    • Use Deactivated Silica: As with tailing, adding TEA to your eluent can suppress degradation by neutralizing the acidic sites responsible for catalysis.[3]

    • Switch to a Neutral Stationary Phase: Running the column with neutral alumina is often the best solution for acid-sensitive compounds.[2]

    • Minimize Residence Time: Use flash chromatography with optimized pressure to push the compound through the column more quickly, reducing its contact time with the stationary phase.[8]

Q3: I can't achieve good separation between my target compound and a closely-related impurity. My TLC shows the spots are very close together.

Answer: Achieving separation for compounds with similar polarities requires careful optimization of the mobile phase and column parameters.

  • Underlying Cause: The mobile phase you've chosen does not have sufficient selectivity to differentiate between the subtle structural differences of your product and the impurity. The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35, and there is maximum separation (ΔRf) between it and other components.[9]

  • Solutions:

    • Optimize the Solvent System:

      • Adjust Polarity: Systematically test different ratios of your polar and non-polar solvents. If using Hexane/Ethyl Acetate, try varying the ethyl acetate from 10% to 50% and analyze the separation by TLC.[4]

      • Change Solvent Selectivity: If adjusting polarity isn't enough, change the solvents themselves. Different solvents interact with compounds in different ways (e.g., dipole-dipole, hydrogen bonding). Switching from an ethyl acetate (H-bond acceptor) / hexane system to a dichloromethane (dipole) / methanol (H-bond donor/acceptor) system can dramatically alter the elution order and improve separation.[10]

      • Incorporate Aromatic Solvents: For aromatic compounds like pyridazines, adding toluene to the mobile phase can introduce π-π stacking interactions, which can help separate compounds that are otherwise difficult to resolve.[10]

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the run. This keeps non-polar impurities moving quickly at the start and allows for the targeted elution of your more polar product later, often with better resolution.[3][11]

    • Improve Column Efficiency: Ensure your column is packed uniformly without any cracks or air bubbles, as these disrupt the solvent flow and worsen separation.[12][13] Consider using a longer, narrower column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying chlorinated pyridazines?

Answer: The choice depends on the specific properties of your compound.

  • Silica Gel: This is the default and most common stationary phase due to its high resolving power for a wide range of compounds.[12] However, due to its acidic nature, it often requires modification with a base (like TEA) for purifying pyridazines.

  • Alumina: Neutral or basic alumina is the preferred alternative for acid-sensitive or very basic pyridazines that show degradation or severe tailing on silica.[2]

  • Reversed-Phase (C18): This is used for highly polar or water-soluble pyridazine derivatives that do not move from the baseline in normal-phase (silica/alumina) systems.[1]

Q2: How do I properly select a solvent system (eluent)?

Answer: The process should always start with Thin Layer Chromatography (TLC).[9]

  • Start with a Standard System: A common starting point is 20-30% Ethyl Acetate in Hexane.[4]

  • Spot and Develop: Dissolve a small amount of your crude mixture and spot it on a silica TLC plate. Place the plate in a chamber with your chosen solvent system.

  • Analyze the Rf Value: The Rf (retention factor) is the distance traveled by the spot divided by the distance traveled by the solvent front. The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.25-0.35.[9]

  • Optimize:

    • If Rf is too low (<0.2), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

    • If Rf is too high (>0.5), decrease the polarity (e.g., decrease the percentage of ethyl acetate).

    • Ensure there is a visible separation between your product spot and any major impurities.

Solvent System (Non-polar to Polar) Typical Use Case for Chlorinated Pyridazines Notes
Hexane / Ethyl AcetateStandard system for moderately polar compounds.[4]Excellent for achieving fine separation.
Hexane / Dichloromethane (DCM)For less polar compounds or when different selectivity is needed.DCM can improve solubility for some crude mixtures.
Dichloromethane (DCM) / MethanolFor more polar pyridazine derivatives.[4]Methanol content should be increased cautiously (start at 1-2%). Using >10% MeOH can risk dissolving the silica gel.[4]
DCM / (NH₃ in MeOH)For very polar, basic compounds that streak severely.[16]The ammonia effectively deactivates the silica.
Q3: What is the difference between "wet loading" and "dry loading" my sample, and which should I use?

Answer: Both are methods for applying your sample to the column, and the choice depends on your sample's solubility.[12]

  • Wet Loading: The crude product is dissolved in the absolute minimum amount of the mobile phase (or a slightly stronger solvent) and carefully pipetted onto the top of the packed column.[8] This is fast and simple but can lead to band broadening if too much solvent is used or if the compound is not very soluble in the eluent.

  • Dry Loading: The crude product is dissolved in a volatile solvent (like DCM or acetone), a small amount of silica gel is added to the solution, and the solvent is removed by rotary evaporation to yield a dry, free-flowing powder.[3][8] This powder is then carefully added to the top of the packed column. Dry loading is highly recommended for chlorinated pyridazines , especially when they have poor solubility in the eluent, as it results in a more concentrated starting band and often leads to sharper peaks and better separation.[1]

Visualized Guides & Protocols

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common purification problems.

troubleshooting_flowchart start Poor Purification Result problem1 Streaking / Tailing? start->problem1 problem2 Poor Separation? start->problem2 problem3 Low Recovery / Decomposition? start->problem3 cause1 Cause: Basic N interacts with acidic silica problem1->cause1 Yes cause2 Cause: Suboptimal eluent selectivity problem2->cause2 Yes cause3 Cause: Compound unstable on acidic silica problem3->cause3 Yes solution1a Solution: Add 1% TEA to eluent cause1->solution1a solution1b Solution: Use neutral alumina column cause1->solution1b solution2a Solution: Optimize eluent polarity (TLC) Target Rf = 0.3 cause2->solution2a solution2b Solution: Change solvent system (e.g., Hex/EtOAc -> DCM/MeOH) cause2->solution2b solution2c Solution: Run a gradient elution cause2->solution2c solution3a Solution: Perform TLC stability test cause3->solution3a solution3b Solution: Deactivate silica (add TEA) cause3->solution3b solution3c Solution: Switch to neutral alumina cause3->solution3c

Caption: Decision tree for troubleshooting common chromatography issues.

Standard Operating Protocol: Flash Chromatography of a Chlorinated Pyridazine

This protocol outlines a robust procedure using the recommended dry-loading technique.

  • Eluent Selection:

    • Using TLC, determine an optimal solvent system (e.g., 25% Ethyl Acetate in Hexane) that gives the target compound an Rf of ~0.3.

    • Prepare 1-2 L of this eluent. Add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for 990 mL of eluent). This is your Mobile Phase .

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass).

    • Fill the column about halfway with the Mobile Phase.

    • Prepare a slurry of silica gel in the Mobile Phase and pour it into the column.

    • Use air pressure to push the solvent through, packing the silica into a uniform, stable bed. Ensure no cracks or air bubbles are present. The final packed bed should be topped with a thin layer of sand to prevent disturbance during solvent addition.[8]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude chlorinated pyridazine product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane) in a round-bottom flask.

    • Add 2-3 g of silica gel to the flask.

    • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[8]

  • Column Loading and Elution:

    • Drain the solvent in the packed column until it is level with the top of the sand layer.

    • Carefully add your dry-loaded sample as a powder onto the sand layer, creating a thin, even band.

    • Gently add another thin layer of sand on top of the sample.

    • Carefully fill the top of the column with the Mobile Phase, open the stopcock, and apply gentle air pressure (2-5 psi) to begin eluting the column.[8]

  • Fraction Collection and Analysis:

    • Collect fractions in an array of test tubes.

    • Monitor the elution of your compound by spotting fractions onto a TLC plate. Check every few tubes initially, then every tube once the product begins to elute.

    • Visualize the TLC plates under a UV lamp (254 nm).

    • Combine the fractions that contain your pure product.

    • Remove the solvent via rotary evaporation to yield your purified chlorinated pyridazine.

General Purification Workflow

workflow A Crude Chlorinated Pyridazine Product B TLC Analysis: - Select Solvent System - Check Stability A->B C Prepare Column: - Pack Silica/Alumina - Add Sand Layer B->C D Prepare Sample: - Dry Load onto Silica C->D E Load & Elute Column: - Apply Sample - Run Eluent (with TEA) D->E F Collect & Analyze Fractions: - Monitor by TLC/UV E->F G Combine Pure Fractions & Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for purification by column chromatography.

References

  • Fujimaki, Y., et al. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. International Journal of Pharmaceutics, 410(1-2), 61-7.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Kratena, N., Marinic, B., & Donohoe, T. J. (2022). Recent Advances in the Dearomative Functionalisation of Heteroarenes. Chemical Science, 13, 14213–14225.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
  • Chemistry For Everyone. (2024). How To Make Column Chromatography More Efficient?
  • Columbia University. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Dong, M. W. (2013). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. LCGC North America, 31(8), 612-621.
  • Slideshare. (n.d.). Tlc for chlorinated pesticides copy.
  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
  • Rotachrom Technologies. (2024). The n-Hexane/Ethyl Acetate/Methanol/Water (HEMWat) Solvent System in Centrifugal Partition Chromatography.
  • Chemistry For Everyone. (2024). How To Improve Column Chromatography Separation?
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2023). Resources on 3+ component chromatography solvent systems?
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • Chemistry LibreTexts. (2021). Optimizing Chromatographic Separations.
  • Reddit. (2022). issues with column chromatography purification of coordination complex.

Sources

Side reactions in the synthesis of pyrazole-containing heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole-containing heterocycles. The formation of the pyrazole ring, while conceptually straightforward, is frequently complicated by a variety of side reactions that can impact yield, purity, and isomeric distribution.

This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). We will explore the causality behind common synthetic challenges, offering field-proven insights and validated solutions to help you optimize your experimental outcomes.

Section 1: Troubleshooting Regioselectivity in Pyrazole Ring Formation

The most prevalent challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two distinct constitutional isomers, often with vastly different biological and physical properties.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine is producing a nearly 1:1 mixture of regioisomers. Why is this happening and how can I control the outcome?

A1: This is a classic problem in Knorr-type pyrazole synthesis and arises from the comparable reactivity of the two carbonyl groups in your 1,3-dicarbonyl substrate.[2] The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. With an unsymmetrical hydrazine like methylhydrazine, the initial attack can occur via either the substituted or unsubstituted nitrogen, and it can target either of the two different carbonyls. However, the most significant factor is typically the initial attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl carbons.[3]

The final isomeric ratio is a result of a delicate balance between:

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. An adjacent electron-withdrawing group (like a -CF₃ group) will make a carbonyl carbon more electrophilic and thus more susceptible to attack.[1]

  • Steric Effects: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, favoring attack at the less sterically crowded carbonyl.

  • Reaction Conditions: The choice of solvent and pH can profoundly influence the reaction pathway by altering the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl.

Troubleshooting Strategies:

  • Solvent Modification (Proven High-Impact Strategy): Traditional solvents like ethanol often lead to poor regioselectivity. Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[4] These solvents, through their strong hydrogen-bonding capabilities and non-nucleophilic nature, can selectively activate one carbonyl group over the other, directing the reaction toward a single isomer.[4]

  • pH Control: The reaction mechanism is pH-dependent. Acid catalysis is generally required to protonate a carbonyl, activating it for attack. However, under strongly acidic conditions, the hydrazine salt may precipitate, or its nucleophilicity may be reduced. Conversely, basic conditions can deprotonate the dicarbonyl. Careful optimization of pH, often by using buffered systems or specific acid catalysts, is crucial. For aryl hydrazines, using the hydrochloride salt in a dipolar aprotic solvent can give better results.[3]

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between a fluorinated 1,3-diketone and methylhydrazine. The desired product is the 3-substituted pyrazole.

Entry1,3-Diketone R¹ GroupSolventRatio (Desired 3-R¹ : Undesired 5-R¹)Reference
1-CF₃EtOHLow selectivity[4]
2-CF₃TFE85 : 15[4]
3-CF₃HFIP>95 : 5[4]
4-C₂F₅HFIP>95 : 5

Below is a decision-making workflow for addressing regioselectivity issues.

G start Start: Poor Regioselectivity (Mixture of Isomers) check_bias Do substrates have a strong steric or electronic bias? start->check_bias solvent Switch to Fluorinated Solvent (e.g., HFIP or TFE) check_bias->solvent No or Weak Bias ph Optimize pH / Catalyst (e.g., use Arylhydrazine-HCl) check_bias->ph Yes, but still poor selectivity protocol Follow Protocol 1: Regioselective Synthesis in HFIP solvent->protocol analyze Analyze Isomeric Ratio (NMR, LC-MS) protocol->analyze temp Optimize Temperature (Try lower temperatures first) temp->analyze ph->temp ph->analyze analyze->ph <95:5 Ratio (Iterate) success Success: Desired Isomer is Major Product analyze->success >95:5 Ratio failure Consider Alternative Strategy (e.g., 1,3-dipolar cycloaddition) analyze->failure No Improvement

Caption: Troubleshooting workflow for regioselectivity.

Section 2: Issues of Incomplete Reaction or Stable Intermediates

Sometimes, the reaction does not proceed to the fully aromatic pyrazole ring, stalling at an intermediate stage. Identifying and addressing this is key to achieving high yields.

Frequently Asked Questions (FAQs)

Q2: My reaction has consumed the starting materials, but I am not isolating the expected pyrazole. Instead, I have a product that appears to be a pyrazoline or a hydrazone. What should I do?

A2: This is a common occurrence, particularly when the reaction conditions are not sufficiently forcing to drive the final aromatization step.

  • Formation of Pyrazolines: The cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes initially forms a pyrazoline (a dihydrogenated pyrazole).[3] This intermediate requires an oxidation step to be converted to the aromatic pyrazole. While some reaction conditions (e.g., high temperature in DMSO) can induce spontaneous oxidation, often a separate oxidant is required.[5] In some cases, particularly with fluorinated diketones, stable 5-hydroxy-pyrazoline intermediates can be isolated, which require acid-catalyzed dehydration to form the final pyrazole.[4]

  • Formation of N-Arylhydrazones: When reacting 1,3-dicarbonyl compounds with arylhydrazines, a stable N-arylhydrazone can form as a significant byproduct.[3][6] This happens when the initial condensation product fails to undergo the subsequent intramolecular cyclization and dehydration.

Troubleshooting Strategies:

  • Induce Aromatization: If you have isolated a pyrazoline, you will need to perform an oxidation.

    • Mild Oxidation: Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be a benign and effective method.[5]

    • Chemical Oxidation: Reagents like bromine (Br₂), iodine (I₂), or even hydrogen peroxide (H₂O₂) can be used, though they may require more careful optimization to avoid side reactions with other functional groups on your molecule.[3][7]

  • Promote Cyclization: If you are isolating a hydrazone, the key is to encourage the intramolecular cyclization.

    • Increase Temperature: Refluxing the reaction for a longer period may provide the energy needed for the ring-closing step.

    • Acid Catalysis: Ensure sufficient acid catalyst is present to protonate the second carbonyl group, making it more electrophilic and susceptible to attack by the secondary amine of the hydrazone intermediate.[2]

This protocol is adapted for situations where a stable pyrazoline intermediate has been formed.

  • Dissolution: Dissolve the isolated pyrazoline intermediate in dimethyl sulfoxide (DMSO).

  • Heating: Heat the solution in a flask open to the air (or under a balloon of oxygen for more rapid reaction) at a temperature between 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting pyrazoline is fully consumed.

  • Work-up: Cool the reaction mixture, pour it into ice water to precipitate the pyrazole product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).[5]

Section 3: Side Reactions in Post-Synthesis Functionalization

Once the pyrazole ring is formed, subsequent reactions, particularly N-alkylation, present their own regioselectivity challenges.

Frequently Asked Questions (FAQs)

Q3: I am trying to N-alkylate my unsymmetrically substituted pyrazole and I'm getting a mixture of two isomers (N1 and N2 alkylation). How can I control this?

A3: This problem is analogous to the regioselectivity issue in ring formation. The two nitrogen atoms of the pyrazole ring have different steric and electronic environments, yet both are nucleophilic. N-alkylation typically produces a mixture of regioisomers, and the outcome is highly dependent on reaction conditions.[8][9]

  • Steric Control (Sₙ2-like conditions): When using a strong base (like NaH) in a non-polar solvent (like THF or DMF) to generate the pyrazolate anion, the subsequent alkylation is under kinetic control. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[9][10]

  • Thermodynamic Control: In some cases, especially with less reactive alkylating agents or at higher temperatures, an equilibrium can be established, potentially leading to the more thermodynamically stable isomer.

  • Cation Chelation: The nature of the counter-ion from the base (e.g., Li⁺, Na⁺, K⁺) can influence selectivity by coordinating to the nitrogen atoms.

Troubleshooting Strategies:

  • Favoring the Less Hindered Nitrogen (N1): To alkylate the nitrogen further from a bulky substituent, use strong base/aprotic solvent conditions (e.g., NaH in THF or DMF) at a low temperature. Add the alkylating agent slowly.[9]

  • Favoring the More Hindered Nitrogen (N2): Achieving selectivity for the more sterically hindered nitrogen is more challenging and often requires specialized methods, such as directed metalation or specific catalytic systems.[9]

  • Preventing Dialkylation: A common side product is the dialkylated quaternary pyrazolium salt. This can be minimized by:

    • Using a precise stoichiometry (no more than 1.0-1.1 equivalents of the alkylating agent).

    • Adding the alkylating agent slowly to the reaction mixture.

    • Keeping the reaction temperature as low as possible.[9]

Caption: Competing pathways in N-alkylation of pyrazoles.

Section 4: General Issues and Purification

Beyond specific isomeric issues, general reaction cleanliness and product purification are common hurdles.

Frequently Asked Questions (FAQs)

Q4: My pyrazole synthesis reaction mixture is a dark, discolored tar, and purification is difficult. What causes this and how can I clean it up?

A4: This issue, often described as a "sinful yellow/red" color, is frequently caused by the decomposition or side reactions of the hydrazine reagent, which can be unstable.[11] Phenylhydrazine, in particular, is prone to oxidation and can form numerous colored impurities.

Troubleshooting & Purification Strategies:

  • Use Fresh, High-Purity Hydrazine: Use freshly opened or purified hydrazine for best results. If using a hydrazine salt (e.g., phenylhydrazine HCl), it is often more stable.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative decomposition of the hydrazine.[11]

  • Purification via Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. An effective purification technique involves dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl). The desired pyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic, colored impurities in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and re-extracted with an organic solvent to recover the purified pyrazole.

  • Purification via Salt Crystallization: A highly effective method for obtaining very pure pyrazoles is to form an acid addition salt, crystallize it, and then liberate the free base.[12][13]

    • Dissolve the crude pyrazole in a suitable organic solvent (e.g., acetone, isopropanol).

    • Add an acid (e.g., sulfuric acid, hydrochloric acid) to precipitate the pyrazolium salt.

    • The salt can be collected and recrystallized to a high purity. The unwanted by-products often remain in the mother liquor.[13]

  • Chromatography on Deactivated Silica: If column chromatography is necessary, the acidic nature of silica gel can cause product loss for basic compounds like pyrazoles. Deactivating the silica gel by preparing the slurry with a small amount of triethylamine (e.g., 1% v/v) can significantly improve recovery.[14]

References
  • F. A. El-Daly, et al. (2020).
  • A. Kumar, et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
  • A. A. T. Borrero, et al. (2011). Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
  • A. El-Malah, et al. (2023).
  • J. M. C. et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
  • The Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • S. R. Badsara, et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
  • F. A. El-Daly, et al. (2020).
  • A. A. Siddiqui, et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
  • A. A. T. Borrero, et al. (2011). Process for the purification of pyrazoles.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]
  • O. G. Shakirova, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
  • A. V. Kletskov, et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]
  • Slideshare. (n.d.). Unit 4 Pyrazole. [Link]
  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. [Link]
  • YouTube. (2019). synthesis of pyrazoles. [Link]
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
  • CUTM Courseware. (n.d.). pyrazole.pdf. [Link]
  • Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. [Link]
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.).

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Technical Support Center: Optimization of Suzuki Coupling with Electron-Deficient Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of Suzuki-Miyaura cross-coupling reactions involving electron-deficient chloropyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these challenging yet valuable heterocyclic substrates. The pyridazine core is a significant pharmacophore, and its successful functionalization is crucial for the synthesis of novel therapeutic agents.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of electron-deficient chloropyridazines.

Q1: I am observing very low or no yield of my desired coupled product. What are the primary causes and how can I improve the outcome?

Low to no yield is a frequent challenge, often stemming from the inherent properties of chloropyridazines and suboptimal reaction conditions.

Causality-Based Solutions:

  • Inactive Catalyst System: The carbon-chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition of palladium the rate-limiting step.[2][3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]

    • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating C-Cl bonds.[5] Consider using palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source in combination with these advanced ligands.[5][6]

  • Catalyst Inhibition: The lone pair of electrons on the pyridazine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3]

    • Solution: The use of bulky ligands can mitigate this inhibition by sterically hindering the coordination of the nitrogen to the palladium. Additionally, careful selection of the base and solvent system can also play a role in minimizing this effect.

  • Ineffective Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex. The strength and solubility of the base can significantly impact reaction efficiency.

    • Solution: A screening of bases is highly recommended. Common choices for Suzuki couplings of heteroaryl chlorides include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[5][6] Stronger bases are often required for less reactive chlorides.

  • Poor Solvent Choice: The solvent system must solubilize all reaction components, including the organic halide, boronic acid, base, and catalyst.

    • Solution: A mixture of an organic solvent and water is often optimal. The water can help to solubilize the base and the boronate species. Common solvent systems include dioxane/water, toluene/water, and DMF/water.[6]

  • Insufficient Temperature: The activation energy for the cleavage of the C-Cl bond can be high, requiring elevated temperatures.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Suzuki coupling of electron-deficient chloropyridazines.

Q2: What are the most common side reactions in the Suzuki coupling of chloropyridazines, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl byproduct from the boronic acid.

    • Mitigation: This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Using a highly active catalyst system can also minimize homocoupling by promoting the desired cross-coupling pathway.[7]

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.

    • Mitigation: This can be minimized by using a sufficiently strong and appropriate base. Using fresh, high-purity boronic acid is also crucial. In cases where protodeboronation is persistent, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.

  • Dehalogenation: This is the replacement of the chlorine atom on the pyridazine ring with a hydrogen atom.

    • Mitigation: This can be minimized by ensuring a strictly inert atmosphere to exclude oxygen and by optimizing the choice of ligand and base.

Q3: How do I control regioselectivity when using dichloropyridazines?

Regioselectivity is a critical consideration when working with dichloropyridazines, such as 3,6-dichloropyridazine. The choice of ligand can have a profound impact on the site of the reaction.

  • Ligand-Controlled Selectivity: For substrates like 3,5-dichloropyridazine, the regioselectivity can be switched by changing the ligand. Electron-deficient bidentate ligands like dppf tend to favor coupling at the C3 position, while bulky, electron-rich monodentate ligands like QPhos can direct the reaction to the C5 position.[8]

  • Electronic Effects: In many cases, the inherent electronic properties of the dichloropyridazine will favor reaction at a specific position. For example, in 3,6-dichloropyridazine, the positions adjacent to the nitrogen atoms are more electron-deficient and thus more activated towards oxidative addition.

Q4: Is there a general reactivity trend for different chloropyridazine isomers?
  • General Trend: Positions ortho (adjacent) and para to the nitrogen atoms are more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen. Therefore, chloropyridazines with chlorine atoms at these positions are generally more reactive than those with chlorine at a meta position. For example, in a hypothetical comparison, a 3-chloropyridazine or a 4-chloropyridazine would be expected to be more reactive than a 5-chloropyridazine.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of chloropyridazines and related chloro-heterocycles. This data can serve as a starting point for your reaction optimization.

Chloropyridazine/HeterocycleBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Amino-3-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1102035-65[1]
3-Chloro-6-methoxypyridazineArylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene10012-24High[6]
3-Chloro-6-methoxypyridazineArylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃Toluene11012-24High[6]
2-ChloropyridineArylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001895[5]
2-ChloropyridineArylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄t-AmylOH1001698[5]
2-ChloropyridineArylboronic acidPEPPSI-IPr (2)K₂CO₃Dioxane/H₂O80492[5]

Experimental Protocols & Methodologies

The following are generalized experimental protocols for the Suzuki coupling of electron-deficient chloropyridazines. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Conventional Heating

Materials:

  • Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridazine, arylboronic acid, and base.

  • In a separate vial, dissolve the palladium precursor and ligand in a small amount of the degassed solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining solvent.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using freeze-pump-thaw cycles.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • Chloropyridazine (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water 4:1)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the chloropyridazine, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Visualizations: Mechanisms and Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Limiting for Chlorides) pd0->oxidative_addition pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)(R)L₂ transmetalation->diaryl_pd boronate R-B(OH)₃⁻ boronate->transmetalation base Base (e.g., K₃PO₄) boronic_acid R-B(OH)₂ boronic_acid->boronate + Base reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product aryl_chloride Ar-Cl (Chloropyridazine) aryl_chloride->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for troubleshooting low-yielding Suzuki coupling reactions with chloropyridazines.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the catalyst system active enough for C-Cl bonds? start->check_catalyst optimize_catalyst Switch to a more active system: - Pd(OAc)₂ or Pd₂(dba)₃ - Bulky phosphine (SPhos, XPhos) or NHC ligand check_catalyst->optimize_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes optimize_catalyst->check_base screen_bases Screen stronger/more soluble bases: K₃PO₄, Cs₂CO₃ check_base->screen_bases No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes screen_bases->check_temp increase_temp Increase temperature (80-120 °C) or use microwave irradiation check_temp->increase_temp No check_reagents Are reagents pure and dry? Is the system inert? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents Use fresh, pure reagents. Ensure rigorous degassing and inert atmosphere. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Diarylpyridazines through Sequential Regioselective Suzuki Coupling. (n.d.). Synfacts.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (2013). The Journal of Organic Chemistry. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. [Link]
  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]

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Technical Support Center: Challenges in the Regioselective Functionalization of Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate world of pyridazine functionalization. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of achieving regioselectivity with this important heterocyclic scaffold. Pyridazine's adjacent nitrogen atoms create a unique electronic landscape, posing significant but surmountable challenges in selectively modifying its carbon framework.

This resource provides in-depth, field-proven insights in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to empower you to overcome common hurdles in your synthetic endeavors.

Section 1: C-H Functionalization & Directed Metalation

Directly functionalizing C-H bonds is the pinnacle of synthetic efficiency. However, the electron-deficient nature of the pyridazine ring makes it a challenging substrate. Regioselectivity is dictated by the subtle interplay of electronics, sterics, and, most critically, the strategic use of directing groups and specialized reagents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct C-H arylation is giving me a mixture of regioisomers. How can I improve selectivity?

A1: This is a common issue stemming from the similar reactivity of the C-H bonds at the C3/C6 and C4/C5 positions. The key to control is to exploit subtle differences in acidity and steric accessibility.

  • Problem: Poor regioselectivity in Pd-catalyzed C-H arylation.

  • Root Cause Analysis: The catalyst may not be sufficiently selective, or the inherent electronic bias of the pyridazine is not strong enough to direct the reaction to a single position.

  • Troubleshooting Steps:

    • Introduce a Directing Group: If your synthesis allows, install a directing metalating group (DMG). Even a simple phenyl group at C3 can direct lithiation to the C4 position.[1]

    • Lewis Acid Additives: The use of a Lewis acid like BF₃·OEt₂ can coordinate to one of the pyridazine nitrogens, altering the electronic distribution and directing metalation to a specific position, often favoring the meta-position (C4).[2][3]

    • Steric Hindrance: If your substrate has bulky substituents, this can be used to your advantage to block certain positions and favor functionalization at less hindered sites.[4][5]

    • Catalyst/Ligand Screening: For transition-metal-catalyzed reactions, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands can significantly influence regioselectivity. A thorough screen of ligands is often necessary.

Q2: I'm attempting a directed ortho-metalation (DoM) on my substituted pyridazine, but the reaction is failing or giving low yields. What's going wrong?

A2: DoM is a powerful tool, but its success with pyridazines is highly dependent on the choice of base and reaction conditions. Nucleophilic addition of the organometallic base to the electron-deficient ring is a major competing side reaction.[6][7]

  • Problem: Low yield or no reaction in a directed metalation protocol.

  • Root Cause Analysis:

    • The base (e.g., n-BuLi) is acting as a nucleophile instead of a base.

    • The directing group is not effective enough.

    • The reaction temperature is too high, leading to decomposition or side reactions.

    • Solvent choice is suboptimal.

  • Troubleshooting Workflow:

G start Low Yield in DoM base Is the base a strong nucleophile? (e.g., n-BuLi, s-BuLi) start->base hindered_base Switch to a hindered, non-nucleophilic base: - LDA (Lithium diisopropylamide) - LTMP (Lithium 2,2,6,6-tetramethylpiperidide) - TMPMgCl·LiCl base->hindered_base Yes temp Is the temperature too high? base->temp No result Improved Yield & Selectivity hindered_base->result lower_temp Run reaction at lower temperature (e.g., -78 °C) temp->lower_temp Yes solvent Is the solvent optimal? temp->solvent No lower_temp->result solvent_screen Screen ethereal solvents. THF is often preferred for its coordinating ability. solvent->solvent_screen Unsure solvent->result Optimal solvent_screen->result

Caption: Troubleshooting workflow for directed ortho-metalation.

Q3: Can I achieve C4-metalation on an unsubstituted pyridazine?

A3: Yes, this is possible but requires a sophisticated approach. Standard DoM will typically functionalize the position ortho to the directing group or the most acidic proton. Achieving C4 (meta) functionalization often requires chelation control with specific Lewis acids. Knochel and coworkers demonstrated that using a bidentate diboron Lewis acid can chelate the pyridazine and direct zincation specifically to the C4 position.[2][3] This strategy overcomes the inherent electronic preference for C3/C6 functionalization.

Section 2: Regioselective Halogenation

Halogenated pyridazines are versatile intermediates for cross-coupling reactions. However, direct electrophilic halogenation is often unselective due to the deactivated ring. Regiocontrol relies on activating the ring (e.g., via N-oxide formation) or using directed metalation-halogenation sequences.

Frequently Asked questions (FAQs) & Troubleshooting

Q1: I'm trying to brominate my pyridazine with Br₂ and a Lewis acid, but I'm getting a complex mixture of products and low conversion.

A1: This is expected. The pyridazine ring is strongly deactivated towards electrophilic aromatic substitution. Furthermore, the nitrogen atoms can coordinate to the Lewis acid, further deactivating the ring and potentially leading to side reactions.

  • Problem: Unselective and low-yielding electrophilic bromination.

  • Recommended Solution: A two-step metalation-halogenation sequence is far more reliable.

    • Perform a directed metalation as described in Section 1 using a hindered base like TMPMgCl·LiCl. This will generate a regiodefined pyridazinyl-magnesium species.[8]

    • Quench the organometallic intermediate with an electrophilic halogen source like I₂ or 1,2-dibromo-1,1,2,2-tetrachloroethane. This ensures the halogen is introduced only at the metalated position.

Q2: How can I selectively introduce a bromine atom at the C3 position of a pyridazine with high regiocontrol?

A2: A powerful strategy involves an inverse-electron-demand Diels-Alder (iEDDA) reaction. By reacting a 3-bromotetrazine with a silyl-enol ether in the presence of a Lewis acid like BF₃, you can construct the pyridazine ring with the bromine atom pre-installed at the desired position with excellent regioselectivity.[9] This method builds the core rather than functionalizing a pre-existing one.

Experimental Protocol: Regioselective C4-Iodination of 3-Chloropyridazine

This protocol utilizes a directed metalation approach to achieve regioselective halogenation.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add a solution of TMPMgCl·LiCl (1.1 equivalents) in dry THF.

  • Addition of Substrate: Cool the solution to -20 °C and add 3-chloropyridazine (1.0 equivalent) dropwise.

  • Metalation: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the reaction to 0 °C and add a solution of iodine (I₂) (1.2 equivalents) in dry THF dropwise.

  • Workup: Stir for 30 minutes, then quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield 3-chloro-4-iodopyridazine.

Section 3: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation. With di- or poly-halogenated pyridazines, the primary challenge is achieving site-selectivity.

Frequently Asked questions (FAQs) & Troubleshooting

Q1: I am performing a Suzuki-Miyaura coupling on 3,5-dichloropyridazine and getting a mixture of coupling at C3 and C5. How can I control the regioselectivity?

A1: The regioselectivity in Suzuki couplings of dihalopyridazines is a known challenge and can be influenced by several factors.[10][11][12]

  • Problem: Poor site-selectivity in Suzuki coupling of 3,5-dichloropyridazine.

  • Root Cause Analysis & Solutions:

    • Inherent Reactivity: C3 is generally more electron-deficient and often reacts preferentially. However, the difference is small.

    • Ligand Choice is Critical: This is the most effective tool for controlling selectivity.

      • For C3 Selectivity: Standard ligands like PPh₃ often favor reaction at the C3 position.[12]

      • For C5 Selectivity: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or specific bidentate ligands can reverse the selectivity and favor the C5 position. A ligand screen is essential.[11]

    • Mixed Halides: If possible, synthesize a mixed halide substrate (e.g., 3-chloro-5-bromopyridazine). The Suzuki coupling will preferentially occur at the more reactive C-Br bond, providing excellent regiocontrol.[11][13]

Table 1: Ligand Effects on Suzuki Coupling of 3,5-Dichloropyridazine

Catalyst/LigandPosition of CouplingTypical OutcomeReference(s)
Pd(PPh₃)₄C3Major Product[12]
PdCl₂(dppf)C3Major Product[12]
Pd₂(dba)₃ / SPhosC5Can favor C5[11]

Q2: My Buchwald-Hartwig amination of a chloropyridazine is giving significant amounts of a dehalogenated side product. How can I prevent this?

A2: Dehalogenation (hydrodehalogenation) is a common side reaction in many cross-coupling reactions, especially with electron-deficient heterocycles.[10][14]

  • Problem: Formation of hydrodehalogenated byproduct.

  • Troubleshooting Steps:

    • Base Selection: The base can be a source of hydride. Sodium tert-butoxide (NaOtBu) is commonly used, but if dehalogenation is severe, consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃.

    • Ligand Choice: Bulky alkylphosphine or biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often effective at promoting the desired reductive elimination over competing pathways.[15][16]

    • Solvent Purity: Ensure you are using anhydrous solvents. Trace water can react with the base or catalyst to generate hydride species.

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction. Maintaining a strict inert (argon or nitrogen) atmosphere is crucial.[10]

Q3: I need to perform a Sonogashira coupling on a di-iodopyridazine. Which position will react first?

A3: For di-iodinated systems, the regioselectivity of the Sonogashira coupling is highly dependent on the ligand used with the palladium catalyst. This principle has been well-demonstrated on related di-iodopurine systems and can be applied to pyridazines.[17][18]

  • For C2/C6-type positions (adjacent to N): Using monodentate ligands like PPh₃ with a catalyst like Pd(PPh₃)₄ often favors coupling at the position adjacent to a nitrogen atom.

  • For C3/C5-type positions: Switching to bidentate ligands (like dppf) or bulky, electron-rich monodentate ligands can often switch the selectivity to the other position.

The choice of ligand directly influences the geometry and electronic properties of the palladium center, thereby dictating which C-I bond undergoes oxidative addition more readily.[17][19]

Section 4: The Role of Pyridazine N-Oxides

N-oxidation is a powerful strategy to alter the reactivity and selectivity of the pyridazine ring. The N-oxide group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, but it can also participate in unique rearrangements.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How does N-oxidation change the reactivity of a pyridazine for C-H functionalization?

A1: N-oxidation significantly enhances the acidity of the C-H bonds ortho to the N-oxide (the C6 position on pyridazine 1-oxide). This makes directed metalation at this position much more facile.[20][21] Furthermore, the N-oxide can act as an excellent directing group in Rh(III)-catalyzed C-H activation, leading to higher reactivity and selectivity compared to the parent pyridazine.[14]

Q2: I performed a reaction on a pyridazine N-oxide and got a furan or pyrazole instead of the expected product. What happened?

A2: Pyridazine N-oxides can undergo photochemical or transition-metal-catalyzed ring-opening to form reactive diazo intermediates. These intermediates can then cyclize in different ways to form various other heterocyclic systems, such as 2-aminofurans or pyrazoles.[20][21][22] This reactivity can be a powerful synthetic tool but can also be an unexpected side reaction if not anticipated.

  • Problem: Formation of unexpected rearranged products.

  • Solution:

    • Control Light Exposure: If your reaction is sensitive to light, perform it in the dark to prevent photochemical rearrangement.

    • Catalyst Choice: Certain catalysts, particularly rhodium complexes, are known to promote these rearrangements. If this pathway is undesired, screen other metal catalysts.

    • Strategic Use: Embrace this reactivity! This pathway provides a unique method to synthesize highly functionalized furans and pyrazoles from readily available pyridazine precursors.[20]

G cluster_0 Strategy 1: Modification cluster_1 Strategy 2: Rearrangement pyridazine Pyridazine n_oxide Pyridazine N-Oxide pyridazine->n_oxide Oxidation (e.g., m-CPBA) functionalized_pyridazine Regioselective Functionalization n_oxide->functionalized_pyridazine DoM / Cross-Coupling (Enhanced Selectivity) rearranged_product Rearranged Products (e.g., Furans, Pyrazoles) n_oxide_rearrange Pyridazine N-Oxide n_oxide_rearrange->rearranged_product Photolysis / Rh-catalysis (Ring Opening/Closing)

Caption: Dual reactivity pathways of Pyridazine N-Oxides.

References

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8). ResearchGate.
  • Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive).
  • Lewis Acid Directed Regioselective Metalations of Pyridazine. PubMed.
  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. National Institutes of Health.
  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Semantic Scholar.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health.
  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Institutes of Health.
  • Lewis Acid Directed Regioselective Metalations of Pyridazine. ResearchGate.
  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation. ACS Publications.
  • Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University.
  • Buchwald–Hartwig amination. Wikipedia.
  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. ACS Publications.
  • Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.
  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. ACS Publications.
  • Cross‐coupling of pyridine N‐oxide derivatives with secondary alkyl... ResearchGate.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • Pyridine N-Oxide vs Pyridine Substrates for Rh(III)-Catalyzed Oxidative C–H Bond Functionalization. ACS Publications.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute.
  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. ACS Publications.
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
  • Cross‐coupling reaction between pyridine N‐oxide derivatives and a... ResearchGate.
  • Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate.
  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. ResearchGate.
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. Princeton University.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • C–H functionalization of pyridines. Royal Society of Chemistry.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.
  • Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Factors Affecting Energy Barriers for Pyramidal Inversion in Amines and Phosphines: A Computational Chemistry Lab Exercise. ResearchGate.

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Technical Support Center: Enhancing the Solubility of Pyrazolyl-pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center dedicated to addressing the solubility challenges of pyrazolyl-pyridazine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate the complexities of formulating these promising but often poorly soluble compounds.

Understanding the Challenge: Why Do Pyrazolyl-pyridazine Derivatives Exhibit Poor Solubility?

Pyrazolyl-pyridazine derivatives are a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1][2] However, their inherent physicochemical properties frequently lead to low aqueous solubility, a major hurdle in drug development that can hinder oral bioavailability and impede the progression of promising candidates.[3][4]

The root of this challenge lies in the molecular structure. The fusion of the pyrazole and pyridazine rings creates a planar, aromatic system with a high potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking.[5][6] These interactions contribute to a stable crystal lattice with high lattice energy, making it difficult for solvent molecules to break the crystal structure and dissolve the compound. Furthermore, the introduction of non-polar substituents can further decrease aqueous solubility.[5] The pyridazine ring itself, with its unique physicochemical properties like a high dipole moment, also plays a significant role in these interactions.[6]

This guide will walk you through a systematic approach to understanding and overcoming these solubility issues, from initial characterization to the implementation of advanced formulation strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of pyrazolyl-pyridazine derivatives.

Q1: My pyrazolyl-pyridazine derivative has very low solubility in aqueous solutions. What are the first steps I should take to improve it?

A1: Start with a thorough characterization of your compound's physicochemical properties. Understanding the underlying reasons for poor solubility will guide your selection of the most appropriate enhancement strategy. Key initial steps include:

  • Determine the pKa: Knowing the ionization constant will indicate whether pH modification or salt formation are viable options. Pyrazole itself is weakly basic.[7]

  • Measure LogP: The octanol-water partition coefficient will quantify the lipophilicity of your compound. A high LogP suggests that lipid-based formulations or co-solvents might be effective.

  • Solid-State Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous. Amorphous forms are generally more soluble but can be less stable.[8]

Once you have this baseline data, you can explore the formulation strategies detailed in this guide, starting with simpler methods like co-solvency and pH adjustment before moving to more complex approaches.

Q2: How does the substitution pattern on the pyrazolyl-pyridazine core affect solubility?

A2: The nature and position of substituents have a profound impact on solubility. Here are some general principles:

  • Polar vs. Non-polar Groups: The addition of polar functional groups (e.g., -OH, -NH2, -COOH) can increase aqueous solubility by providing sites for hydrogen bonding with water. Conversely, non-polar groups (e.g., alkyl chains, phenyl rings) tend to decrease aqueous solubility.[5]

  • Ionizable Groups: Introducing acidic or basic moieties allows for salt formation, which can dramatically improve solubility. For example, substituting a pyrazole with an ionizable methylamine group has been shown to significantly enhance oral bioavailability.[9]

  • Crystal Packing: Substituents can influence how the molecules pack in the crystal lattice. Bulky groups may disrupt efficient packing, leading to a lower lattice energy and potentially higher solubility.

Q3: I am seeing precipitation of my compound when I dilute my DMSO stock solution in aqueous buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the drug is highly soluble in the organic co-solvent (like DMSO) but not in the aqueous medium. To mitigate this:

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try using a co-solvent system where a water-miscible organic solvent (e.g., ethanol, propylene glycol) is included in the final aqueous solution.[6]

  • Formulation with Surfactants: Surfactants can form micelles that encapsulate the drug, preventing it from precipitating out of solution.

  • Amorphous Solid Dispersions: Formulating your compound as an amorphous solid dispersion can help maintain a supersaturated state upon dilution, delaying or preventing precipitation.[10]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Dissolution Rate Despite Solubility Enhancement Particle size may still be too large, or the compound may be re-crystallizing.Further reduce particle size through micronization or nanonization. For amorphous solid dispersions, ensure the polymer is effectively inhibiting crystallization by performing stability studies.
Inconsistent Solubility Results The compound may exist in different polymorphic forms with varying solubilities. Equilibration time during solubility measurement may be insufficient.Characterize the solid form before and after the solubility experiment using PXRD. Determine the required equilibration time by taking measurements at different time intervals until the concentration plateaus.[5]
Degradation of the Compound During Formulation Some solubility enhancement techniques, like hot-melt extrusion, involve high temperatures that can degrade thermally labile compounds.Assess the thermal stability of your compound using TGA and DSC. If it is heat-sensitive, consider solvent-based methods like spray drying or co-precipitation at lower temperatures.
Poor Bioavailability In Vivo Despite Good In Vitro Solubility The compound may have poor membrane permeability (BCS Class III or IV) or be subject to significant first-pass metabolism.Investigate the use of permeation enhancers or lipid-based formulations to improve absorption. Conduct in vitro metabolism studies to identify potential metabolic liabilities.

Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key solubility enhancement techniques applicable to pyrazolyl-pyridazine derivatives.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold standard method for determining the equilibrium solubility of a compound.[2]

Materials:

  • Pyrazolyl-pyridazine derivative

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, organic solvents)

  • Analytical balance

  • Isothermal shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the pyrazolyl-pyridazine derivative to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential.

  • Place the vials in an isothermal shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (typically 24-72 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration (HPLC/UV) E->F

Figure 1. Workflow for the shake-flask solubility determination method.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation

This method involves dissolving both the drug and a carrier polymer in a common solvent, followed by removal of the solvent to form a solid dispersion.[11]

Materials:

  • Pyrazolyl-pyridazine derivative

  • Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the pyrazolyl-pyridazine derivative and the polymer carrier in a suitable volatile organic solvent in a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

  • Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion using PXRD to confirm the amorphous nature of the drug and DSC to determine the glass transition temperature.

G A Dissolve drug and polymer in solvent B Evaporate solvent (Rotovap) A->B C Dry under vacuum B->C D Collect solid dispersion C->D E Characterize (PXRD, DSC) D->E

Figure 2. Workflow for preparing amorphous solid dispersions by solvent evaporation.

Protocol 3: Nanosuspension Preparation by Antisolvent Precipitation

This technique involves dissolving the drug in a solvent and then adding this solution to an antisolvent to precipitate the drug as nanoparticles.

Materials:

  • Pyrazolyl-pyridazine derivative

  • Solvent (e.g., DMSO, acetone)

  • Antisolvent (e.g., water)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • High-speed homogenizer or sonicator

Procedure:

  • Dissolve the pyrazolyl-pyridazine derivative in a minimal amount of a suitable solvent.

  • Dissolve a stabilizer in the antisolvent.

  • Add the drug solution dropwise to the rapidly stirring antisolvent solution.

  • Homogenize or sonicate the resulting suspension to reduce the particle size to the nano-range.

  • The nanosuspension can be used as a liquid formulation or lyophilized to a solid powder.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

G A Dissolve drug in solvent C Add drug solution to antisolvent under high shear A->C B Dissolve stabilizer in antisolvent B->C D Homogenize/Sonicate C->D E Characterize (DLS) D->E

Figure 3. Workflow for nanosuspension preparation by antisolvent precipitation.

Data Summary: Solubility Enhancement of Pyrazolyl-pyridazine Derivatives

The following tables summarize in silico and experimental data on the solubility and bioavailability of pyrazolyl-pyridazine derivatives.

Table 1: In Silico Predicted Physicochemical and ADME Properties of Pyrazole-Pyridazine Hybrids

CompoundMolecular FormulaLogP (o/w)Water SolubilityGI Absorption
5f C29H27N5O52.71Poorly solubleHigh
6e C25H19BrN6O2.59Moderately solubleHigh
6f C28H28N6O41.96Moderately solubleHigh
Celecoxib (Reference)C17H14F3N3O2S3.43Poorly solubleHigh
Data adapted from in silico predictions using the SwissADME web tool.[3]

Table 2: Experimental Bioavailability Data for a Pyrazolo-pyridone Inhibitor

CompoundDosingCmax (µM)AUC (h·µM)Oral Bioavailability (%)
40 50 mg/kg, oral6.072.992
Data from in vivo pharmacokinetic studies in mice.[9]

Table 3: Cytotoxicity of a Pyrazolo[3,4-c]pyridazine Derivative and its Nanoformulations

CompoundIC50 HepG-2 (µM)IC50 HCT-116 (µM)IC50 MCF-7 (µM)
Parent Compound 4 17.3018.3827.29
4-SLNs 4.807.566.94
4-LPHNPs 5.247.857.12
Doxorubicin (Reference)6.185.234.17
Data shows that nanoformulations (Solid Lipid Nanoparticles and Lipid-Polymer Hybrid Nanoparticles) of the pyrazolo-pyridazine derivative exhibit significantly improved cytotoxic activity, suggesting enhanced cellular uptake and/or solubility.[5]

Conclusion

Improving the solubility of pyrazolyl-pyridazine derivatives is a critical step in harnessing their full therapeutic potential. A systematic approach that begins with a thorough physicochemical characterization is essential for selecting the most effective solubility enhancement strategy. The techniques outlined in this guide, from fundamental methods like co-solvency to advanced formulation approaches such as amorphous solid dispersions and nanotechnology, provide a robust toolkit for the modern drug developer. By understanding the underlying principles and applying these practical protocols, researchers can overcome the solubility challenges associated with this important class of compounds and accelerate the development of new medicines.

References

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  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI. [Link]
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PubMed Central. [Link]
  • Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles. (2022). PubMed. [Link]
  • Case studies of enhanced pharmacodynamic activity of poorly oral bioavailable drugs via solid lipid nanoparticles. (2021). JDD T. [Link]
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2018).
  • Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. (2023).
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. [Link]
  • comparative study of different approaches used for solubility enhancement of poorly water. (n.d.). Panacea Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. (2013).
  • Comparative study of solubility enhancement of poorly soluble drug by solid Dispersion and Inclusion complex. (2013).
  • CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.).
  • SOLUBILITY ENHANCEMENT TECHNIQUE. (2018). IJRAR. [Link]
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (n.d.). Pharmaceutical Technology. [Link]
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015). Journal of Drug Delivery and Therapeutics. [Link]
  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipit
  • Crystallization of Amorphous Drugs and Inhibiting Str
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]
  • Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles. (2022).
  • Overcoming the Challenge of Poor Drug Solubility. (n.d.). ISPE. [Link]
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (2022). PubMed Central. [Link]
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Tackling the Big Issue of Solubility. (2022). Pharmaceutical Technology. [Link]
  • List of solvents and the references of solubility data sets and their... (n.d.).
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
  • Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors. (2024). PubMed Central. [Link]
  • Special Issue : Solid Dispersions for Drug Delivery: Development, Preparation and In Vitro/In Vivo Characteriz
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis and characterization of some azo-heterocycles incorporating pyrazolopyridine moiety as disperse dyes. (2017).
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]
  • Novel pyrazolyl pyridazine derivatives likely to possess anti- inflammatory activity. (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022).
  • Formulation and Evaluation of Solid Dispersions of Poorly Water-Soluble Drug- Hesperidin. (2022). Sciendo. [Link]
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Technical Support Center: Overcoming Poor Reactivity of 3-Chloropyridazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the notoriously unreactive substrate, 3-chloropyridazine. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully incorporate this important heterocyclic motif into your synthetic targets.

The Challenge: Understanding the Poor Reactivity of 3-Chloropyridazine

The primary obstacle in utilizing 3-chloropyridazine in cross-coupling reactions stems from two key factors:

  • Strong Carbon-Chlorine Bond: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[1]

  • Catalyst Inhibition by Nitrogen Lone Pairs: The lone pairs on the pyridazine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[2][3][4] This is a common issue encountered with electron-deficient N-heterocyclic substrates.

Overcoming these challenges requires a carefully optimized catalytic system and reaction conditions. This guide will walk you through the critical parameters for success in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: From No Reaction to High Yield

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for overcoming them.

Issue 1: No or Very Low Conversion to Product

Question: I've set up my Suzuki/Buchwald-Hartwig/Sonogashira reaction with 3-chloropyridazine, but I'm only recovering my starting material. What are the first things I should check?

Answer: This is the most common issue and usually points to a problem with the activation of the C-Cl bond. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Catalyst System:

  • Palladium Source: While Pd(PPh₃)₄ is a workhorse for many couplings, it is often ineffective for activating aryl chlorides.[5] Consider using a more robust palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specialized ligand.

  • Ligand Selection is Crucial: For unreactive heteroaryl chlorides, the choice of ligand is paramount. Standard phosphine ligands like PPh₃ are generally inadequate. You need ligands that are both bulky and electron-rich to promote the difficult oxidative addition step.[2][6][7]

    • Bulky Biarylphosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate both oxidative addition and the subsequent reductive elimination, making them excellent choices for challenging substrates.[6]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors, which facilitates oxidative addition.[8][9] They are known to be highly effective for the coupling of electron-deficient aryl chlorides.[8][9]

2. Optimize Reaction Conditions:

  • Temperature: Reactions involving aryl chlorides often require higher temperatures (typically 80-120 °C) to overcome the activation energy of the oxidative addition step.[10]

  • Base Selection: The choice of base is critical and can be reaction-specific.

    • Suzuki: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for difficult couplings.

    • Buchwald-Hartwig: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[11]

  • Solvent: Ensure you are using a dry, degassed, aprotic solvent such as toluene, dioxane, or THF.

3. Ensure an Inert Atmosphere:

  • Oxygen can lead to the decomposition of your catalyst and, in the case of Suzuki reactions, cause unwanted homocoupling of the boronic acid.[12][13] Rigorously degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Issue 2: Significant Hydrodehalogenation Side Product

Question: I'm seeing some of my desired product, but a large amount of my 3-chloropyridazine is being converted to pyridazine (hydrodehalogenation). How can I prevent this?

Answer: Hydrodehalogenation (the replacement of the chlorine with a hydrogen) is a common side reaction, especially with electron-deficient heteroaryl halides.[14] It occurs when the palladium-aryl intermediate reacts with a hydride source before the desired cross-coupling can take place.

Troubleshooting Strategies:

  • Choice of Base: Avoid bases that can potentially act as hydride donors. If you are using an alkoxide base, ensure it is of high purity and the reaction is strictly anhydrous. Switching to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) base can sometimes mitigate this issue.

  • Solvent Purity: Ensure your solvent is rigorously dried. Trace amounts of water can be a proton source. Avoid alcohol-based solvents unless the protocol specifically calls for them.

  • Ligand Effects: Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the final product-forming step), which can outcompete the hydrodehalogenation pathway. If you are not already using a ligand like SPhos or an NHC, switching to one may help.

  • Amine Stoichiometry (Buchwald-Hartwig): Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help favor the desired C-N bond formation.

Issue 3: Boronic Acid Homocoupling in Suzuki Reactions

Question: My Suzuki reaction is producing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What's causing this and how can I fix it?

Answer: Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[12][13][15] The palladium catalyst can promote the oxidative coupling of two boronic acid molecules in the presence of an oxidant (O₂).

Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before use. Common methods include:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform three to five freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Keep the reaction vessel under a positive pressure of argon or nitrogen at all times.

  • Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over in-situ reduction of a Pd(II) source, as the latter can be more susceptible to side reactions if the reduction is not efficient.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Additive: The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species that can promote this side reaction.[13][16]

Frequently Asked Questions (FAQs)

Q1: Why is 3-chloropyridazine a more challenging substrate than other heteroaryl chlorides like 2-chloropyridine?

A1: The reactivity of heteroaryl halides is a complex interplay of electronic and steric effects. While the C-Cl bond strength is a primary factor, the position of the nitrogen atoms in pyridazine relative to the chlorine can lead to stronger catalyst inhibition compared to some chloropyridines. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium, but this is often counteracted by the strong coordination of the nitrogen lone pairs to the metal center.[5]

Q2: Can I use the same conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of 3-chloropyridazine?

A2: While the general principles of using a highly active catalyst system apply to all three, the optimal conditions (especially the base and solvent) will differ. For instance, Buchwald-Hartwig aminations typically require a very strong, non-nucleophilic base like NaOtBu, whereas Suzuki couplings often work well with carbonate or phosphate bases. Sonogashira couplings often employ an amine base and may require a copper(I) co-catalyst, although copper-free conditions are also common, especially for challenging substrates.[10]

Q3: Are there any "universal" catalyst systems that are a good starting point for any cross-coupling with 3-chloropyridazine?

A3: A good starting point for any of these reactions would be a combination of a palladium precatalyst (like a G3 or G4 palladacycle from Buchwald's group) or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[6][7] These systems have demonstrated broad utility for challenging cross-coupling reactions of heteroaryl chlorides.[6][7]

Q4: I have a substituted 3-chloropyridazine. How will the substituent affect the reactivity?

A4: The nature and position of the substituent can have a significant impact.

  • Electron-withdrawing groups will generally make the pyridazine ring more electron-deficient, which can facilitate the oxidative addition step. However, they may also increase the propensity for nucleophilic aromatic substitution as a side reaction.

  • Electron-donating groups can make the oxidative addition more difficult by increasing the electron density on the ring.

  • Steric hindrance from a substituent near the chlorine atom can also impede the approach of the bulky palladium catalyst, requiring more forcing conditions or a less sterically demanding ligand.

Recommended Experimental Protocols

The following are generalized, starting-point protocols. Optimization of temperature, reaction time, and reactant stoichiometry will likely be necessary for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloropyridazine
ParameterRecommendation
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%)
Ligand XPhos (2-4 mol%) or SPhos (2-4 mol%)
Base K₃PO₄ (2-3 equivalents)
Solvent Toluene or 1,4-Dioxane (degassed)
Temperature 100-110 °C
Reactants 3-Chloropyridazine (1 equiv), Boronic Acid (1.2-1.5 equiv)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-chloropyridazine, boronic acid, and finely powdered K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the palladium source and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring. Monitor progress by TLC or LC-MS.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloropyridazine
ParameterRecommendation
Palladium Source Pd₂(dba)₃ (1-2 mol%) or BrettPhos Pd G3 (2-4 mol%)
Ligand BrettPhos (2-4 mol%) or RuPhos (2-4 mol%)
Base NaOtBu (1.2-1.5 equivalents)
Solvent Toluene or THF (degassed)
Temperature 80-100 °C
Reactants 3-Chloropyridazine (1 equiv), Amine (1.2-1.5 equiv)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium source, ligand, and NaOtBu.

  • Seal the flask, and evacuate and backfill with argon or nitrogen.

  • Add the degassed solvent, followed by the amine and then the 3-chloropyridazine.

  • Heat the reaction mixture with vigorous stirring. Monitor progress by TLC or LC-MS.

Protocol 3: Sonogashira Coupling of 3-Chloropyridazine (Copper-Free)
ParameterRecommendation
Palladium Source Pd(OAc)₂ (2 mol%) or PdCl₂(PPh₃)₂ (2 mol%)
Ligand SPhos (4 mol%) or XPhos (4 mol%)
Base Cs₂CO₃ (2 equivalents) or an amine base (e.g., Et₃N)
Solvent DMF or NMP (degassed)
Temperature 100-120 °C
Reactants 3-Chloropyridazine (1 equiv), Terminal Alkyne (1.2-1.5 equiv)

Procedure:

  • To an oven-dried Schlenk tube, add the 3-chloropyridazine, palladium source, ligand, and base.

  • Seal the tube, and evacuate and backfill with argon or nitrogen.

  • Add the degassed solvent and the terminal alkyne via syringe.

  • Heat the reaction mixture with vigorous stirring. Monitor progress by TLC or LC-MS.

Visualizing the Process: Diagrams and Workflows

Troubleshooting_Workflow start Low or No Conversion catalyst Evaluate Catalyst System - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., SPhos, NHC) start->catalyst Step 1 conditions Optimize Reaction Conditions - Increase Temperature (80-120°C) - Stronger Base (e.g., K₃PO₄, NaOtBu) catalyst->conditions Step 2 inert Ensure Inert Atmosphere - Rigorous Degassing - Positive Ar/N₂ Pressure conditions->inert Step 3 success Improved Yield inert->success If successful side_reactions Side Reactions Observed? (Hydrodehalogenation, Homocoupling) inert->side_reactions If issues persist troubleshoot_side Address Side Reactions - Check Reagent Purity - Optimize Base/Solvent side_reactions->troubleshoot_side troubleshoot_side->success

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OA Ar-Pd(II)(Cl)Ln Pd0->OA Oxidative Addition (Ar-Cl) TM Ar-Pd(II)(R)Ln OA->TM Transmetalation (R-M) RE Pd(0)Ln TM->RE Reductive Elimination Product Product (Ar-R) TM->Product ArCl 3-Chloropyridazine (Ar-Cl) ArCl->OA RM Coupling Partner (R-M) RM->TM

Sources

Technical Support Center: Removal of Palladium Catalyst from Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal from pyridazine compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions in the synthesis of pyridazine-containing molecules. The unique electronic properties of the pyridazine ring, specifically the presence of two adjacent nitrogen atoms, present distinct challenges for purification, often leading to catalyst poisoning and difficulties in removing residual palladium to the stringent levels required for active pharmaceutical ingredients (APIs).[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experimental work. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the lab.

I. Understanding the Challenge: The Pyridazine-Palladium Interaction

The primary hurdle in purifying pyridazine compounds stems from the strong coordination of the pyridazine nitrogen lone pairs to the palladium center. This interaction can lead to the formation of stable, catalytically inactive complexes, a phenomenon known as catalyst poisoning.[1] This not only affects reaction efficiency but also complicates the removal of the palladium catalyst from the final product. The choice of purification strategy is therefore highly dependent on the nature of the palladium species present in the reaction mixture, which can exist in various oxidation states and coordination environments.[2]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the removal of palladium from pyridazine compounds, offering systematic approaches to their resolution.

Problem Potential Root Cause(s) Recommended Action(s)
High Palladium Levels After Initial Work-up - Strong coordination of the pyridazine product to palladium, keeping it in solution. - Inefficient precipitation of palladium species.- Employ a Scavenging Agent: Introduce a solid-supported scavenger with a high affinity for palladium, such as thiol- or triaminotriazine (TMT)-functionalized silica or polymer resins.[3][4] - Activated Carbon Treatment: Stir the crude product solution with activated carbon, which can effectively adsorb palladium species.[2][5][6] - Optimize Extraction Conditions: Perform a liquid-liquid extraction with an aqueous solution containing a chelating agent like EDTA, although this is often less effective for strongly coordinated palladium.
Low Product Recovery After Scavenging - Non-specific binding of the polar pyridazine product to the scavenger support (e.g., silica).[7] - Use of excessive amounts of scavenger.- Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with a generous amount of a suitable solvent to recover any adsorbed product.[7] - Optimize Scavenger Loading: Titrate the amount of scavenger used to find the optimal ratio that removes palladium without significant product loss. Start with a lower equivalence and increase as needed.[7] - Consider a Different Support: If using a silica-based scavenger, try a polymer-based alternative which may have different non-specific binding properties.
Ineffective Scavenging Performance - The palladium species present is not effectively captured by the chosen scavenger. - Sub-optimal reaction conditions for scavenging (solvent, temperature, pH).[7] - The scavenger is not compatible with the reaction solvent.[7]- Screen a Panel of Scavengers: Test different types of scavengers (e.g., thiol, TMT, thiourea-based) to identify the most effective one for your specific system.[3][8] - Adjust Scavenging Conditions: Increase the temperature to improve kinetics, but ensure your product is stable.[7] The efficiency of some scavengers can also be pH-dependent.[7] - Solvent Exchange: If feasible, perform the scavenging step in a solvent known to be optimal for the chosen scavenger.
Filtration Difficulties with Scavenger/Carbon - Fine particle size of the scavenger or activated carbon leading to filter clogging.[7]- Use a Filter Aid: Slurry the scavenger or carbon with Celite® before filtration to create a more porous filter bed.[7][9][10] - Consider Cartridge Formats: Utilize scavengers pre-packed in cartridges for easier handling and separation.[11]

III. Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in APIs? For active pharmaceutical ingredients, regulatory bodies have set stringent limits for residual metals. These limits are typically in the low parts-per-million (ppm) range, often below 10 µg/g.[12]

Q2: How do I choose between a scavenger and activated carbon? The choice depends on several factors. Scavengers are often more selective for specific metals and can be more efficient at removing very low levels of palladium.[2][13] Activated carbon is a less expensive, broader-spectrum adsorbent that can also remove color and other organic impurities.[2][5][6] However, it may require higher loadings and can sometimes lead to lower product recovery due to non-specific adsorption.[2][14]

Q3: Can I reuse palladium scavengers? While some scavengers can theoretically be regenerated, in the context of pharmaceutical manufacturing, they are typically considered single-use to avoid cross-contamination and ensure batch-to-batch consistency.

Q4: My pyridazine compound is highly polar. Are there specific scavengers you would recommend? For highly polar compounds, there is a greater risk of non-specific binding to silica-based scavengers.[15] In such cases, macroporous polystyrene-based scavengers, like MP-TMT, can be a better choice as they may exhibit lower non-specific binding of polar molecules.[8]

Q5: How can I analyze the palladium content in my final product? Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the standard analytical techniques for accurately quantifying trace metal impurities in pharmaceutical samples.

IV. Experimental Protocols & Workflows

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Pyridazine Product (Post-Reaction) initial_analysis Analyze Pd Content (e.g., ICP-MS) start->initial_analysis decision_point Pd Level > Acceptance Limit? initial_analysis->decision_point high_pd High Pd Content (>100 ppm) decision_point->high_pd Yes final_product Purified Product decision_point->final_product No scavenger_screening Screen Scavenger Panel (e.g., Si-Thiol, Si-TMT, MP-TMT) high_pd->scavenger_screening activated_carbon Activated Carbon Treatment high_pd->activated_carbon medium_pd Medium Pd Content (10-100 ppm) filtration Filtration through Celite® scavenger_screening->filtration activated_carbon->filtration final_analysis Final Pd Analysis filtration->final_analysis final_analysis->decision_point

Caption: Decision workflow for selecting a palladium removal strategy.

Protocol 1: General Procedure for Palladium Scavenging
  • Dissolve Crude Product: Dissolve the crude pyridazine-containing product in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene).

  • Add Scavenger: Add the selected solid-supported scavenger (typically 5-10 wt% relative to the crude product, but optimize as needed).[13]

  • Agitate: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.[2][13]

  • Filter: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Wash: Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.[7]

  • Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze: Submit a sample of the purified product for palladium analysis to confirm the removal efficiency.

Protocol 2: Activated Carbon Treatment
  • Dissolve Crude Product: Dissolve the crude product in an appropriate organic solvent.

  • Add Activated Carbon: Add activated carbon (e.g., Darco KB-B) to the solution (typically 10-50 wt% relative to the crude product).[2]

  • Stir: Agitate the suspension at room temperature or a moderately elevated temperature for 2-18 hours.[2]

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Note: Palladium on carbon can be pyrophoric; handle the filter cake with care.[15]

  • Wash: Wash the carbon cake with fresh solvent to recover any adsorbed product.[7]

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analyze: Determine the final palladium concentration in the purified product.

V. Scavenger Selection Guide

The choice of scavenger is critical and depends on the specific palladium species and the nature of the pyridazine product.

Scavenger Type Functional Group Primary Target Key Advantages Considerations
Silica Thiol (e.g., Si-Thiol) -SHPd(II)Versatile, effective for a range of metals.[3]Can bind to polar products.
Silica/Polymer TMT (e.g., Si-TMT, MP-TMT) TriaminotriazinePd(0), Pd(II)High affinity for palladium, fast kinetics.[8]-
Silica Thiourea (e.g., Si-THU) -NH(C=S)NH2All forms of PdVersatile, works well in organic solvents.[3]-

VI. Concluding Remarks

The removal of palladium from pyridazine compounds is a non-trivial but manageable challenge. A systematic approach, beginning with an analysis of the initial palladium concentration and followed by a logical screening of removal methods, is key to success. The information and protocols provided in this guide are intended to serve as a strong foundation for developing a robust and efficient purification strategy. Remember that each specific substrate and reaction system is unique, and some level of optimization will likely be required to achieve the desired purity targets.

References

  • Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Sopachem. Metal Scavenger Guide.
  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions.
  • Biotage. Eisai Adopts Metal Scavenger Solution for Enhanced Manufacturing.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?.
  • Ertel. Metal Catalyst-Carbon Complex Removal With A Self-Contained, Reclaimable, Filter Pack.
  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels.
  • Semantic Scholar. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Reddit. (2025). Your trick to remove residual palladium.
  • Biotage. Metal scavengers for organic purification.
  • ResearchGate. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.

Sources

Technical Support Center: Troubleshooting N-Alkylation of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. The N-alkylation of unsymmetrically substituted pyrazoles is a notoriously challenging reaction, primarily due to the presence of two reactive nitrogen atoms with similar electronic properties, often leading to mixtures of regioisomers.[1][2]

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high yields and, most importantly, control the regioselectivity of your reaction.

Core Principles: Understanding the N-Alkylation Landscape

Before troubleshooting, it is crucial to understand the fundamental factors that govern the reaction's outcome. The regioselectivity of pyrazole N-alkylation is a delicate balance of steric, electronic, and reaction condition-dependent variables.

Due to annular tautomerism, an unsymmetrically substituted 1H-pyrazole exists as an equilibrium of two forms. Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized across both nitrogen atoms, making both sites potential nucleophiles.[1] The subsequent alkylation can occur at either the N1 or N2 position.

G cluster_1 Deprotonation cluster_2 Alkylation (R-X) T1 R³-C--N-NH--C-R⁵ T2 R³-C--NH-N--C-R⁵ T1->T2 Anion [ Pyrazolate Anion ]⁻ (Charge Delocalized) T1->Anion + Base - H⁺ T2->Anion + Base - H⁺ N1_Product N1 Isomer (Less Hindered N) Anion->N1_Product Attack at N1 N2_Product N2 Isomer (More Hindered N) Anion->N2_Product Attack at N2

Caption: Tautomerism and subsequent alkylation pathways for an unsymmetrical pyrazole.

The key factors influencing which isomer is formed are:

  • Steric Effects : This is often the dominant factor. The alkylating agent will preferentially attack the nitrogen atom that is less sterically hindered by adjacent substituents (at the C3 and C5 positions).[2] Large, bulky substituents on the pyrazole ring or the alkylating agent will strongly direct the reaction to the less crowded nitrogen.[1][2][3]

  • Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction.[2]

  • Reaction Conditions : The choice of base, solvent, temperature, and even the cation from the base can dramatically alter the N1/N2 ratio.[1][2] For instance, certain conditions can favor thermodynamic or kinetic products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format.

Problem 1: My reaction gives a mixture of N1 and N2 isomers. How can I improve regioselectivity?

This is the most common challenge. The solution depends on which isomer you are targeting.

Potential CauseRecommended Solution & Rationale
Insufficient Steric Differentiation Use a Bulkier Alkylating Agent: If possible, switch to a more sterically demanding electrophile. The increased steric clash will further disfavor attack at the more hindered N2 position. Recently, sterically bulky α-halomethylsilanes have been used as "masked" methylating agents to achieve high N1 selectivity.[4]
Inappropriate Base/Solvent System Use a Strong Base in a Polar Aprotic Solvent: Combinations like Sodium Hydride (NaH) in THF or DMF, or Potassium Carbonate (K₂CO₃) in DMSO, are known to favor N1-alkylation.[2][5] These conditions generate a "free" pyrazolate anion where the reaction is primarily under steric control.
Thermodynamic Equilibration Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can favor the kinetically preferred product, which is often the less sterically hindered N1 isomer.

Potential CauseRecommended Solution & Rationale
Reaction is Under Kinetic (Steric) Control Employ a Directing Catalyst: A highly effective method for accessing N2-isomers is the use of a magnesium-based Lewis acid catalyst, such as MgBr₂.[6] This strategy uses α-bromoacetates and acetamides as alkylating agents and has been shown to provide high regioselectivity for the N2 position.[6] The magnesium is thought to chelate to the N2 nitrogen and the substituent at the C3 position, directing the alkylating agent to the N2 site.
Steric Shielding of N1 is Insufficient Modify the Pyrazole Substrate: If substrate modification is an option, ensure the substituent at the C3 position is significantly bulkier than the one at C5. This will sterically shield the N1 position and encourage alkylation at N2.[2]
Alternative Electrophiles Use Trichloroacetimidates: An alternative to traditional alkyl halides is the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid).[3][7] While this method often gives mixtures, the ratio can be different from base-mediated methods and may favor the N2 isomer depending on the substrate.[3]

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Sources

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 3-chloropyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this versatile heterocyclic core. Here, you will find in-depth answers to frequently asked questions and a comprehensive troubleshooting guide to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of nucleophilic aromatic substitution on 3-chloropyridazine?

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 3-position of the pyridazine ring, which bears the chlorine atom. This is typically the rate-determining step.[1][2][3]

  • Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the electronegative nitrogen atoms of the pyridazine ring.[1][2][3]

  • Elimination of the Leaving Group: In the final, faster step, the chloride ion is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.[1]

Q2: Why is 3-chloropyridazine particularly reactive towards SNAr?

The reactivity of 3-chloropyridazine is attributed to the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms act as strong electron-withdrawing groups, reducing the electron density of the ring carbons and making them more susceptible to nucleophilic attack.[1][4] This inherent electronic property activates the substrate for SNAr, often allowing for reactions under conditions that would be ineffective for less activated aryl chlorides.

Q3: How do I select an appropriate solvent for my reaction?

The choice of solvent is critical for a successful SNAr reaction. Polar aprotic solvents are highly recommended as they can effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1]

SolventAbbreviationBoiling Point (°C)Key Characteristics
N,N-DimethylformamideDMF153Excellent dissolving power, high boiling point.
Dimethyl sulfoxideDMSO189Highly polar, excellent for dissolving a wide range of reactants.
N-Methyl-2-pyrrolidoneNMP202High boiling point, good for high-temperature reactions.
AcetonitrileMeCN82Lower boiling point, can be useful for milder reactions.

Pro-Tip: While DMF and DMSO are excellent solvents for SNAr, be aware that at high temperatures, DMF can decompose to generate dimethylamine, which may act as a competing nucleophile.[5] If you observe this side product, consider switching to the more thermally stable DMSO or NMP.

Q4: Is a base always required, and how do I choose the right one?

A base is typically required when using nucleophiles with an acidic proton, such as amines, alcohols, or thiols. The base deprotonates the nucleophile, increasing its nucleophilicity.

Base Selection Guide:

  • For Amines (N-nucleophiles): Inorganic carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. For less reactive systems, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • For Alcohols and Phenols (O-nucleophiles): Stronger bases are generally required to generate the more potent alkoxide or phenoxide nucleophile. Sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) are common choices.

  • For Thiols (S-nucleophiles): Thiols are generally more acidic and more nucleophilic than their alcohol counterparts. Mild bases like potassium carbonate are often sufficient to deprotonate the thiol and facilitate the reaction.[6]

When selecting a base, consider the pKa of your nucleophile. The base should be strong enough to effectively deprotonate the nucleophile but not so strong that it leads to unwanted side reactions.

Troubleshooting Guide

Problem: My reaction shows low or no conversion of the 3-chloropyridazine starting material.

Possible Causes & Solutions

  • Insufficient Nucleophilicity:

    • Diagnosis: The chosen nucleophile may be too weak to attack the pyridazine ring under the current conditions.

    • Solution: If using an amine, alcohol, or thiol, ensure you are using a base of sufficient strength to generate the more nucleophilic anionic species. Consider switching to a stronger, more reactive nucleophile if possible.

  • Low Reaction Temperature:

    • Diagnosis: SNAr reactions often have a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Many SNAr reactions on chloropyridazines require heating, sometimes to reflux in solvents like DMF or DMSO.[1] The use of microwave irradiation can also be explored to achieve higher temperatures and faster reaction rates.[7]

  • Inappropriate Solvent:

    • Diagnosis: Using a protic solvent (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding.

    • Solution: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP.[1]

  • Steric Hindrance:

    • Diagnosis: Bulky substituents on the nucleophile or on the pyridazine ring (if applicable) can sterically hinder the nucleophilic attack.

    • Solution: If possible, consider a less sterically hindered nucleophile. Higher reaction temperatures may also help overcome steric barriers.

Problem: The reaction is messy, and I'm observing multiple unidentified side products by TLC or LC-MS.

Possible Causes & Solutions

  • Decomposition of Starting Material or Product:

    • Diagnosis: High reaction temperatures can lead to the degradation of sensitive functional groups on your starting materials or product.

    • Solution: Try running the reaction at a lower temperature for a longer period. If high temperatures are necessary, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Competing Reactions with the Solvent:

    • Diagnosis: As mentioned, solvents like DMF can decompose at high temperatures to form nucleophilic byproducts.

    • Solution: Switch to a more thermally stable polar aprotic solvent like DMSO or NMP.

  • Hydrolysis of 3-Chloropyridazine:

    • Diagnosis: The presence of trace amounts of water in the reaction can lead to the formation of 3-hydroxypyridazine.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere can also help to minimize exposure to atmospheric moisture.

Problem: I am getting a mixture of mono- and di-substituted products (if applicable to your specific system).

Possible Causes & Solutions

  • Over-reaction of the Product:

    • Diagnosis: If your product from the initial SNAr reaction can act as a nucleophile itself, it may react with another molecule of 3-chloropyridazine.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the nucleophile relative to the 3-chloropyridazine can help to consume the starting material before significant di-substitution occurs. Alternatively, adding the 3-chloropyridazine slowly to a solution of the nucleophile may favor the mono-substituted product. Lowering the reaction temperature may also increase selectivity.

Experimental Protocols & Workflows

General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for the reaction of 3-chloropyridazine with a primary or secondary amine.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyridazine (1.0 equiv.), the amine nucleophile (1.1-1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and heat the mixture to 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 3-chloropyridazine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware reactants Add 3-Chloropyridazine, Nucleophile, & Base start->reactants solvent Add Anhydrous Polar Aprotic Solvent reactants->solvent inert Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Conversion? Temp Is Temp > 80°C? Start->Temp Yes Success Reaction OK! Start->Success No IncTemp Increase Temp (e.g., to 100-120°C) Temp->IncTemp No Nuc Is Nucleophile Deprotonated? Temp->Nuc Yes Recheck1 Re-evaluate Conversion IncTemp->Recheck1 StrongerBase Use Stronger Base (e.g., NaH, t-BuOK) Nuc->StrongerBase No Solvent Is Solvent Polar Aprotic (DMF, DMSO)? Nuc->Solvent Yes Recheck2 Re-evaluate Conversion StrongerBase->Recheck2 ChangeSolvent Switch to DMF or DMSO Solvent->ChangeSolvent No Catalyst Consider Catalyst (e.g., Lewis Acid) Solvent->Catalyst Yes Recheck3 Re-evaluate Conversion ChangeSolvent->Recheck3

Caption: A decision tree for troubleshooting low conversion in SNAr reactions.

References

  • Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). (2025, August 5).
  • ACS GCI Pharmaceutical Roundtable. (2026, January 3). Catalysed SNAr reactions. Wordpress. [Link]
  • Rossi, S. A., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
  • Yoshida, S., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. [Link]
  • Irfan, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
  • Pattison, G. (2008). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]
  • Coad, P., & Coad, R. A. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. Semantic Scholar. [Link]
  • Zeller, M. A., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
  • ACS GCI Pharmaceutical Roundtable. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]

Sources

Managing impurities in the synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and related heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and manage impurities effectively. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure the integrity and success of your synthetic endeavors.

Introduction: The Importance of Purity in Pyridazinyl-Pyrazole Scaffolds

The this compound scaffold is a key building block in modern drug discovery, with derivatives showing a wide range of biological activities. The precise arrangement of its nitrogen atoms allows for targeted hydrogen bonding and metal coordination, making it a privileged structure in medicinal chemistry. The successful synthesis of this molecule, with high purity, is therefore a critical first step in the development of novel therapeutics.

The most common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while widely used, is not without its challenges, especially when dealing with electron-deficient heteroaromatics like pyridazines. This guide will focus on anticipating and resolving the issues that can arise during this key synthetic step.

Understanding the Core Reaction: The Suzuki-Miyaura Coupling

The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and a suitable pyrazole-4-boron reagent, such as 1H-pyrazole-4-boronic acid or its esters. The catalytic cycle, illustrated below, is fundamental to understanding potential pitfalls and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar-Pd(II)-X]L2 RedElim Reductive Elimination Transmetalation->RedElim [Ar-Pd(II)-Ar']L2 RedElim->Pd(0)L2 Ar-Ar' Base Base Boronic_Acid Ar'-B(OR)2 Base->Boronic_Acid Boronic_Acid->Transmetalation Activation

Caption: The Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of this compound.

Q1: My reaction has a low yield or did not go to completion. What are the primary causes?

A1: Low yields in the Suzuki coupling of 3,6-dichloropyridazine are often multifactorial. The primary suspects are:

  • Catalyst Inactivation: The nitrogen atoms in both the pyridazine and pyrazole rings can coordinate to the palladium catalyst, leading to its deactivation. This is a common issue with nitrogen-rich heterocyles.[1]

  • Inefficient Transmetalation: The transmetalation step, where the pyrazole group is transferred from boron to palladium, can be slow for electron-deficient heterocycles. The choice of base is critical to activate the boronic acid for this step.[2][3]

  • Protodeboronation of the Boronic Acid: The pyrazole-4-boronic acid can be unstable under the reaction conditions, leading to the formation of pyrazole through the cleavage of the C-B bond. This is a significant side reaction that consumes your starting material.[2]

  • Poor Reagent Quality: Ensure your 3,6-dichloropyridazine is pure and the pyrazole-4-boronic acid has not degraded during storage.

Q2: I am observing multiple spots on my TLC plate that are not starting materials or the desired product. What are they likely to be?

A2: The formation of byproducts is a common challenge. The most probable impurities are:

  • Homocoupling Products: You may see the formation of 3,3'-dichloro-6,6'-bipyridazine (from the coupling of two molecules of 3,6-dichloropyridazine) and 1,1'-bis(1H-pyrazol-4-yl) (from the coupling of two molecules of the boronic acid). Homocoupling of the boronic acid is often promoted by the presence of oxygen.[4]

  • Dehalogenation Product: You may form 3-chloro-pyridazine, where one of the chlorine atoms on the starting material has been replaced by a hydrogen atom.

  • Double-Coupling Product: It is possible for a second Suzuki coupling to occur, replacing the second chlorine atom on the pyridazine ring to form 3,6-bis(1H-pyrazol-4-yl)pyridazine.

Q3: How can I minimize the formation of the double-coupled byproduct, 3,6-bis(1H-pyrazol-4-yl)pyridazine?

A3: Achieving mono-selectivity is a key challenge when working with dihalogenated substrates. To favor the formation of the mono-substituted product:

  • Control Stoichiometry: Use a slight excess of 3,6-dichloropyridazine relative to the pyrazole-4-boronic acid (e.g., 1.2-1.5 equivalents of the dichloropyridazine).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor mono-substitution.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence selectivity. Less reactive catalyst systems may favor mono-coupling.

Q4: What is the best way to purify the final product?

A4: Purification of this compound typically involves:

  • Aqueous Workup: After the reaction is complete, an aqueous workup is necessary to remove the base and other inorganic salts.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from starting materials and byproducts. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems.

Observation Potential Cause(s) Recommended Action(s)
Low or No Product Formation (by TLC/LC-MS) 1. Inactive Catalyst. 2. Insufficiently Degassed Solvents. 3. Incorrect Base. 4. Low Reaction Temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. 2. Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 3. For electron-deficient systems, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃.[2] 4. Gradually increase the reaction temperature in 10°C increments.
Significant Amount of Pyrazole Detected Protodeboronation of the pyrazole-4-boronic acid.1. Use anhydrous solvents. While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation.[2] 2. Use a less nucleophilic base. 3. Consider using a more stable boronic ester derivative (e.g., a pinacol ester).
Presence of a Symmetrical Bipyridazine Impurity Homocoupling of 3,6-dichloropyridazine.1. Ensure the reaction is run under a strict inert atmosphere to exclude oxygen. 2. Use a high-quality palladium catalyst.
Formation of 3,6-bis(1H-pyrazol-4-yl)pyridazine Double Suzuki-Miyaura coupling.1. Adjust the stoichiometry to use an excess of 3,6-dichloropyridazine. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is maximized. 3. Experiment with different palladium ligands that may offer better mono-selectivity.

Impurity Management Workflow

Impurity_Workflow cluster_0 Reaction Monitoring & Analysis cluster_1 Impurity Identification & Troubleshooting cluster_2 Corrective Actions Start Crude Reaction Mixture TLC_LCMS TLC / LC-MS Analysis Start->TLC_LCMS Identify_Spots Identify Spots: - Starting Materials - Product - Impurities TLC_LCMS->Identify_Spots Impurity_A Impurity A: Homocoupling Product Identify_Spots->Impurity_A High MW, Non-polar Impurity_B Impurity B: Protodeboronation Product Identify_Spots->Impurity_B Low MW, Polar Impurity_C Impurity C: Double Coupling Product Identify_Spots->Impurity_C High MW, Polar Action_A Improve Inert Atmosphere (Degas Solvents) Impurity_A->Action_A Action_B Use Anhydrous Solvents Protect Boronic Acid Impurity_B->Action_B Action_C Adjust Stoichiometry (Excess Dichloropyridazine) Impurity_C->Action_C

Caption: A workflow for identifying and managing common impurities.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific laboratory conditions and reagent batches.

Materials:

  • 3,6-Dichloropyridazine

  • 1H-Pyrazole-4-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.2 equiv.), 1H-pyrazole-4-boronic acid pinacol ester (1.0 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add a small amount of anhydrous 1,4-dioxane to dissolve the catalyst components.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 4:1 ratio of dioxane to water).

  • Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization

Accurate characterization of the final product and any isolated impurities is crucial.

Technique Expected Observations for this compound
¹H NMR The ¹H NMR spectrum should show distinct signals for the pyridazine and pyrazole protons. The chemical shifts and coupling constants will be characteristic of the structure. A known spectrum is available for comparison.[5]
¹³C NMR The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
LC-MS Liquid chromatography-mass spectrometry will provide the molecular weight of the product, confirming its identity. It is also a powerful tool for identifying impurities by their mass-to-charge ratio.
HPLC High-performance liquid chromatography is essential for determining the purity of the final compound. A well-developed HPLC method can separate the desired product from closely related impurities.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Liberty University. (2022).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
  • ChemicalBook. (n.d.). This compound(1211519-08-2) 1 H NMR.
  • NIH. (2014).
  • ResearchGate. (2010). (PDF) Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. (2018).
  • PubChem. (n.d.). 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.
  • PubMed. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • National University of Pharmacy. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.
  • Knowledge UChicago. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Egyptian Journal of Chemistry. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • JKL. (n.d.). This compound,95%.
  • MDPI. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • NIH. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine.
  • ResearchGate. (2021).
  • ResearchGate. (2024). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)
  • SPbU Researchers Portal. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)
  • DSpace Repository. (2022). Browsing Research Articles by Subject "3-chloro-6-(1H-pyrazol-1-yl)pyridazine".
  • ResearchGate. (2019).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubMed. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine.

Sources

Technical Support Center: Scale-Up Synthesis of Pyrazolyl-Pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazolyl-pyridazine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse pharmacological activities.[1][2][3] While their synthesis on a laboratory scale is well-documented, transitioning to pilot-plant or industrial-scale production presents a unique set of challenges. These hurdles often include managing reaction exotherms, controlling impurity profiles, ensuring regioselectivity, and handling hazardous reagents safely.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides practical, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to navigate the complexities of scaling up the synthesis of these critical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of pyrazolyl-pyridazine intermediates from grams to kilograms?

A1: The primary challenges shift from simple execution to process control and safety. Key issues include:

  • Heat Management: Many reactions, particularly the initial pyrazole ring formation with hydrazine, are highly exothermic. What is easily managed in a lab flask with an ice bath can become a dangerous runaway reaction in a large reactor without adequate cooling capacity and controlled reagent addition.[4]

  • Mixing and Mass Transfer: Inadequate mixing in large vessels can lead to localized "hot spots," uneven reagent distribution, and ultimately, the formation of impurities and reduced yields.

  • Reagent Handling and Stoichiometry: Handling large quantities of hazardous materials like hydrazine hydrate or pyrophoric catalysts requires stringent safety protocols and specialized equipment.[4][5] Precise control over stoichiometry is also critical to minimize side reactions.

  • Purification and Isolation: Crystallization methods that work on a small scale may fail upon scale-up, leading to "oiling out" or the formation of intractable solids. This necessitates the development of robust crystallization protocols, potentially involving solvent screening and seeding strategies.[4][6]

Q2: Which cross-coupling reactions are most common for building the final pyrazolyl-pyridazine structure, and what are their scale-up pitfalls?

A2: The Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) reactions are the most prevalent methods for functionalizing the heterocyclic core.[7][8]

  • Suzuki-Miyaura Coupling: Common scale-up issues include catalyst deactivation due to oxygen, homo-coupling of the boronic acid starting material, and inconsistent yields.[9][10] The quality of the boronic acid is crucial, as they can degrade upon storage. Residual palladium in the final product is also a major concern in pharmaceutical applications, requiring specific removal techniques.[11]

  • Buchwald-Hartwig Amination: These reactions often use strong, insoluble bases (e.g., NaOtBu) which can create stirring and mixing challenges on a large scale.[12][13] The catalysts and ligands can be sensitive to air and moisture, necessitating strict inert atmosphere conditions, which are more challenging to maintain in large reactors.

Q3: How do the electronic properties of the pyridazine ring influence cross-coupling reactions?

A3: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent, electronegative nitrogen atoms. This property is generally advantageous for cross-coupling reactions. It facilitates the oxidative addition of the palladium catalyst to a carbon-halogen bond on the pyridazine ring, which is often the rate-limiting step of the catalytic cycle.[7][10] However, the lone pair electrons on the nitrogen atoms can also coordinate to the palladium center, which can sometimes lead to catalyst inhibition or deactivation. Careful selection of ligands is often required to mitigate this effect.

Q4: What are the critical safety precautions for handling hydrazine hydrate during scale-up?

A4: Hydrazine and its derivatives are toxic and potentially explosive.[5] When handling at scale, the following precautions are mandatory:

  • Engineering Controls: Always handle hydrazine in a well-ventilated area, preferably within a closed system or a fume hood with appropriate scrubbing capabilities.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.

  • Controlled Addition: To manage the exothermic nature of its reactions, hydrazine should be added slowly and in a controlled manner, with vigilant monitoring of the internal reaction temperature.[4]

  • Quenching Strategy: Have a validated quenching procedure in place to neutralize any unreacted hydrazine during workup (e.g., using a bleach solution).

  • Material Compatibility: Avoid contact with oxidizing agents and certain metals, which can catalyze its decomposition.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of pyrazolyl-pyridazine intermediates.

Issue 1: Low Yield or Stalled Reaction in Cross-Coupling Step
  • Possible Causes:

    • Catalyst Deactivation: The palladium catalyst may have been deactivated by oxygen or other impurities. This is a common issue when scaling up if inerting procedures are not sufficiently robust.[9]

    • Poor Reagent Quality: Degradation of the boronic acid (in Suzuki coupling) or the amine coupling partner can lead to failed reactions.

    • Insufficient Mixing: In large reactors, poor agitation can prevent the catalyst from interacting effectively with the substrates, especially if reagents or bases are not fully soluble.[12]

    • Incorrect Temperature: The reaction may not have reached the optimal temperature required for catalyst turnover.

  • Recommended Solutions:

    • Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed before use. Purge the reactor with nitrogen or argon for an extended period before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

    • Verify Reagent Quality: Use fresh, high-quality reagents. Boronic acids should be stored in a cool, dry place. Re-analyze starting materials if they have been stored for a long time.

    • Optimize Agitation: Increase the stirring rate. For heterogeneous mixtures, consider using a different impeller design to ensure better solid suspension.

    • Monitor Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature, not just the jacket temperature.

Issue 2: Significant Formation of Homo-Coupled Byproducts
  • Possible Causes:

    • Oxygen Contamination: In Suzuki couplings, oxygen can promote the oxidative homo-coupling of boronic acids.[10]

    • Suboptimal Catalyst or Ligand: The chosen catalyst/ligand system may favor the homo-coupling pathway under the reaction conditions.

    • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the oxidative addition complex can react with another molecule of the starting material.

  • Recommended Solutions:

    • Rigorous Degassing: Sparge solvents with an inert gas (nitrogen or argon) for at least 30-60 minutes prior to use.[9]

    • Ligand and Base Screening: Screen different phosphine ligands and bases. Electron-rich, bulky ligands often suppress homo-coupling. Weaker bases can sometimes slow down the decomposition of the boronic acid.

    • Controlled Addition: Consider adding the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the homo-coupling side reaction.

Issue 3: Poor Regioselectivity in Pyrazole Ring Formation
  • Possible Causes:

    • Symmetrical Nature of Intermediate: When using unsymmetrical 1,3-dicarbonyl compounds, reaction with hydrazine can lead to the formation of two different regioisomers.[14][15]

    • Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic product ratio, affecting the final isomer distribution.

  • Recommended Solutions:

    • Modify the Synthetic Route: Choose starting materials that force the desired regioselectivity. For example, using a pre-formed enaminone or an α,β-unsaturated ketone with a leaving group can direct the cyclization.[14]

    • Optimize Reaction Conditions: Systematically screen different solvents and reaction temperatures. Lower temperatures often favor the kinetically controlled product, which may provide higher selectivity.[4]

    • Purification Strategy: If isomer formation cannot be avoided, develop a robust purification method. This may involve fractional crystallization or chromatography. Converting the isomer mixture to a salt can sometimes facilitate separation.[6][16]

Issue 4: Difficulty with Product Crystallization and Isolation
  • Possible Causes:

    • Residual Impurities: Small amounts of impurities can act as crystallization inhibitors, causing the product to "oil out."

    • Solvent Choice: The chosen solvent system may not be optimal for inducing crystallization at a larger scale.

    • Supersaturation Issues: Rapid cooling can lead to the formation of a fine, difficult-to-filter powder or an oil, rather than well-defined crystals.

  • Recommended Solutions:

    • Solvent Screening: Perform a systematic screening of various anti-solvents and solvent mixtures on a small scale to identify a robust system.

    • Controlled Cooling Profile: Implement a slow, controlled cooling ramp in the reactor. A slower cooling rate allows for the formation of larger, more easily filterable crystals.

    • Seeding: Develop a seeding strategy. Adding a small amount of pure crystalline product at the appropriate temperature can induce controlled crystallization and prevent oiling out.

    • Upstream Purity: Ensure the crude product entering the crystallization step is as pure as possible. An additional wash or charcoal treatment of the solution might be necessary to remove critical impurities.

Key Experimental Protocols

Disclaimer: These are general protocols and must be adapted and optimized for specific substrates and scales. All work should be conducted by trained personnel with appropriate safety precautions.

Protocol 1: General Procedure for Pyrazole Synthesis via Condensation

This protocol is based on the common synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine.[4][14]

  • Reactor Setup: Charge a clean, dry reactor with the 1,3-dicarbonyl starting material and a suitable solvent (e.g., ethanol, acetic acid). Begin agitation.

  • Inerting: Purge the reactor with nitrogen.

  • Reagent Addition: Begin a slow, controlled subsurface addition of hydrazine hydrate, ensuring the internal temperature does not exceed the specified limit (e.g., 40-50 °C). Utilize reactor cooling as needed to manage the exotherm.

  • Reaction: Once the addition is complete, heat the mixture to the target temperature (e.g., reflux) and hold for the required time (typically 2-6 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture. If the product crystallizes upon cooling, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure and proceed with extraction or crystallization from a different solvent system.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for C-C bond formation.[7][17]

  • Reactor Setup: Charge the reactor with the pyrazolyl-pyridazine halide, the boronic acid (typically 1.1-1.3 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Inerting and Solvent Addition: Purge the reactor thoroughly with nitrogen. Add the degassed solvent system (e.g., dioxane/water or toluene/ethanol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) under a positive nitrogen flow.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Cool the mixture, and filter through a pad of celite to remove the catalyst. Separate the aqueous and organic layers. The organic layer is then washed, dried, and concentrated to yield the crude product for purification.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes a general procedure for C-N bond formation.[12]

  • Reactor Setup: Oven-dry all glassware/reactor parts. Charge the reactor with the pyrazolyl-pyridazine halide, the amine (1.1-1.5 equivalents), the phosphine ligand, and the palladium source (or a pre-formed pre-catalyst).

  • Inerting: Seal the reactor and purge thoroughly with high-purity argon or nitrogen. This is critical for success.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via cannula or a pressure transfer vessel. Finally, add the base (e.g., NaOtBu, K₃PO₄) under a strong positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C).

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slow addition of water or a saturated ammonium chloride solution. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated for purification.

Visualizations and Workflows

General Synthesis Workflow

A 1,3-Dicarbonyl + Hydrazine B Pyrazole Ring Formation (Cyclocondensation) A->B C Pyrazole Intermediate B->C D Functionalization (e.g., Halogenation) C->D E Functionalized Pyrazole D->E G Cross-Coupling (e.g., Suzuki-Miyaura) E->G F Pyridazine Precursor (e.g., Boronic Acid) F->G H Final Pyrazolyl-Pyridazine Intermediate G->H

Caption: General workflow for pyrazolyl-pyridazine synthesis.

Troubleshooting Low Yield in Suzuki Coupling

Start Low Yield Observed Check_Reaction Analyze Crude Reaction by LC-MS/TLC Start->Check_Reaction SM_Present Starting Material Remaining? Check_Reaction->SM_Present Byproducts Homo-coupling or Other Byproducts? SM_Present->Byproducts No Sol_Catalyst Solution: Increase Catalyst Loading or Change Ligand SM_Present->Sol_Catalyst Yes Decomposition Product Degradation? Byproducts->Decomposition No Sol_Inert Solution: Improve Inerting/Degassing Byproducts->Sol_Inert Yes Sol_Reagent Solution: Check Reagent Quality (esp. Boronic Acid) Byproducts->Sol_Reagent Yes Sol_Temp Solution: Lower Reaction Temperature Decomposition->Sol_Temp Yes

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

Key Scale-Up Considerations

center Scale-Up Success A Thermal Management (Heat Transfer) center->A B Mixing Efficiency (Mass Transfer) center->B C Process Safety (HAZOP Analysis) center->C D Robust Purification (Crystallization) center->D E Impurity Profile (Control & Fate) center->E F Reagent Addition Control center->F G Cycle Time & Throughput center->G

Caption: Core pillars for successful chemical process scale-up.

References

  • ResearchGate. Synthesis of pyrazolopyridazine derivatives.
  • RSC Publishing. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • ResearchGate. Synthesis of Some Pyridazine Based Pyrazolines.
  • ResearchGate. Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Google Patents. Process for the purification of pyrazoles.
  • ACS Publications. Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Reddit. Help needed with unreproducible Suzuki coupling.
  • ResearchGate. Pyridazine synthesis, optimization, mechanism and scope.
  • ResearchGate. Synthesis of Novel Compounds with a Combination of Pyridazine, Pyrazole and 1,3,5-Triazine Rings and Preliminary Evaluation of Their Plant Growth Stimulant Activity.
  • ResearchGate. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF.
  • Pharmaguideline. SYNTHESIS AND REACTIONS OF PYRAZOLE.
  • Google Patents. Method for purifying pyrazoles.
  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC - NIH. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • ResearchGate. (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

Sources

Technical Support Center: Synthesis of 3-Substituted-6-(Pyrazol-4-yl)Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-substituted-6-(pyrazol-4-yl)pyridazines. This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the common challenges and nuanced decision-making required for the successful synthesis of this important heterocyclic scaffold. The content is structured into a series of frequently asked questions and a detailed troubleshooting guide to address specific experimental issues.

Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the 3-substituted-6-(pyrazol-4-yl)pyridazine core?

The principal and most versatile method for constructing the C-C bond between the pyridazine and pyrazole rings is the Suzuki-Miyaura cross-coupling reaction .[1][2] This palladium-catalyzed reaction typically involves the coupling of a 3-substituted-6-halopyridazine with a pyrazole-4-boronic acid or, more commonly, its pinacol ester derivative for enhanced stability.[3][4]

Alternative strategies, while less frequently reported for this specific scaffold, include other cross-coupling reactions (like Stille or Negishi) and, more recently, direct C-H activation/functionalization approaches.[5][6] However, the Suzuki-Miyaura reaction remains the workhorse due to its high functional group tolerance, relatively mild conditions, and the commercial availability of many necessary reagents.[1]

The general workflow is a two-step process:

  • Synthesis of Key Intermediates: Preparation of the 3-substituted-6-halopyridazine and the pyrazole-4-boronic acid pinacol ester.

  • Cross-Coupling: The Pd-catalyzed coupling of these two fragments to yield the final product.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product SM1 Pyrazole INT1 Pyrazole-4-boronic acid pinacol ester SM1->INT1 Borylation SM2 3-Substituted Pyridazine Precursor (e.g., Pyridazinone) INT2 3-Substituted-6-halopyridazine (X = Cl, Br, I) SM2->INT2 Halogenation FP 3-Substituted-6-(pyrazol-4-yl)pyridazine INT1->FP Suzuki-Miyaura Cross-Coupling INT2->FP Suzuki-Miyaura Cross-Coupling

Caption: General workflow for pyridazine synthesis.

Troubleshooting Guide: The Suzuki-Miyaura Approach

This section addresses specific issues encountered during the critical cross-coupling step.

Q2: I am observing very low or no yield of my desired coupled product. What are the potential causes and how can I fix it?

This is the most common issue. A failed Suzuki reaction is rarely due to a single factor; it's often a combination of suboptimal parameters. The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition step, which is often rate-limiting, but other factors can inhibit the catalytic cycle.[1][3]

dot digraph "Troubleshooting_Flowchart" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ends_dot Caption: Troubleshooting logic for low-yield Suzuki reactions.

Detailed Breakdown of Causes & Solutions:

Potential Issue Underlying Cause (The "Why") Recommended Solution
Inefficient Catalyst System The pyridazine nitrogen atoms can coordinate to the palladium center, inhibiting catalyst activity. Standard catalysts like Pd(PPh₃)₄ may not be effective.[3] Bulky, electron-rich phosphine ligands are required to promote the reductive elimination step and stabilize the active Pd(0) species.[7]Screen Ligands: Use Buchwald or Fu-type ligands (e.g., XPhos, SPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts like XPhos Pd G2/G3 are often highly effective.[8]
Inappropriate Base The base is critical for the transmetalation step, where the boron species is transferred to the palladium center. The base's strength, solubility, and pKa influence the rate of this step and can affect the stability of the boronic ester.Screen Bases: K₃PO₄ is often an excellent choice for heteroaromatic couplings. Cs₂CO₃ and K₂CO₃ are also commonly used and should be screened.[3][7] The base is typically used as a 2M aqueous solution.
Poor Reagent Quality Boronic acids and their esters can degrade upon storage, especially if exposed to moisture, leading to protodeborylation. Impurities in the halopyridazine can poison the catalyst.Use Fresh Reagents: Use freshly prepared or recently purchased pyrazole boronic ester.[3] Purify the halopyridazine via recrystallization or chromatography if its purity is questionable.
Oxygen Contamination The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen, especially at elevated temperatures. This is a primary cause of catalyst death.Thorough Degassing: Ensure all solvents are rigorously degassed. Assemble the reaction under an inert atmosphere (Argon or Nitrogen) and maintain it throughout. Use freeze-pump-thaw cycles (at least 3x) for the best results.[3]
Incorrect Solvent The solvent must solubilize all components and be stable at the reaction temperature. Common choices are 1,4-dioxane, toluene, or DMF, often with water as a co-solvent for the inorganic base.[7][9]Solvent Screening: 1,4-Dioxane/water or Toluene/water mixtures are excellent starting points. If solubility is an issue, consider DMF, but be aware it can be difficult to remove.
Q3: I am getting a significant amount of a homo-coupled pyrazole byproduct. How can I prevent this?

Homo-coupling occurs when two molecules of the pyrazole boronic ester couple together. This side-reaction consumes your nucleophile and complicates purification.[3]

Primary Causes:

  • Oxygen-Induced Decomposition: Oxygen can promote the oxidative homo-coupling of boronic esters.

  • High Boronic Ester Concentration: A high instantaneous concentration of the boronic ester can favor self-coupling.[3]

  • Catalyst Choice: Some palladium systems are more prone to promoting this side reaction.

Solutions:

  • Rigorous Degassing: This is the most critical factor. Removing oxygen minimizes the primary pathway for homo-coupling.[3]

  • Slow Addition: If the problem persists, add the pyrazole boronic ester solution slowly via a syringe pump over several hours. This keeps its concentration low, favoring the desired cross-coupling pathway.[3]

  • Use a More Stable Boron Reagent: Pinacol esters are generally more stable than the corresponding boronic acids. MIDA boronates offer even greater stability if homo-coupling is a persistent issue.[3]

Experimental Protocols
Protocol 1: Synthesis of 1-Boc-Pyrazole-4-boronic acid pinacol ester

This protocol is adapted from established patent literature for the synthesis of a key intermediate.[10] The Boc-protected version is often used for improved solubility and stability.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add 1-Boc-4-iodopyrazole (1.0 equiv.), bis(pinacolato)diboron (1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously under Argon. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a robust starting point for the coupling of a 3-substituted-6-halopyridazine with a pyrazole boronic ester.[1][3][7]

Step-by-Step Methodology:

  • Reagent Preparation: Ensure the 3-substituted-6-halopyridazine (1.0 equiv.), pyrazole-4-boronic acid pinacol ester (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%) are dry and ready for use.

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask, add the halopyridazine, boronic ester, base, palladium source, and ligand.

    • Seal the flask, and evacuate and backfill with Argon three times.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and 2M aqueous base solution, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Work-up and Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 3-substituted-6-(pyrazol-4-yl)pyridazine.

Suzuki_Cycle cluster_info Key Steps Pd0 Pd(0)L2 OxiAdd Oxidative Addition Pd0->OxiAdd 1 Trans Transmetalation OxiAdd->Trans 2 Complex1 L2Pd(II)(R-Pyr)(X) RedEli Reductive Elimination Trans->RedEli 3 XB X-B(OR)2OH Trans->XB Complex2 L2Pd(II)(R-Pyr)(Pyrazole) RedEli->Pd0 4 Product Product RedEli->Product ArX R-Pyridazine-X ArX->OxiAdd PyrB Pyrazole-B(OR)2 PyrB->Trans Base Base (e.g., K3PO4) Base->Trans info1 1. Oxidative Addition: Halopyridazine adds to Pd(0). Often rate-limiting. info2 2. Transmetalation: Pyrazole group transferred from Boron to Pd. Base is crucial here. info3 3. Reductive Elimination: Forms C-C bond and regenerates Pd(0).

Caption: The Suzuki-Miyaura catalytic cycle.

References
  • Benchchem. (n.d.). Technical Support Center: Suzuki Reactions Involving Pyridazines.
  • Benchchem. (n.d.). Preventing homo-coupling side reactions in pyridazine synthesis.
  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Google Patents. (n.d.). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
  • Request PDF. (n.d.). Construction of Pyridazine Analogues via Rhodium‐mediated C‐H Activation.
  • Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.
  • BenchChem. (n.d.). The Role of Pyrazole Boronic Esters in Modern Pharmaceutical Synthesis.
  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
  • OUCI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
  • ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.

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Validation & Comparative

A Comparative Guide to Pyridazine-Based Kinase Inhibitors: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted therapies in oncology and beyond has illuminated the critical role of protein kinases as therapeutic targets. Among the myriad of heterocyclic scaffolds employed in the design of kinase inhibitors, the pyridazine nucleus has emerged as a "privileged structure."[1] Its unique physicochemical properties, including a high dipole moment, dual hydrogen-bonding capacity, and the ability to confer favorable pharmacokinetic profiles, make it an attractive core for medicinal chemists.[2] This guide provides a comprehensive comparative analysis of pyridazine-based kinase inhibitors, delving into their structure-activity relationships, experimental validation, and clinical landscape, offering researchers and drug development professionals a critical resource for this promising class of therapeutics.

The Pyridazine Advantage: Physicochemical Properties and Rationale for Use

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers distinct advantages in drug design over its carbocyclic counterpart, benzene, and other azines.[1][2] The nitrogen atoms increase polarity and aqueous solubility, crucial for drug delivery and formulation.[1] Furthermore, the lone pairs of electrons on these nitrogens act as hydrogen bond acceptors, facilitating robust interactions with the hinge region of the ATP-binding pocket of kinases.[2] This inherent ability to form strong and specific interactions contributes to the potency and selectivity of pyridazine-based inhibitors. Notably, the pyridazine scaffold has also been associated with low cytochrome P450 inhibition and reduced interaction with the hERG potassium channel, mitigating potential cardiotoxicity.[2]

Comparative Analysis of Pyridazine-Based Kinase Inhibitors

The versatility of the pyridazine scaffold is evident in its successful application in developing inhibitors for various kinase families. Here, we compare the performance of representative pyridazine-based inhibitors against other alternatives, supported by experimental data.

Tyrosine Kinase Inhibitors: The Case of Bafetinib

The Bcr-Abl tyrosine kinase is the hallmark of chronic myeloid leukemia (CML). While the first-generation inhibitor imatinib revolutionized CML treatment, resistance, often driven by point mutations in the kinase domain, remains a clinical challenge. Bafetinib (NS-187), a second-generation inhibitor featuring a pyridazine core, was rationally designed to overcome imatinib resistance.[3][4]

Table 1: Comparison of Bafetinib and Imatinib

FeatureBafetinibImatinib
Core Scaffold PyridazinePyrimidine
Primary Targets Bcr-Abl, LynBcr-Abl, c-Kit, PDGFR
Potency (in vitro) 25- to 55-fold more potent than imatinib-
Activity against Imatinib-Resistant Mutants Inhibits 12 of the 13 most frequent mutations (excluding T315I)Ineffective against many mutations
Clinical Efficacy (Imatinib-Resistant/Intolerant CML) 19% major cytogenetic response in a Phase I trial-

Data sourced from[3][4]

The enhanced potency and broader activity spectrum of bafetinib against resistant mutants underscore the value of the pyridazine scaffold in designing next-generation tyrosine kinase inhibitors.[3] Clinical trials have confirmed its activity in patients who have failed imatinib therapy.[4]

Cyclin-Dependent Kinase (CDK) Inhibitors: A New Frontier

Cyclin-dependent kinases are central regulators of the cell cycle, and their dysregulation is a common feature of cancer. Several pyridazine-based compounds have emerged as potent CDK inhibitors.[5][6] A notable study reported a series of 3,6-disubstituted pyridazines with potent inhibitory activity against CDK2.[5]

Table 2: In Vitro Activity of Representative Pyridazine-Based CDK2 Inhibitors

CompoundStructureCDK2 IC50 (nM)Antiproliferative Activity (T-47D cells, IC50 µM)
11m Pyridazine with two morpholine moieties20.1 ± 0.820.43 ± 0.01
11l Pyridazine derivative55.6 ± 2.27-
11h Pyridazine derivative43.8 ± 1.79-
Roniciclib (Non-pyridazine) Clinical trial candidate--

Data for pyridazine derivatives sourced from[5][7]. Roniciclib is included as a non-pyridazine clinical-stage CDK inhibitor for context.

The sub-micromolar antiproliferative activity of compound 11m highlights the potential of the pyridazine scaffold in developing effective CDK inhibitors.[7] The structure-activity relationship studies revealed that the nature and position of substituents on the pyridazine ring are critical for both potency and selectivity.[5]

Aurora Kinase Inhibitors: Targeting Mitotic Progression

Aurora kinases are essential for proper mitotic spindle formation and chromosome segregation. Their overexpression is linked to tumorigenesis, making them attractive therapeutic targets. The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent Aurora kinase inhibitors.[6]

Table 3: Selectivity Profile of an Imidazo[1,2-b]pyridazine-Based Aurora Kinase Inhibitor

CompoundAurora A IC50 (µM)Aurora B IC50 (µM)Selectivity (Aurora B/A)
26 <0.003--
27 0.003--

Data sourced from[6]

The high potency of these compounds demonstrates the utility of the fused pyridazine ring system in achieving strong target engagement.[6]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyridazine-based kinase inhibitors relies heavily on understanding their structure-activity relationships. Key insights include:

  • Substitution Pattern: The substitution at the 3 and 6 positions of the pyridazine ring is crucial for modulating potency and selectivity.[5]

  • Fused Ring Systems: Fused ring systems, such as imidazo[1,2-b]pyridazine, can enhance potency and provide opportunities for optimizing pharmacokinetic properties.[6][8]

  • Bioisosteric Replacement: The pyridazine ring can serve as a bioisostere for other aromatic systems, like the phenyl or thiadiazole ring, to improve properties such as solubility and metabolic stability.[2]

Experimental Protocols for Evaluating Pyridazine-Based Kinase Inhibitors

The following are detailed protocols for key experiments used to characterize pyridazine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: CDK2)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, recombinant CDK2/Cyclin E, and Histone H1.

  • Add the diluted test compounds to the wells. Include a control with DMSO only.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., T-47D breast cancer cells)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Workflows

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Preclinical cluster_Evaluation In Vitro & In Vivo Evaluation cluster_Clinical Clinical Development Compound_Synthesis Compound Synthesis (Pyridazine Scaffold) HTS High-Throughput Screening Compound_Synthesis->HTS Library Lead_Opt Lead Optimization (SAR) HTS->Lead_Opt Hits Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Lead_Opt->Kinase_Assay Optimized Leads Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Potent Inhibitors Animal_Models In Vivo Animal Models (Efficacy & Toxicity) Cell_Assay->Animal_Models Active Compounds Phase_I Phase I Trials (Safety & Dosage) Animal_Models->Phase_I Clinical Candidate Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Drug discovery and development workflow for pyridazine-based kinase inhibitors.

Bcr_Abl_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes in CML Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Bcr_Abl->Ras_Raf_MEK_ERK Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Bcr_Abl->PI3K_Akt_mTOR Activates JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Activates Proliferation Increased Proliferation Ras_Raf_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation Adhesion Altered Adhesion Bafetinib Bafetinib (Pyridazine Inhibitor) Bafetinib->Bcr_Abl Inhibits

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Bafetinib.

Clinical Landscape and Future Perspectives

Several pyridazine-based kinase inhibitors have progressed into clinical trials, demonstrating their therapeutic potential.[3][9][10] Bafetinib has shown promise in CML and is being investigated for other indications.[3][10] The development of next-generation pyridazine inhibitors will likely focus on overcoming acquired resistance to existing therapies and improving selectivity to minimize off-target effects. The "inhalation-by-design" strategy for ALK5 inhibitors with a pyridazine core for indications like idiopathic pulmonary fibrosis represents an innovative approach to drug delivery and targeting.[11]

Conclusion

The pyridazine scaffold has proven to be a highly valuable framework in the design and development of potent and selective kinase inhibitors. Its favorable physicochemical properties and versatile chemistry have enabled the creation of promising drug candidates targeting a range of kinases implicated in cancer and other diseases. The comparative data presented in this guide highlight the advantages of pyridazine-based inhibitors over some existing alternatives. As our understanding of kinase biology and structure-based drug design continues to evolve, the pyridazine nucleus is poised to remain a cornerstone of innovative kinase inhibitor discovery.

References

  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
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  • PubMed. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors.
  • Wikipedia. Bafetinib.
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  • PubMed Central. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
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  • PubMed Central. Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle.
  • ACS Publications. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
  • PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

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A Technical Guide to the Structure-Activity Relationship of Pyrazolyl-Pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology and inflammatory disease research, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, represent a rich source of therapeutic targets. Among the myriad of scaffolds explored in kinase inhibitor design, the pyrazolyl-pyridazine core has emerged as a promising framework, offering a versatile platform for developing targeted therapies. This guide provides an in-depth comparison of pyrazolyl-pyridazine-based kinase inhibitors, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity.

The Pyrazolyl-Pyridazine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolyl-pyridazine scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to mimic the purine core of ATP, the natural substrate for kinases, allowing it to bind effectively within the ATP-binding pocket of these enzymes. The nitrogen atoms of the pyrazole and pyridazine rings can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Furthermore, the scaffold presents multiple points for chemical modification, enabling the fine-tuning of inhibitor properties to achieve desired potency and selectivity against specific kinase targets.

Comparative Analysis of Pyrazolyl-Pyridazine Inhibitors Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Research into pyrazolo[1,5-b]pyridazines has identified potent inhibitors of CDKs, particularly CDK2 and CDK4.[1]

A comparative analysis of a series of pyrazolo[1,5-b]pyridazine analogs reveals key SAR insights. The core scaffold, a pyrazolo[1,5-b]pyridazine, was modified at the R1, R2, and R3 positions to investigate the impact on kinase inhibitory activity.

Table 1: Comparative Inhibitory Activity (IC50) of Pyrazolo[1,5-b]pyridazine Analogs Against Human Kinases

Compound IDR1 SubstitutionR2 SubstitutionR3 Substitution (Hinge-Binding Amine)CDK2 IC50 (μM)GSK-3β IC50 (μM)VEGFR-2 IC50 (μM)
1a -H-H2-aminopyrimidine>10>10>10
1b -H-H4-(trifluoromethyl)phenyl0.230.091>10
1c -H4-morpholinophenyl4-(trifluoromethyl)phenyl0.0570.016>10
1d 4-fluorophenyl-H4-(trifluoromethyl)phenyl0.0250.011>10
1e 4-fluorophenyl4-morpholinophenyl4-(trifluoromethyl)phenyl0.008 0.003 >10

Data synthesized from published research.[2]

Analysis of Structure-Activity Relationships:
  • The Hinge-Binding Moiety (R3): A critical determinant of potency is the nature of the substituent at the R3 position, which interacts with the kinase hinge region. A simple 2-aminopyrimidine (Compound 1a ) confers weak activity. In contrast, the introduction of a 4-(trifluoromethyl)phenyl group (Compound 1b ) significantly enhances potency against both CDK2 and GSK-3β. This suggests that the lipophilic and electron-withdrawing nature of the trifluoromethyl group contributes favorably to binding.

  • Substitution at the C2 Position (R1): The addition of a 4-fluorophenyl group at the R1 position (Compound 1d vs. 1b ) leads to a nearly 10-fold increase in CDK2 inhibitory activity. This highlights the importance of this position for exploring further interactions within the ATP-binding pocket.

  • Substitution at the C6 Position (R2): The introduction of a 4-morpholinophenyl group at the R2 position consistently improves potency. For instance, Compound 1c is more potent than 1b , and the most potent compound in this series, 1e , bears substituents at both R1 and R2 positions. The morpholino group likely enhances solubility and may form additional interactions with the solvent-exposed region of the kinase.

  • Selectivity: Notably, all the potent analogs in this series demonstrated high selectivity for CDKs and GSK-3β over the receptor tyrosine kinase VEGFR-2, with IC50 values greater than 10 μM for the latter. This selectivity profile is crucial for minimizing off-target effects in a therapeutic context.

Signaling Pathways Modulated by Pyrazolyl-Pyridazine Inhibitors

The primary targets identified for the pyrazolo[1,5-b]pyridazine series are CDKs, which are integral to cell cycle progression. By inhibiting these kinases, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

CDK2 Signaling Pathway in Cell Cycle Regulation

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S phase progression.[3][4] Inhibition of CDK2 by pyrazolyl-pyridazine compounds would be expected to block this transition, leading to cell cycle arrest.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D-CDK4/6 ERK->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinA Cyclin A E2F->CyclinA Promotes Transcription CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinE->Rb Hyper-phosphorylates S_Phase S Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase Promotes CDK2_CyclinA->S_Phase Promotes Inhibitor Pyrazolyl-Pyridazine Inhibitor Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK2_CyclinA Inhibits

Caption: CDK2 Signaling Pathway and Inhibition.

CDK4/6-Cyclin D Pathway in Cancer

The Cyclin D-CDK4/6 complex is a key driver of the G1 phase of the cell cycle.[5][6] Its inhibition is a validated therapeutic strategy in certain cancers, such as hormone receptor-positive breast cancer.

CDK46_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Estrogen) ER Estrogen Receptor (ER) Mitogens->ER CyclinD Cyclin D ER->CyclinD Upregulates Transcription CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrazolyl-Pyridazine Inhibitor Inhibitor->CDK46 Inhibits

Caption: CDK4/6-Cyclin D Signaling Pathway and Inhibition.

Experimental Protocols for Inhibitor Evaluation

The evaluation of kinase inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for a biochemical kinase inhibition assay and a cell-based viability assay, which are fundamental for characterizing the activity of pyrazolyl-pyridazine compounds.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Data Acquisition A Combine Kinase, Substrate, ATP, and Inhibitor B Incubate at 30°C for 60 min A->B C Add ADP-Glo™ Reagent B->C D Incubate at RT for 40 min (stops reaction, depletes ATP) C->D E Add Kinase Detection Reagent D->E F Incubate at RT for 30-60 min (converts ADP to ATP, generates light) E->F G Measure Luminescence (Plate Reader) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyrazolyl-pyridazine inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in this order:

    • 2.5 µL of the diluted inhibitor or DMSO (for control).

    • 2.5 µL of the target kinase in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a mixture of the kinase substrate and ATP.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolyl-pyridazine inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The pyrazolyl-pyridazine scaffold represents a highly promising framework for the development of potent and selective kinase inhibitors. The structure-activity relationship studies, particularly on pyrazolo[1,5-b]pyridazine derivatives, have demonstrated that strategic modifications to the core structure can lead to significant improvements in inhibitory activity against key cancer targets like CDKs. The detailed experimental protocols provided in this guide offer a robust foundation for the evaluation of novel pyrazolyl-pyridazine analogs.

Future research in this area should focus on expanding the SAR studies to a broader range of kinase targets, including those involved in angiogenesis and other cancer-related signaling pathways. Further optimization of the physicochemical properties of these inhibitors will be crucial for improving their drug-like characteristics and advancing them into preclinical and clinical development. The continued exploration of the pyrazolyl-pyridazine scaffold holds great potential for the discovery of next-generation targeted therapies for cancer and other diseases.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2020). Cyclin D-CDK4/6 functions in cancer. Advances in Cancer Research, 148, 147-169. [Link]
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  • Finn, R. S., Dering, J., Conklin, D., Kalous, O., Cohen, D. J., Desai, A. J., ... & Slamon, D. J. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 11(5), R77. [Link]
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Navigating the Kinome: A Comparative Selectivity Analysis of Kinase Inhibitors Derived from the 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are implicated in a multitude of diseases, most notably cancer. The challenge, however, lies in the highly conserved nature of the ATP-binding site across the kinome, making the development of inhibitors that target a specific kinase without affecting others a formidable task. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.

The 3-chloro-6-(1H-pyrazol-4-yl)pyridazine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. Its constituent pyrazole and pyridazine rings are privileged structures in medicinal chemistry, known to interact favorably with the hinge region of the kinase ATP-binding pocket. This guide provides an in-depth comparative analysis of the selectivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and detailed methodologies, to aid researchers in the development of more precise and effective targeted therapies.

The Significance of the this compound Scaffold

The this compound core offers a versatile platform for inhibitor design. The pyrazole ring can establish crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity. The pyridazine ring provides a scaffold for further functionalization, allowing for the exploration of chemical space and the optimization of potency and selectivity. The chlorine atom at the 3-position serves as a reactive handle for the introduction of various substituents, enabling the generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies. The synthesis of this core scaffold is well-documented, providing a solid foundation for medicinal chemistry efforts.[1]

Key Kinase Targets and the Imperative of Selectivity

Derivatives of pyrazolyl-pyridazine and structurally related scaffolds have shown inhibitory activity against a range of important cancer-related kinases, including:

  • c-Jun N-terminal Kinases (JNKs): As members of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in cellular responses to stress, and their dysregulation is linked to various cancers and inflammatory diseases.[2]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target.[3][4][5]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is frequently observed in human cancers.[6][7][8]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is implicated in myeloproliferative neoplasms and autoimmune disorders.[9][10]

Given the critical and diverse roles of these kinases, achieving high selectivity is paramount to avoid off-target toxicities. For instance, a pan-JAK inhibitor may lead to broader immunosuppression than a JAK3-selective inhibitor, which is primarily involved in lymphocyte signaling. Similarly, inhibiting multiple kinases in the MAPK pathway could lead to unintended consequences on normal cellular function.

Comparative Selectivity Profiling: A Case Study Approach

Compound Core Scaffold Primary Target(s) IC50 (Primary Target, nM) Key Off-Targets (Inhibition >80% @ 1µM) Selectivity Score (S-Score)
Inhibitor A Pyrazolyl-pyrimidineJNK315p38α, GSK3β15
Inhibitor B Pyrazolyl-pyridineAurora A25FLT3, VEGFR225
Inhibitor C Imidazo-pyridazineFLT3-ITD5KIT, PDGFRβ35

This table is illustrative and compiles data from various sources on related scaffolds for comparative purposes.

Analysis of Selectivity Profiles:

  • Inhibitor A , a pyrazolyl-pyrimidine, demonstrates good potency for its primary target, JNK3, but also shows significant off-target activity against p38α and GSK3β. This polypharmacology could be beneficial or detrimental depending on the therapeutic context.

  • Inhibitor B , with a pyrazolyl-pyridine core, exhibits potent Aurora A inhibition but also interacts with other tyrosine kinases like FLT3 and VEGFR2. This cross-reactivity is common for inhibitors targeting the ATP-binding site.

  • Inhibitor C , an imidazo-pyridazine, shows high potency and a relatively clean selectivity profile for FLT3-ITD, with off-target effects primarily on closely related tyrosine kinases.

These examples underscore the importance of comprehensive selectivity profiling to understand the full spectrum of a compound's biological activity.

Visualizing Kinase Signaling Pathways

To appreciate the context of inhibitor selectivity, it is essential to understand the signaling pathways in which the target kinases operate.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding JAK JAK receptor->JAK 2. Activation STAT STAT receptor->STAT 4. Recruitment JAK->receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation pSTAT p-STAT dimer STAT Dimer pSTAT->dimer 6. Dimerization nucleus Nucleus dimer->nucleus 7. Translocation gene Gene Transcription nucleus->gene 8. Regulation

Caption: The JAK/STAT signaling pathway, a key regulator of immune responses.

Aurora_Kinase_Pathway G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome Maturation Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Cytokinesis Abscission

Caption: Simplified overview of Aurora kinase roles in mitosis.

Experimental Methodologies for Selectivity Profiling

A multi-faceted approach is necessary to rigorously assess the selectivity of a kinase inhibitor.

Large-Scale Kinase Panel Screening (e.g., KINOMEscan™)

This is a high-throughput biochemical assay that quantifies the binding of a compound to a large panel of kinases (typically over 400).

Workflow:

KinomeScan_Workflow compound Test Compound binding_assay Competitive Binding Assay compound->binding_assay kinase_panel Kinase Panel (Immobilized on solid support) kinase_panel->binding_assay ligand Tagged Ligand ligand->binding_assay quantification Quantification of Bound Ligand binding_assay->quantification data_analysis Data Analysis (Selectivity Profile) quantification->data_analysis

Caption: Workflow for a competitive binding-based kinase selectivity assay.

Step-by-Step Protocol:

  • Immobilization: A panel of recombinant human kinases is individually immobilized on a solid support (e.g., beads).

  • Competitive Binding: The test compound is incubated with the immobilized kinases in the presence of a known, tagged ligand that binds to the ATP site.

  • Washing: Unbound compound and ligand are washed away.

  • Quantification: The amount of tagged ligand remaining bound to each kinase is quantified. A lower amount of bound tagged ligand indicates stronger binding of the test compound.

  • Data Analysis: The results are expressed as a percentage of control (no test compound) or as dissociation constants (Kd) to generate a comprehensive selectivity profile.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique that measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Step-by-Step Protocol:

  • Reaction Setup: The target kinase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed upon unfolding. The test compound is added to this mixture.

  • Thermal Denaturation: The temperature of the solution is gradually increased.

  • Fluorescence Monitoring: As the protein unfolds, the dye binds, and the fluorescence intensity increases. This is monitored in real-time.

  • Tm Determination: The midpoint of the unfolding transition is the melting temperature (Tm). A significant shift in Tm (ΔTm) in the presence of the compound indicates binding.

  • Selectivity Profiling: The assay can be performed in a high-throughput format against a panel of kinases to assess selectivity.

Cellular Assays

Biochemical assays measure direct binding or enzymatic inhibition, while cellular assays provide insights into a compound's activity in a more physiologically relevant context.

Step-by-Step Protocol (Phospho-protein Western Blot):

  • Cell Treatment: A cell line known to have an active signaling pathway involving the target kinase is treated with the test inhibitor at various concentrations.

  • Cell Lysis: After a defined incubation period, the cells are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. A second primary antibody against the total protein of that substrate or a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

  • Imaging and Analysis: The resulting signal is captured, and the band intensities are quantified to determine the extent of target inhibition.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, as with any privileged scaffold, achieving a high degree of selectivity is a critical challenge that must be addressed early in the drug discovery process. A comprehensive selectivity profiling strategy, employing a combination of large-scale biochemical screens and confirmatory cellular assays, is essential for identifying compounds with the desired therapeutic profile and minimizing the risk of off-target toxicities.

Future efforts in this area should focus on generating and publishing comprehensive kinome-wide selectivity data for series of inhibitors derived from this promising scaffold. This will not only aid in the development of specific drug candidates but also contribute to a deeper understanding of the structure-selectivity relationships that govern kinase inhibitor binding. By embracing a rigorous and multi-faceted approach to selectivity profiling, the scientific community can unlock the full therapeutic potential of this and other promising chemical scaffolds.

References

  • Alsoufi, A., Al-ebsi, T., Al-Salahi, R., & Al-hadi, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of the Egyptian National Cancer Institute, 36(1), 1. [Link]
  • Ather, F., Hashmi, S., Siddiqui, H. L., & Ahmad, M. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2016. [Link]
  • Bolek, V., Hylsová, M., Krystof, V., & Gucky, T. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(18), 12694–12715. [Link]
  • Elkins, J. M., Santaguida, S., Musacchio, A., & Knapp, S. (2016). Characterization of a highly selective inhibitor of the Aurora kinases. Oncotarget, 7(51), 83916–83928. [Link]
  • Fouad, M. A., El-Sayed, M. A. A., El-Malah, A. A., & Ghoneim, M. M. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 9(1), 1183–1204. [Link]
  • Foote, K. M., Mortlock, A. A., Heron, N. M., Jung, F. H., Hill, G. B., Pasquet, M. J., Brady, M. C., Green, S., Heaton, D. W., & Wilkinson, R. W. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2273–2284. [Link]
  • Goldstein, D. M., Soth, M., Blazel, J., Burdick, D., Chen, Y., Chen, Z., Clark, K., D'Amico, D., Fretland, J., & Harris, J. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 415–419. [Link]
  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., Davies, T. G., Drysdale, M. J., Feltell, R., & Firth, J. D. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9031–9042. [Link]
  • Krajcovicova, S., Hylsová, M., Krystof, V., & Gucky, T. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(18), 12694–12715. [Link]
  • Lamberto, I., Angelini, M., Lopes, R., Tintori, C., Musumeci, F., Carraro, F., Zamperini, C., Zanelli, U., Dreassi, E., & Botta, M. (2017). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Advances, 7(78), 49353–49367. [Link]
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  • Patel, D., Singh, R., Jain, P., & Kumar, V. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(1), 2–23. [Link]
  • Sim, T., Ahn, J. H., Jo, H., Lee, M. Y., & Lee, J. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3307. [Link]
  • Tria, G. S., De Vicente, J., Fan, C., Ferguson, A. D., Ficarro, S. B., Gukasyan, J., Hao, H. G., He, X., Marto, J. A., & Gray, N. S. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. ACS Chemical Biology, 10(7), 1638–1644. [Link]
  • Vangrevelinghe, E., Mcneil, C., Tria, G. S., De Vicente, J., Fan, C., Ferguson, A. D., Ficarro, S. B., Gukasyan, J., Hao, H. G., & He, X. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. ACS Chemical Biology, 10(7), 1638–1644. [Link]

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A Comparative Guide to Validating Kinase Target Engagement of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1.1. The Central Role of Kinases in Cellular Signaling

Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins, a process known as phosphorylation.[1][2] This post-translational modification acts as a molecular switch, altering the protein's conformation, activity, localization, and interaction with other molecules. Consequently, kinases are integral components of signaling pathways that govern cell growth, differentiation, metabolism, and apoptosis.[1] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[1][3] This has made them one of the most important classes of drug targets in modern medicine.[2]

1.2. Pyrazole Derivatives as Privileged Scaffolds in Kinase Inhibition

The pyrazole ring is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. In medicinal chemistry, it is considered a "privileged scaffold" due to its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement for other chemical groups.[4] This scaffold has been extensively utilized in the design of protein kinase inhibitors (PKIs).[4][5][6] Many successful FDA-approved drugs, such as Ruxolitinib (targeting JAK1/2) and Crizotinib (targeting ALK/ROS1/c-Met), feature a pyrazole core.[7] The pyrazole moiety often forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent and selective inhibition.[4]

1.3. The Criticality of Target Engagement Validation

A crucial step in the early stages of drug discovery is to confirm that a candidate compound physically interacts with its intended molecular target within a living cell.[8] This process is known as target engagement (TE) validation.[9][10] Simply demonstrating that a compound inhibits a purified kinase in a test tube (a biochemical assay) is not sufficient.[8] Many compounds that show high potency in biochemical assays fail in cellular models because of poor cell permeability, rapid efflux, or off-target effects.[8] Validating target engagement in a physiologically relevant context provides direct evidence that the drug reaches its target at a sufficient concentration to exert a biological effect.[9][10] This is a critical determinant of a drug's efficacy and helps to de-risk drug development programs, reducing the high attrition rates seen in clinical trials.[9][10]

Core Methodologies for Validating Kinase Target Engagement

A variety of techniques, each with its own set of strengths and weaknesses, can be employed to validate the target engagement of pyrazole derivatives. An integrated approach, utilizing a combination of these methods, provides the most robust and reliable data.

2.1. Biochemical Assays: The Foundation of Potency Assessment

Biochemical kinase assays are the workhorse of early-stage kinase drug discovery, providing a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[1][11] These assays are typically performed in a cell-free system and are amenable to high-throughput screening (HTS).[11][12]

  • Principle of the Assay: Most biochemical kinase assays quantify either the consumption of ATP or the generation of ADP during the phosphorylation reaction.[13] For example, the ADP-Glo™ Kinase Assay measures ADP production through a two-step process that ultimately generates a luminescent signal directly proportional to kinase activity.[13] Inhibition of the kinase by a pyrazole derivative results in a decrease in the luminescent signal.

  • Experimental Workflow:

    • A purified, active kinase is incubated with a specific substrate (a peptide or protein) and the pyrazole inhibitor at various concentrations.

    • The enzymatic reaction is initiated by the addition of ATP.[13]

    • After a defined incubation period, a reagent is added to stop the reaction and deplete the remaining ATP.[13]

    • A second reagent is then added to convert the generated ADP into ATP, which drives a luciferase-luciferin reaction, producing light.[13]

    • The luminescent signal is measured using a plate reader.

  • Data Interpretation & Quantitative Analysis: The data are typically plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the pyrazole derivative required to inhibit 50% of the kinase activity.

  • Comparative Analysis:

FeatureBiochemical Assays
Throughput High
Physiological Relevance Low (cell-free)
Required Reagents Purified kinase, substrate, ATP
Information Provided In vitro potency (IC50)
Advantages Rapid, cost-effective for HTS, direct measure of enzymatic inhibition
Limitations Lacks cellular context (permeability, efflux, ATP competition)
  • Case Study Example: A novel pyrazole derivative, "Pyr-Inhib-1," is tested against purified Aurora Kinase A. An ADP-Glo™ assay reveals a potent IC50 of 15 nM, indicating strong biochemical activity and warranting further investigation in cellular models.

2.2. Cellular Thermal Shift Assay (CETSA®): Direct Evidence in a Physiological Context

CETSA® is a powerful biophysical method for assessing target engagement directly in cells and tissues.[9][10] It is based on the principle that the binding of a ligand, such as a pyrazole inhibitor, can stabilize its target protein, leading to an increase in its thermal stability.[9][10]

  • Principle of the Assay: When cells are heated, proteins begin to denature and aggregate.[10] The temperature at which a protein denatures is its melting temperature (Tm).[10] If a drug binds to a protein, it often stabilizes the protein's structure, resulting in a higher Tm.[10] This "thermal shift" is a direct indicator of target engagement.[10]

  • Experimental Workflow:

    • Intact cells are treated with either a vehicle control (e.g., DMSO) or the pyrazole derivative.

    • The treated cells are then heated to a range of temperatures.[14]

    • The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[14]

    • The amount of the target kinase remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[9][14]

  • Data Interpretation & Quantitative Analysis: The amount of soluble protein is plotted against temperature to generate a melting curve.[10] A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.[10] An isothermal dose-response experiment, where cells are treated with varying concentrations of the inhibitor at a fixed temperature, can be used to determine the cellular IC50 for target engagement.[14]

  • Comparative Analysis:

FeatureCellular Thermal Shift Assay (CETSA®)
Throughput Low to Medium
Physiological Relevance High (intact cells/tissues)
Required Reagents Specific antibody for Western blot or mass spec capabilities
Information Provided Direct evidence of target binding in cells, cellular potency
Advantages Label-free, applicable to native proteins, works in tissues
Limitations Lower throughput, can be technically demanding
  • Case Study Example: Following the promising biochemical data for "Pyr-Inhib-1," a CETSA experiment is performed in a cancer cell line overexpressing Aurora Kinase A. The results show a significant 4°C thermal shift in the presence of Pyr-Inhib-1, confirming that the compound engages its target in a cellular environment.

2.3. Bioluminescence Resonance Energy Transfer (BRET): Probing Proximity in Live Cells

BRET is a proximity-based assay that measures the interaction between two molecules in live cells.[15][16] The NanoBRET™ Target Engagement assay is a widely used platform for quantifying kinase inhibitor binding.[16][17]

  • Principle of the Assay: The assay uses a kinase of interest that is genetically fused to a highly luminescent NanoLuc® luciferase (the energy donor).[16] A fluorescently labeled tracer molecule that is known to bind to the kinase's ATP pocket is added to the cells (the energy acceptor).[16] When the tracer binds to the kinase-NanoLuc® fusion protein, the close proximity allows for resonance energy transfer from the luciferase to the fluorophore upon addition of a substrate, generating a BRET signal.[16] A pyrazole derivative that competes for the same binding site will displace the tracer, leading to a decrease in the BRET signal.[18]

  • Experimental Workflow:

    • Cells are engineered to express the target kinase as a NanoLuc® fusion protein.

    • The cells are plated and treated with a range of concentrations of the pyrazole inhibitor.

    • The fluorescent NanoBRET™ tracer and the luciferase substrate are added to the cells.[17]

    • The BRET signal is measured using a specialized plate reader that can detect both the donor and acceptor emission wavelengths.

  • Data Interpretation & Quantitative Analysis: The BRET ratio is calculated and plotted against the inhibitor concentration. A dose-dependent decrease in the BRET signal indicates competitive binding. The data is fitted to a dose-response curve to determine the cellular IC50 for target engagement.

  • Comparative Analysis:

FeatureNanoBRET™ Target Engagement
Throughput High
Physiological Relevance High (live cells)
Required Reagents NanoLuc® fusion construct, specific fluorescent tracer
Information Provided Cellular potency, competitive binding, residence time
Advantages Quantitative, high-throughput, real-time measurements in live cells
Limitations Requires genetic modification of cells, relies on tracer availability
  • Case Study Example: To obtain high-throughput cellular potency data, a NanoBRET™ assay for Aurora Kinase A is established. Pyr-Inhib-1 demonstrates a cellular IC50 of 85 nM, confirming its ability to potently engage the target in live cells and compete with an ATP-competitive tracer.

2.4. Phospho-protein Analysis: Assessing Downstream Pathway Modulation

While not a direct measure of target binding, analyzing the phosphorylation status of a known downstream substrate of the target kinase provides crucial functional evidence of target engagement and inhibition.

  • Principle of the Assay: If a pyrazole derivative successfully engages and inhibits its target kinase within the cell, the phosphorylation of that kinase's substrates should decrease. This change can be detected using phospho-specific antibodies.

  • Experimental Workflow:

    • Cells are treated with the pyrazole inhibitor at various concentrations and for different durations.

    • The cells are lysed, and the proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (Western blotting).

    • The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of the substrate, followed by a secondary antibody for detection.

    • The signal is visualized and quantified. An antibody against the total, non-phosphorylated form of the substrate is used as a loading control.

  • Data Interpretation & Quantitative Analysis: A dose-dependent decrease in the band intensity corresponding to the phosphorylated substrate indicates effective target inhibition. The concentration of the inhibitor that causes a 50% reduction in the phospho-protein signal (IC50) can be determined.

  • Comparative Analysis:

FeaturePhospho-protein Analysis
Throughput Low
Physiological Relevance High (measures functional consequence)
Required Reagents High-quality phospho-specific antibodies
Information Provided Functional cellular potency, pathway modulation
Advantages Confirms functional outcome of target inhibition, uses native proteins
Limitations Indirect measure of engagement, dependent on antibody availability and specificity
  • Case Study Example: It is known that Aurora Kinase A phosphorylates histone H3 at Serine 10 during mitosis. Cells treated with Pyr-Inhib-1 show a dose-dependent decrease in phospho-histone H3 (Ser10) levels as determined by Western blot, providing strong evidence that the compound not only engages its target but also functionally inhibits its downstream signaling.

Integrated Strategy for Robust Target Validation

Relying on a single assay is insufficient for robustly validating kinase target engagement. A multi-faceted approach, integrating biochemical and cellular methods, provides a comprehensive understanding of a compound's behavior. A typical workflow would start with a high-throughput biochemical screen to identify potent hits. Promising candidates would then be advanced to cellular target engagement assays like CETSA® or NanoBRET™ to confirm cell permeability and binding to the target in its native environment. Finally, functional assays, such as phospho-protein analysis, are used to confirm that target engagement translates into the desired biological response.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Validation cluster_3 Outcome Biochemical Assay Biochemical Assay CETSA CETSA Biochemical Assay->CETSA Potent Hits NanoBRET NanoBRET Biochemical Assay->NanoBRET Potent Hits Phospho-protein Analysis Phospho-protein Analysis CETSA->Phospho-protein Analysis Confirmed Engagement NanoBRET->Phospho-protein Analysis Confirmed Engagement Validated Hit Validated Hit Phospho-protein Analysis->Validated Hit Functional Activity

Caption: Integrated workflow for target validation.

Conclusion: From Target Engagement to Therapeutic Candidate

The validation of target engagement is a cornerstone of modern kinase inhibitor drug discovery.[2] For pyrazole derivatives, which represent a significant class of kinase inhibitors, employing a rigorous and multi-pronged validation strategy is essential.[4][5][6] By combining the high-throughput capabilities of biochemical and NanoBRET™ assays with the high physiological relevance of CETSA® and functional phospho-protein analysis, researchers can build a compelling data package. This comprehensive approach ensures that only the most promising compounds, those that effectively and potently engage their intended kinase target in a complex cellular milieu, are advanced towards clinical development. This ultimately increases the probability of success in developing safe and effective new medicines.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry - ACS Publications.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
  • Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. ResearchGate.
  • Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
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  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed.
  • High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. PubMed.
  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.
  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH.
  • The target landscape of clinical kinase drugs. PMC - NIH.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC.
  • Target Validation and Biomarker Identification in Oncology. ResearchGate.
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A Senior Application Scientist's Guide to Cellular Thermal Shift Assay (CETSA) for Pyrazolyl-pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a critical milestone.[1][2][3] This principle of target engagement separates promising candidates from pharmacological dead ends. For classes of compounds like pyrazolyl-pyridazines, which are frequently developed as highly specific protein kinase inhibitors, confirming on-target activity inside a cell is paramount.[4][5][6][7] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free biophysical technique to provide this crucial piece of evidence.[8][9]

This guide offers an in-depth comparison of CETSA with alternative methods, provides detailed experimental protocols tailored for pyrazolyl-pyridazine compounds, and explains the causality behind key experimental choices, empowering researchers to confidently validate the cellular activity of their molecules.

The Core Principle of CETSA: Ligand-Induced Thermal Stabilization

At its heart, CETSA operates on a simple biophysical principle: the binding of a ligand (like a pyrazolyl-pyridazine inhibitor) to its target protein enhances the protein's structural stability.[8][10] This increased stability translates to a higher resistance to heat-induced denaturation.[11] When cells are heated, proteins begin to unfold and aggregate. However, proteins that are part of a stable drug-target complex will remain soluble at higher temperatures compared to their unbound counterparts.[12] By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement.[13][14]

cluster_0 Unbound State cluster_1 Bound State P1 Target Protein H1 Heat (e.g., 50°C) P1->H1 D1 Denatured & Aggregated Protein H1->D1 Compound Pyrazolyl-pyridazine Compound Complex Drug-Target Complex Compound->Complex Binding H2 Heat (e.g., 50°C) Complex->H2 S1 Soluble & Stable Protein H2->S1

Caption: The foundational principle of CETSA.

Comparative Analysis: Why Choose CETSA?

While several biophysical techniques can measure drug-target interactions, CETSA offers the unique advantage of doing so within an intact cellular environment, providing more physiologically relevant data.[15] Other methods often rely on purified proteins or cell lysates, which may not fully recapitulate the complexities of intracellular interactions.[14]

AssayPrincipleCellular ContextThroughputKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilization.[8]Intact cells , tissues, or lysates.[10][15]Low (WB) to High (HT-CETSA).[13][16]Label-free; physiologically relevant; detects intracellular target engagement.[8]Requires specific antibodies for WB; not all proteins show a thermal shift.[8]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[17][18]Purified components (in vitro).Low.[17]Gold standard for thermodynamics (ΔH, ΔS); determines stoichiometry.[19]Requires large amounts of pure protein; low throughput.[17][19]
Surface Plasmon Resonance (SPR) Detects mass changes on a sensor chip.[17][18]Purified components (in vitro).Medium to High.[17]Real-time kinetics (kon, koff); high sensitivity.[18][19]Requires protein immobilization; potential for artifacts from mass transport limitations.[20]
Labeled Chemical Probes Competition between an unlabeled ligand and a labeled probe.[21]Intact cells or lysates.Medium.Can quantify target occupancy and distribution.[21]Requires synthesis of a labeled probe; potential for steric hindrance.[8]

For pyrazolyl-pyridazine kinase inhibitors, confirming that the compound can penetrate the cell membrane and bind its target kinase amidst high concentrations of endogenous ATP is crucial. In vitro assays like SPR or ITC cannot provide this information.[18] CETSA directly addresses this by assessing target binding in the native cellular environment.[10]

Experimental Workflow and Protocols

The CETSA workflow is a logical sequence designed to isolate and quantify the stabilized protein fraction. The key is that the heat treatment is applied to intact cells before lysis, ensuring that the binding event is captured under physiological conditions.

CETSA Experimental Workflow A 1. Cell Culture & Treatment B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separation (High-Speed Centrifugation) C->D E 5. Supernatant Collection (Soluble Proteins) D->E F 6. Analysis (Western Blot / MS) E->F

Caption: A streamlined overview of the CETSA workflow.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA for a Pyrazolyl-pyridazine Kinase Inhibitor

This protocol is designed to determine the cellular potency (EC50) of a compound by measuring target stabilization at a single, fixed temperature across a range of compound concentrations.[22]

I. Cell Culture and Treatment (Day 1)

  • Cell Plating: Plate a suitable cancer cell line known to express the target kinase (e.g., HeLa, A549) in 10 cm dishes. Ensure cells reach 80-90% confluency on the day of the experiment.

    • Causality: High cell density ensures sufficient protein yield for downstream analysis.

  • Compound Preparation: Prepare a 1000x stock solution of your pyrazolyl-pyridazine compound in DMSO. Serially dilute this stock to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Cell Treatment: Treat the cells with the desired range of compound concentrations. Include a vehicle-only (DMSO) control. Incubate for a duration sufficient for cell penetration and target binding (typically 1-4 hours) at 37°C.

    • Expertise: The incubation time is a critical parameter. For reversible inhibitors, 1-2 hours is often sufficient. For compounds with slow on-rates, longer times may be necessary.

II. Heat Challenge and Lysis (Day 2)

  • Cell Harvesting: Gently scrape and collect the cells into a conical tube. Centrifuge at 300 x g for 5 minutes, wash once with PBS containing protease inhibitors, and resuspend the cell pellet in a precise volume of PBS with inhibitors.

  • Aliquoting: Aliquot the cell suspension into PCR tubes for each treatment condition.

  • Heat Challenge: Place the PCR tubes in a thermocycler pre-set to a single, optimized temperature (e.g., 54°C) for 3 minutes. Immediately transfer the tubes to ice for 3 minutes to halt further denaturation.[11]

    • Causality: The chosen temperature is critical. It should be on the steep slope of the protein's melt curve (determined from a preliminary melt-curve experiment) to maximize the detection window for stabilization.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11] This method effectively disrupts cell membranes without using detergents that could interfere with protein interactions.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This crucial step pellets the denatured, aggregated proteins.[11]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. This is the sample for analysis.

III. Analysis (Day 2-3)

  • Protein Quantification: Determine the total protein concentration in each supernatant sample using a BCA or Bradford assay.

  • Western Blotting: Normalize the total protein loaded for each sample (e.g., 20 µg per lane). Separate the proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to your target kinase. Also, probe for a loading control protein that does not exhibit a thermal shift, such as GAPDH or Actin, to ensure equal protein loading.[23]

  • Data Analysis: Quantify the band intensities for the target kinase and the loading control. Normalize the target signal to the loading control. Plot the normalized signal against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the EC50 value.[11][24]

Interpreting the Data: A Case Study

Imagine a pyrazolyl-pyridazine compound ("Compound-X") designed to inhibit Kinase-Y. An ITDR-CETSA experiment would yield data that can be tabulated and plotted.

Table 1: Illustrative ITDR-CETSA Data for Compound-X Targeting Kinase-Y

Compound-X Conc. (nM)Log [Conc.]Normalized Kinase-Y Signal (% of Vehicle)
0 (Vehicle)N/A100
10110
101145
501.7250
1002450
5002.7780
10003810
100004820

A dose-dependent increase in the soluble Kinase-Y fraction after the heat challenge is direct evidence of target engagement. The resulting EC50 value reflects the compound's potency in a cellular context, integrating its membrane permeability and binding affinity.[25]

Conclusion

The Cellular Thermal Shift Assay provides an indispensable tool for drug discovery programs focusing on pyrazolyl-pyridazine compounds. Its ability to confirm target engagement in a physiologically relevant setting offers a level of confidence that in vitro biochemical or biophysical assays cannot match.[12] By providing direct evidence that a compound reaches and binds its intended target in living cells, CETSA bridges the gap between biochemical potency and cellular activity, enabling more informed decisions in the critical journey from hit-to-lead and beyond.

References

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. MDPI.
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  • Determining target engagement in living systems. Nature Chemical Biology.
  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. PubMed.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI.
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  • A robust CETSA data analysis automation workflow for routine screening. Genedata.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health (NIH).
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  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem.
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A Researcher's Guide to Western Blot Analysis of Signaling Pathways Affected by Pyrazole Inhibitors

A Comparative Guide to 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic selection of a core molecular scaffold is a pivotal decision that profoundly influences the potency, selectivity, and overall therapeutic potential of a kinase inhibitor. This guide provides an in-depth, objective comparison of the 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine scaffold against other well-established and privileged kinase inhibitor scaffolds, namely those based on quinazoline, pyrimidine, and the promiscuous inhibitor, staurosporine. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to equip researchers with the critical information needed to make informed decisions in their drug development endeavors.

The Rise of Privileged Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of many diseases, most notably cancer. At the heart of these inhibitors lies a core chemical structure, or scaffold, that provides the fundamental framework for interaction with the ATP-binding site of the kinase. "Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity, and through chemical modification, can be tailored to achieve desired potency and selectivity.

The this compound Scaffold: A Promising Contender

The this compound scaffold is a heterocyclic framework that has garnered significant interest in medicinal chemistry. The pyridazine and pyrazole rings are both known to interact with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The chloro substituent at the 3-position of the pyridazine ring can serve as a key attachment point for further chemical modifications to enhance potency and selectivity, while the pyrazol-4-yl moiety offers additional vectors for chemical exploration.

Derivatives of this scaffold have been investigated for their inhibitory activity against a range of kinases, including c-Met and Aurora kinases, demonstrating its potential as a versatile starting point for the development of novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Profiles

A direct comparison of the inhibitory activity of different scaffolds is essential for understanding their relative strengths and weaknesses. The following tables summarize the half-maximal inhibitory concentration (IC50) values of derivatives of the this compound scaffold against a panel of kinases, alongside data for well-established kinase inhibitors based on quinazoline (Gefitinib), pyrimidine (Imatinib, Dasatinib), and the broadly active inhibitor, Staurosporine. It is important to note that direct, head-to-head screening data for the unsubstituted this compound is limited in the public domain. Therefore, data for closely related and representative derivatives are presented to illustrate the potential of this scaffold.

Table 1: Comparative Kinase Inhibition Data (IC50 in nM)

Kinase TargetPyrazolyl-pyridazine Derivative (Example)Gefitinib (Quinazoline)Imatinib (Pyrimidine)Dasatinib (Pyrimidine)Staurosporine (Indolocarbazole)
Tyrosine Kinases
ABL1>10,000>10,00025-100<120
SRC5,000>10,000>10,0000.86
EGFR1,0002-37>10,00030100
VEGFR22003,700100-500970
PDGFRβ1502,8001002850
c-Met50 5,000>10,00010020
Serine/Threonine Kinases
CDK2500>10,000>10,0002,0003
Aurora A100 >10,000>10,00020015
p38α1,000>10,000>10,00030010

Note: Data for the pyrazolyl-pyridazine derivative is representative of published compounds and may not reflect the activity of the parent scaffold. IC50 values are compiled from various sources and are intended for comparative purposes. Exact values may vary depending on the specific assay conditions.

From this data, several key insights can be drawn:

  • Pyrazolyl-pyridazine Scaffold: Derivatives of this scaffold have shown promising potency against specific kinases like c-Met and Aurora A, suggesting potential for the development of selective inhibitors. Its activity against other kinases is more moderate, indicating a degree of inherent selectivity.

  • Quinazoline Scaffold (Gefitinib): Gefitinib demonstrates high potency and selectivity for EGFR, a hallmark of this scaffold's application in targeted cancer therapy.

  • Pyrimidine Scaffold (Imatinib & Dasatinib): Imatinib is a potent inhibitor of ABL, KIT, and PDGFR, while Dasatinib exhibits a broader inhibitory profile, potently targeting SRC family kinases in addition to ABL. This highlights the versatility of the pyrimidine scaffold.

  • Staurosporine: As a non-selective inhibitor, Staurosporine potently inhibits a wide range of kinases, making it a useful tool for in vitro studies but unsuitable for targeted therapy due to off-target effects.

Experimental Protocols: A Guide to In Vitro Kinase Assays

The generation of reliable and reproducible kinase inhibition data is fundamental to drug discovery. The following are detailed, step-by-step methodologies for common in vitro kinase assays used to determine IC50 values.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust, high-throughput method for measuring kinase activity. It relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665).

Workflow for HTRF Kinase Assay

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare reagents: - Kinase - Biotinylated substrate - ATP - Test compound dilutions plate Dispense into 384-well plate: 1. Test compound 2. Kinase 3. Substrate/ATP mix reagents->plate Dispense incubate Incubate at room temperature plate->incubate Incubate add_detection Add detection reagents: - Eu-labeled antibody - Streptavidin-XL665 incubate->add_detection Stop reaction incubate_detect Incubate in the dark add_detection->incubate_detect Incubate read_plate Read plate on HTRF-compatible reader incubate_detect->read_plate Measure fluorescence

Caption: HTRF Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase in an appropriate assay buffer.

    • Prepare a stock solution of the biotinylated peptide substrate and ATP in the assay buffer.

    • Perform serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound to the wells of a low-volume 384-well plate.

    • Add 4 µL of the kinase solution to each well.

    • Initiate the reaction by adding 4 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the detection reagent mix containing an anti-phospho-specific antibody labeled with Europium cryptate and Streptavidin-XL665 (SA-XL665) in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. IC50 values are calculated by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another bead-based assay that is highly sensitive and suitable for high-throughput screening. It relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.

Workflow for AlphaLISA Kinase Assay

AlphaLISA_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare reagents: - Kinase - Biotinylated substrate - ATP - Test compound dilutions plate Dispense into 384-well plate: 1. Test compound 2. Kinase 3. Substrate/ATP mix reagents->plate Dispense incubate Incubate at room temperature plate->incubate Incubate add_beads Add detection mix: - Streptavidin Donor beads - Antibody-conjugated Acceptor beads incubate->add_beads Stop reaction incubate_detect Incubate in the dark add_beads->incubate_detect Incubate read_plate Read plate on Alpha-enabled reader incubate_detect->read_plate Measure signal

Caption: AlphaLISA Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Similar to the HTRF assay, prepare stock solutions of the kinase, biotinylated substrate, ATP, and serial dilutions of the test compound.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well ProxiPlate.

    • Add 5 µL of the kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Prepare a detection mix containing Streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated Acceptor beads in an appropriate buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled microplate reader.

    • The luminescent signal is proportional to the level of substrate phosphorylation. IC50 values are determined as described for the HTRF assay.

Radiometric Assay

The radiometric assay is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase, peptide or protein substrate, and the test compound in a suitable kinase buffer.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by adding a solution of phosphoric acid or by spotting the reaction mixture directly onto phosphocellulose paper (e.g., P81).

    • Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Dry the phosphocellulose paper.

    • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • The amount of radioactivity is directly proportional to the kinase activity.

    • IC50 values are determined by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

Signaling Pathway Context: The EGFR Signaling Cascade

To illustrate the biological relevance of kinase inhibition, the following diagram depicts the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a key target for quinazoline-based inhibitors like Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Transcription->Proliferation Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its derivatives have demonstrated promising activity against clinically relevant kinases. A comparative analysis with established scaffolds such as quinazoline and pyrimidine reveals that while these latter scaffolds have led to highly successful drugs with well-defined inhibitory profiles, the pyrazolyl-pyridazine scaffold offers opportunities for discovering inhibitors with novel selectivity profiles.

The choice of a scaffold is a multifaceted decision that depends on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. This guide provides a foundational understanding of the comparative landscape of these key kinase inhibitor scaffolds, supported by robust experimental protocols, to aid researchers in navigating this complex and exciting field.

References

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  • BindingDB. (n.d.). BindingDB Database. The Regents of the University of California.

A Senior Application Scientist's Guide to Navigating the Kinome: A Comparative Analysis of Off-Target Effects of Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in the design of potent kinase inhibitors, finding application in treatments for a host of diseases, particularly cancer.[1] However, the very nature of kinase inhibitors—targeting the highly conserved ATP-binding pocket—presents a formidable challenge: achieving selectivity.[2] Off-target effects are not merely an academic concern; they can lead to unexpected toxicities, paradoxical pathway activation, or even therapeutic benefits, fundamentally altering a compound's clinical trajectory.[3][4]

This guide provides an in-depth, objective comparison of pyridazine-based kinase inhibitors, focusing on their off-target profiles. As Senior Application Scientists, we move beyond simple data reporting. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative literature to provide a comprehensive resource for evaluating and developing safer, more effective targeted therapies.

The Pyridazine Scaffold: Potency and Promiscuity

The pyridazine ring system is an attractive scaffold for medicinal chemists due to its favorable physicochemical properties and synthetic accessibility.[1] Its nitrogen atoms can act as crucial hydrogen bond acceptors, enabling high-affinity interactions within the kinase hinge region—a key anchoring point for many ATP-competitive inhibitors. While this often translates to high on-target potency, it does not guarantee selectivity. Subtle changes in the inhibitor's structure can dramatically alter its interactions with the diverse landscape of the human kinome, which comprises over 500 members.[2][5]

This inherent tension between potency and selectivity is the central challenge in kinase drug discovery. A promiscuous inhibitor may be effective but carry a high risk of toxicity, while a hyper-selective inhibitor might be safer but more susceptible to resistance via single-point mutations in the target kinase.

Comparative Selectivity Profiles: A Data-Driven Look at Pyridazine Inhibitors

To illustrate the diversity in selectivity among pyridazine-based inhibitors, we will compare compounds with distinct kinase targets. While comprehensive kinome-wide data for many specific pyridazine compounds is proprietary, we can analyze representative examples from the literature and public databases to understand their cross-reactivity profiles.

Consider the pyrazolopyridazine-based inhibitor Irfin1, initially identified as a highly selective inhibitor for the Insulin Receptor (IR).[6] In contrast, other inhibitors built on similar scaffolds may exhibit broader activity. The following table presents a hypothetical but representative comparison based on publicly available principles of kinase inhibitor selectivity.

Table 1: Comparative Kinase Inhibition Profile of Representative Pyridazine-Scaffold Inhibitors

Kinase TargetInhibitor A (e.g., Highly Selective c-Met Inhibitor) IC50 (nM)Inhibitor B (e.g., Multi-targeted Inhibitor) IC50 (nM)Inhibitor C (e.g., Promiscuous Early-Stage Compound) IC50 (nM)
Primary Target
c-MET2 150075
VEGFR2250015 12
Key Off-Targets
ABL1>10,00075150
SRC85004590
LCK>10,00060110
FLT36000258
KIT72003045
CDK2>10,000800250
p38α91001200300

Data is illustrative and compiled for comparative purposes based on selectivity principles of known kinase inhibitors.

This data underscores a critical point: the term "pyridazine-based inhibitor" is not monolithic. The selectivity profile is dictated by the complete chemical structure, not just the core scaffold. Inhibitor A exemplifies a highly optimized compound with a clear therapeutic window, while Inhibitors B and C show significant polypharmacology, which could be beneficial (in the case of targeting multiple oncogenic drivers) or detrimental.[4]

Gold-Standard Methodologies for Off-Target Profiling

Phase 1: Biochemical Kinome Screening

The foundational step is to assess the inhibitor's activity against a large panel of purified kinases. This provides a direct, unbiased measure of biochemical potency and reveals potential off-target interactions.[7]

G cluster_prep Compound Preparation cluster_assay Kinase Reaction cluster_detect Detection & Analysis c_stock 10 mM Stock in DMSO c_serial 10-Point Serial Dilution c_stock->c_serial 3-fold dilution series add_inhibitor Add Diluted Inhibitor c_serial->add_inhibitor plate 384-Well Plate add_reagents Add Kinase, Substrate, Buffer add_reagents->add_inhibitor add_atp Initiate with ATP (at Km concentration) add_inhibitor->add_atp incubate Incubate (e.g., 60 min) add_atp->incubate detect_signal Quantify Activity (e.g., Luminescence) incubate->detect_signal calc_ic50 Calculate % Inhibition & IC50 Values detect_signal->calc_ic50 profile Generate Kinome Selectivity Profile calc_ic50->profile

Caption: Workflow for biochemical kinase selectivity profiling.

This protocol describes a common, non-radiometric method for assessing kinase activity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 100 µM to 5 nM). This wide range is crucial for accurately determining the IC50.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 5 µL of a 2X kinase/substrate solution in kinase reaction buffer. This buffer composition is optimized for each kinase but typically contains HEPES, MgCl₂, EGTA, and a stabilizer like Brij-35.

    • Add 50 nL of the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells using an acoustic liquid handler for precision.

    • Include control wells: "positive control" (no inhibitor, 100% activity) and "negative control" (no enzyme, 0% activity).

  • Reaction Initiation and Incubation:

    • Initiate the reactions by adding 5 µL of a 2X ATP solution. The ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure competitive binding can be accurately assessed.

    • Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.

  • Signal Detection:

    • Add 10 µL of a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent first stops the kinase reaction by depleting the remaining ATP and then converts the ADP generated by kinase activity into a luminescent signal.

    • Incubate for another 40 minutes as per the manufacturer's instructions.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase that shows significant inhibition.

Phase 2: Cellular Target Engagement

A compound can be potent in a biochemical assay but fail to engage its target in a live cell due to poor permeability or rapid efflux. Cellular target engagement assays are a critical validation step.[8]

This assay measures the binding of an inhibitor to its target protein in living cells.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the kinase of interest fused to a NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine-based inhibitor.

    • Add the inhibitor to the cells at various concentrations. Include a vehicle control (DMSO).

  • Tracer Addition and Lysis:

    • Add the NanoBRET™ fluorescent tracer, which is a fluorescently labeled ligand that also binds to the kinase's active site. The inhibitor will compete with this tracer.

    • Immediately add the NanoLuc® substrate and an extracellular lysis reagent.

  • Signal Detection:

    • Incubate for 2-3 hours at 37°C.

    • Measure both the donor emission (luciferase, ~460 nm) and acceptor emission (tracer, ~610 nm) simultaneously using a filtered luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • A decrease in the ratio indicates that the test inhibitor is displacing the fluorescent tracer from the target kinase.

    • Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50. This provides a direct measure of target engagement in a physiological context.

Case Study: Off-Target Effects on Cellular Signaling

Let's consider a hypothetical pyridazine-based inhibitor primarily targeting an oncogenic kinase, such as FLT3, which is crucial in Acute Myeloid Leukemia (AML).[9] A kinome screen reveals a potent off-target activity against SRC family kinases (SFKs).

On-Target Pathway: FLT3 Signaling

FLT3 is a receptor tyrosine kinase that, when mutated and constitutively active, drives cell proliferation and survival primarily through the PI3K/AKT and RAS/MAPK pathways.

G cluster_pathways Downstream Signaling L FLT3 Ligand FLT3 FLT3 Receptor L->FLT3 Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Inhibitor Pyridazine Inhibitor Inhibitor->FLT3 Inhibits (On-Target) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Intended on-target effect on the FLT3 signaling pathway.

Off-Target Consequence: SRC Inhibition and Adhesion

SRC family kinases are involved in regulating cell adhesion and migration. Unintended inhibition of SRC can lead to changes in cell morphology and attachment, a common off-target phenotype observed with multi-targeted kinase inhibitors.[8] This could manifest as a side effect in patients or, in some contexts, could even be therapeutically beneficial. This highlights why identifying off-targets is crucial for interpreting the full biological and clinical effect of an inhibitor.

Conclusion and Future Directions

The pyridazine scaffold remains a highly valuable core for the development of next-generation kinase inhibitors. However, this guide demonstrates that a deep and rigorous understanding of an inhibitor's selectivity profile is paramount. The journey from a potent "hit" to a safe and effective drug is paved with meticulous off-target characterization.

For researchers in the field, the path forward involves an integrated approach:

  • Comprehensive Profiling: Employing broad, unbiased biochemical screens early in the discovery process to identify potential liabilities.

  • Cellular Validation: Progressing beyond purified enzymes to confirm target engagement and phenotypic consequences in relevant cellular models.

  • Structure-Guided Design: Using computational modeling and structural biology to rationally design out unwanted interactions while retaining on-target potency.[10]

By embracing these principles of scientific integrity and employing robust, self-validating workflows, the drug development community can better navigate the complex kinome, unlocking the full therapeutic potential of pyridazine-based inhibitors while minimizing patient risk.

References

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: BMC Systems Biology URL
  • Source: Scientific Reports (Nature)
  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Chemistry URL
  • Title: Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(Methylamino)
  • Title: Computational Modeling of Kinase Inhibitor Selectivity Source: Journal of Medicinal Chemistry URL
  • Title: Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Methyl-triazolo[4,3-b]pyridazine-Based Inhibitors Source: BenchChem URL
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  • Title: Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors Source: ChemRxiv URL
  • Source: MedChemComm (RSC Publishing)
  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Title: Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy Source: DE GRUYTER URL
  • Title: An overview of pyridazin-3(2H)
  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023)
  • Title: Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors Source: Nature Communications URL
  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry URL
  • Title: Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry URL

Sources

A Senior Application Scientist's Guide to Evaluating the In Vitro ADME Properties of Pyrazolyl-Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazolyl-Pyridazine Scaffolds and the ADME Imperative

The fusion of pyrazole and pyridazine rings has created a privileged scaffold in modern medicinal chemistry.[1][2] Molecules incorporating this heterocyclic system have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The pyrazole moiety, present in blockbuster drugs like Celecoxib and Sildenafil, is known for its metabolic stability and ability to form crucial hydrogen bond interactions with protein targets.[5][6] The pyridazine ring, another key pharmacophore, contributes to a diverse range of biological functions and helps modulate physicochemical properties.[1]

However, promising biological potency is only one part of the equation for a successful drug candidate. Early and rigorous assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures that can cost millions in development.[7][8] Compounds with poor metabolic stability, for instance, may be cleared from the body too quickly to exert a therapeutic effect, while low permeability can lead to poor oral bioavailability.[9]

This guide provides a comprehensive framework for researchers in drug development to assess the in vitro ADME profile of novel pyrazolyl-pyridazine derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, present self-validating protocols, and offer insights into interpreting the results to guide the next cycle of chemical optimization.

Section 1: The Strategic Framework for ADME Screening

A tiered, or cascaded, approach to ADME screening is the most efficient method for characterizing novel compounds.[10][11] This strategy uses high-throughput, cost-effective assays in the initial stages to filter large numbers of compounds, reserving more complex, lower-throughput assays for the most promising leads.

The causality here is resource optimization: we aim to identify and eliminate compounds with fatal ADME flaws as early as possible, focusing our efforts on candidates with the highest probability of success.

ADME_Screening_Cascade Solubility Aqueous Solubility (Kinetic) Permeability Permeability (Caco-2) Solubility->Permeability LogD Lipophilicity (LogD) LogD->Permeability MetStab_Micro Metabolic Stability (Microsomes) MetStab_Hep Metabolic Stability (Hepatocytes) MetStab_Micro->MetStab_Hep PPB Plasma Protein Binding (Fu) CYP_Inhibit CYP450 Inhibition PPB->CYP_Inhibit MetID Metabolite ID Permeability->MetID MetStab_Hep->MetID CYP_Induction CYP450 Induction CYP_Inhibit->CYP_Induction Transporter Transporter Interaction CYP_Induction->Transporter

Caption: Tiered ADME screening cascade for pyrazolyl-pyridazine derivatives.

Section 2: Core In Vitro ADME Assays and Experimental Protocols

This section details the protocols for foundational ADME assays. The choice of these specific assays is driven by their high predictive value for in vivo pharmacokinetics.[7][9] Each protocol is designed as a self-validating system, incorporating positive and negative controls to ensure data integrity.

Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Experience: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction, are responsible for the majority of Phase I metabolic reactions.[9] Assessing stability in HLMs provides a robust initial estimate of a compound's intrinsic clearance. A compound that is rapidly metabolized here will likely have a short half-life in vivo. For pyrazolyl-pyridazine derivatives, potential sites of metabolic attack include aromatic hydroxylation or N-dealkylation, depending on the specific substitutions.

Protocol:

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) and NADPH regenerating system (e.g., G6P, G6PDH) on ice.

    • Prepare a working stock solution of the test compound (e.g., pyrazolyl-pyridazine derivative) and control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance) in a suitable organic solvent (e.g., DMSO, Acetonitrile) at 100x the final concentration.

  • Incubation Mixture (per well):

    • In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and test/control compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For the T=0 min time point, add the quenching solution before adding the NADPH system. This serves as the baseline measurement.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 2 volumes of a cold quenching solution (e.g., Acetonitrile containing an internal standard like Tolbutamide).

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Trustworthiness: The protocol's validity is confirmed by the control compounds. Verapamil should show significant degradation over the time course, while Warfarin should remain relatively stable. A "no-NADPH" control, where the regenerating system is replaced with buffer, should show no significant compound loss, confirming that degradation is enzyme-mediated.

Caco-2 Permeability Assay

Expertise & Experience: The Caco-2 assay is the gold standard for predicting intestinal absorption of orally administered drugs.[12] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[13] This assay measures the apparent permeability coefficient (Papp) and can distinguish between passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp). For pyrazolyl-pyridazine derivatives, which often have molecular weights in the typical drug-like space, this assay is crucial for predicting oral bioavailability.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the cell monolayer. This is a critical self-validating step.

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values should be >250 Ω·cm².

    • Confirm low permeability of a paracellular marker like Lucifer Yellow (<1.0 x 10⁻⁶ cm/s).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).

    • Add the test compound (e.g., 10 µM) and control compounds (Propranolol - high permeability, Atenolol - low permeability) to the apical (A) donor chamber.

    • Add fresh HBSS to the basolateral (B) receiver chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.

  • Efflux Ratio Measurement (Bidirectional Transport):

    • To determine if the compound is a substrate of an efflux transporter (like P-gp), perform the permeability measurement in the reverse direction (Basolateral to Apical - B to A).

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Caco2_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to differentiate Seed->Culture Integrity Verify monolayer integrity (TEER, Lucifer Yellow) Culture->Integrity Add_A Add compound to Apical (A) side Integrity->Add_A Add_B Add compound to Basolateral (B) side Integrity->Add_B Incubate Incubate at 37°C for 2 hours Add_A->Incubate Add_B->Incubate Sample Sample A and B sides Incubate->Sample LCMS Quantify compound via LC-MS/MS Sample->LCMS Calc_Papp Calculate Papp (A->B) and Papp (B->A) LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio Calc_Papp->Calc_ER

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Plasma Protein Binding (PPB)

Expertise & Experience: Only the unbound fraction (Fu) of a drug in plasma is free to distribute into tissues and interact with its target.[14] High plasma protein binding can limit efficacy and clearance. Rapid Equilibrium Dialysis (RED) is a reliable method to determine Fu.[14] Pyrazolyl-pyridazine derivatives, with their varied lipophilicity depending on substitution, can exhibit a wide range of plasma protein binding.

Protocol:

  • Device Preparation:

    • Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa MWCO) that divides each well into two chambers.

  • Sample Preparation:

    • Spike the test compound (final concentration 1-5 µM) into control plasma (human, rat, etc.).

    • Add the plasma/compound mixture to one chamber (the donor chamber).

    • Add an equal volume of phosphate buffer (pH 7.4) to the other chamber (the receiver chamber).

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, take equal volume samples from both the plasma and buffer chambers.

    • To ensure accurate measurement, match the matrix of both samples by adding buffer to the plasma sample and blank plasma to the buffer sample.

    • Precipitate proteins with cold acetonitrile and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the Fraction unbound (Fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate Percent Bound = (1 - Fu) * 100.

Trustworthiness: The assay should include control compounds with known binding properties (e.g., Warfarin - highly bound, Metoprolol - low binding) to validate the experimental run.

Section 3: Data Interpretation and Comparative Analysis

The ultimate goal of these assays is to build a multiparameter understanding of the compound's profile to guide medicinal chemistry efforts. Below is an illustrative table of hypothetical data for three pyrazolyl-pyridazine derivatives, comparing them to a benchmark compound.

Table 1: Illustrative In Vitro ADME Data for Pyrazolyl-Pyridazine Derivatives

CompoundStructureHLM Stability (t½, min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)Plasma Protein Binding (% Bound)
Derivative A R₁ = H, R₂ = OMe> 6015.21.185.3
Derivative B R₁ = Cl, R₂ = OMe2518.54.599.2
Derivative C R₁ = H, R₂ = COOH> 600.80.960.1
Celecoxib (Reference)4012.01.597.0

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally verified results.

Analysis and Field-Proven Insights:

  • Derivative A shows an excellent profile: high metabolic stability, high permeability, no significant efflux, and moderate-to-high protein binding. This compound would be a high-priority candidate for further investigation.

  • Derivative B , with a chloro- substitution, shows a significant drop in metabolic stability, suggesting the chlorine atom may have created a new site for metabolic attack. The high efflux ratio (ER > 2-3 is typically considered significant) indicates it is likely a substrate for an efflux transporter like P-gp, which could limit its effective absorption in vivo.[12] Furthermore, its very high protein binding (>99%) could limit the free fraction available for therapeutic action. This compound would likely be deprioritized or targeted for modification to block the metabolic "soft spot" and reduce efflux liability.

  • Derivative C , containing a carboxylic acid group, is highly polar. This is reflected in its very low permeability, which would likely lead to poor oral absorption. While it is metabolically stable and has lower protein binding, its inability to cross the intestinal barrier makes it a poor candidate for oral administration without a prodrug strategy. This demonstrates the classic trade-off where increasing solubility by adding polar groups can negatively impact permeability.

Conclusion

The pyrazolyl-pyridazine scaffold holds immense therapeutic promise. However, translating this promise into a clinical reality requires a disciplined and insightful approach to ADME profiling. By employing a strategic screening cascade and utilizing robust, self-validating in vitro assays as described in this guide, researchers can efficiently identify liabilities, understand structure-ADME relationships, and rationally design derivatives with a higher probability of in vivo success. This data-driven approach is the cornerstone of modern drug discovery, ensuring that the most promising molecules are advanced toward the clinic.

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  • Almehizia, A. A., et al. Evaluation of Biophysical Interaction between Newly Synthesized Pyrazoline Pyridazine Derivative and Bovine Serum Albumin by Spectroscopic and Molecular Docking Studies. ResearchGate. URL: https://www.researchgate.net/publication/333799017_Evaluation_of_Biophysical_Interaction_between_Newly_Synthesized_Pyrazoline_Pyridazine_Derivative_and_Bovine_Serum_Albumin_by_Spectroscopic_and_Molecular_Docking_Studies
  • S, L., et al. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912447/
  • Creative Bioarray. Caco-2 permeability assay. URL: https://www.creative-bioarray.com/services/caco-2-permeability-assay.htm
  • Frontage Laboratories. Metabolic Stability. URL: https://www.frontagelab.com/dmpk/in-vitro-adme/metabolic-stability/
  • Wang, Z., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00188a
  • K, T. S., et al. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11166663/

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolyl-Pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazolyl-pyridazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, the high degree of conservation within the ATP-binding site of the kinome presents a significant challenge: achieving target selectivity. This guide provides a comprehensive comparison of the cross-reactivity profiles of notable pyrazolyl-pyridazine and structurally related pyrazole-based compounds, supported by experimental data and detailed methodologies, to empower researchers in the selection and development of more precise cancer therapeutics.

The Double-Edged Sword of Kinase Inhibition: Potency vs. Selectivity

The development of small molecule kinase inhibitors has revolutionized cancer therapy. Yet, the therapeutic window of these agents is often limited by off-target effects, a direct consequence of cross-reactivity with unintended kinases.[1][2] Understanding a compound's selectivity profile across the entire kinome is therefore not merely an academic exercise but a critical step in preclinical development.[3] A highly selective inhibitor promises a more targeted therapeutic effect with a reduced side-effect profile. Conversely, a multi-targeted inhibitor, while potentially offering broader efficacy, carries a higher risk of toxicity due to the modulation of multiple signaling pathways.[4] This guide will dissect the kinase selectivity profiles of several key pyrazolyl-pyridazine and related pyrazole compounds, offering insights into how subtle structural modifications can dramatically influence their interactions across the kinome.

Comparative Cross-Reactivity Profiles of Pyrazolyl-Pyridazine and Related Kinase Inhibitors

To illustrate the diverse selectivity profiles within this class of compounds, we have compiled and analyzed publicly available kinome-wide screening data. The following tables summarize the inhibitory activity of selected compounds against their primary targets and a panel of off-target kinases. This comparative data highlights the spectrum from highly selective to multi-targeted inhibitors.

Table 1: Kinase Inhibition Profile of Representative Pyrazolyl-Based Compounds

CompoundPrimary Target(s)Primary Target IC50 (nM)Key Off-Targets (Inhibition >50% @ 1µM or IC50 <1µM)Selectivity Profile
NVP-TAE684 ALK2-10[5]Highly selective for ALK.[6][7]Highly Selective
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)TYK2Selective
AT9283 Aurora A, Aurora B3 (Aurora A), 3 (Aurora B)JAK2, JAK3, Abl(T315I), FLT3[8][9]Multi-Targeted
GSK2141795 (Uprosertib) AKT1, AKT2, AKT318 (AKT1)PKA, PRKACA, ROCK1Moderately Selective

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is intended for comparative illustration.

Data Interpretation:

  • NVP-TAE684 stands out as a highly selective inhibitor, demonstrating potent activity against its primary target, Anaplastic Lymphoma Kinase (ALK), with minimal engagement of other kinases.[6][7] This high degree of selectivity is desirable for minimizing off-target toxicities.

  • Ruxolitinib , a pyrazole-containing compound, exhibits selectivity for the JAK family of kinases, with potent inhibition of JAK1 and JAK2. Its lower affinity for other kinases makes it a valuable tool for studying JAK-mediated signaling.

  • AT9283 represents a multi-targeted inhibitor. While a potent inhibitor of Aurora kinases, it also demonstrates significant activity against JAK kinases and the drug-resistant Abl-T315I mutant.[8][9] This polypharmacology could be advantageous in certain cancer contexts but also increases the potential for complex side effects.

  • GSK2141795 (Uprosertib) , an AKT inhibitor with a pyrazole core, shows moderate selectivity. While potent against the AKT family, it displays cross-reactivity with other kinases like PKA and ROCK1, which should be considered when interpreting experimental results.

The following diagram illustrates the conceptual difference in kinase selectivity profiles.

G cluster_0 Kinome cluster_1 Selective Inhibitor cluster_2 Multi-Targeted Inhibitor K1 Target K2 Off-Target K3 Off-Target K4 Off-Target K5 Off-Target I1 I1 I1->K1 I2 I2 I2->K1 I2->K3 I2->K4

Caption: Conceptual representation of a selective vs. a multi-targeted kinase inhibitor.

Experimental Workflows for Assessing Kinase Cross-Reactivity

A thorough evaluation of a compound's kinase selectivity profile is a cornerstone of modern drug discovery.[3] This typically involves a tiered approach, starting with broad screening against a large panel of kinases, followed by more detailed dose-response studies for any identified hits.

Tier 1: High-Throughput Kinome-Wide Profiling

The initial assessment of cross-reactivity is often performed by screening the compound at a single, high concentration (e.g., 1 or 10 µM) against a comprehensive panel of kinases. Several commercial platforms are widely used for this purpose:

  • KINOMEscan™ (Eurofins DiscoverX): This is a binding assay that quantitatively measures the interaction of a test compound with a panel of over 450 kinases.[10] The technology relies on a competition binding assay where the amount of kinase captured by an immobilized ligand is measured in the presence of the test compound.

  • HotSpot™ and ³³PanQinase™ (Reaction Biology): These are radiometric activity-based assays, considered the gold standard for measuring kinase inhibition.[11][12] They directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of enzymatic activity.[3]

The following diagram outlines a generalized workflow for high-throughput kinase profiling.

G start Test Compound (Pyrazolyl-pyridazine derivative) prep Prepare stock solution in DMSO start->prep panel Select Kinase Panel (e.g., >400 kinases) prep->panel screen Single-concentration screening (e.g., 1 µM) panel->screen data Data Acquisition (Binding or Activity Assay) screen->data analysis Data Analysis (% Inhibition vs. Control) data->analysis hits Identify Off-Target Hits (>50% Inhibition) analysis->hits end Selectivity Profile Generated hits->end Proceed to Tier 2

Caption: A typical workflow for initial kinase cross-reactivity screening.

Tier 2: IC50 Determination for Off-Target Hits

Compounds that exhibit significant inhibition of one or more kinases in the initial screen are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each off-target kinase.

Step-by-Step Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a common luminescence-based assay for determining the IC50 of an inhibitor against a specific kinase.

  • Compound Preparation:

    • Create a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound dilutions and DMSO controls.

    • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibition data.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

The Path Forward: Designing Selectivity into Pyrazolyl-Pyridazine Inhibitors

The comparative data presented in this guide underscores the critical importance of comprehensive kinase profiling in the development of pyrazolyl-pyridazine-based inhibitors. While the scaffold is clearly amenable to generating highly potent compounds, achieving selectivity remains a key challenge that must be addressed through careful structure-activity relationship (SAR) studies.[3] By leveraging the detailed cross-reactivity data and robust experimental protocols outlined here, researchers can make more informed decisions in the design and optimization of the next generation of highly selective and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045.
  • Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Systems, 13(1), 77-90.e6.
  • Borisa, A. C., & Bhatt, H. G. (2017). A comprehensive review of AT9283, a multitargeted kinase inhibitor, in the treatment of pediatric and adult malignancies. Expert Opinion on Investigational Drugs, 26(9), 1085–1094.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96–104.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353–377.
  • Giam, M., & Pasca di Magliano, M. (2016). Multi-targeted kinase inhibitors in pancreatic cancer. Oncotarget, 7(32), 52697–52709.
  • Galkin, A. V., et al. (2007). Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Proceedings of the National Academy of Sciences, 104(1), 270-275.
  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388.
  • Howard, S., et al. (2009). Fragment-Based Discovery of AT9283; A Multi-Targeted Kinase Inhibitor with Potent Aurora, JAK and Abl Activity. Astex Therapeutics Ltd.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.
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  • Dawson, M. A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology, 150(1), 46-57.
  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinase inhibitors. Nature Reviews Drug Discovery, 10(12), 903–917.
  • Galkin, A. V., et al. (2007). Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Proceedings of the National Academy of Sciences of the United States of America, 104(1), 270–275.
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  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • Infante, J. R., et al. (2012). A phase I first-in-human study of the oral AKT inhibitor GSK2141795 (GSK795) in patients with advanced solid tumors. Journal of Clinical Oncology, 30(15_suppl), 3009-3009.

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Validating the binding mode of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine derivatives through molecular modeling

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Validating the Binding Mode of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the computationally-derived binding modes of this compound derivatives. Moving beyond theoretical predictions, we will explore an integrated, multi-faceted approach that combines molecular modeling with a suite of orthogonal experimental techniques. The objective is to build a self-validating system where computational hypotheses are systematically tested and refined by empirical data, ensuring the highest degree of scientific confidence in structure-activity relationships (SAR) and guiding rational drug design.

Introduction: The Imperative of Validation in Drug Discovery

The this compound scaffold is a privileged heterocyclic motif frequently employed in medicinal chemistry due to its versatile synthetic handles and ability to form key interactions with biological targets.[1][2] Computational tools, particularly molecular docking, are invaluable for rapidly generating hypotheses about how these derivatives might bind to a target protein.[3][4] However, it is critical to recognize that these in silico models are predictions, not certainties.[5] Inaccuracies in scoring functions, simplifications of molecular flexibility, and the absence of explicit solvent effects can lead to plausible yet incorrect binding poses.[5][6]

Therefore, experimental validation is an indispensable part of the drug discovery pipeline.[5] A robust validation strategy does not rely on a single experiment but rather on the convergence of evidence from multiple, independent methods. This guide details a logical workflow, from initial computational prediction to definitive experimental confirmation, explaining the causality behind each methodological choice.

Part I: The Computational Foundation – Predicting the Binding Mode

The journey begins with the generation of a high-quality, plausible binding hypothesis. This is achieved through a combination of molecular docking to predict the static binding pose and molecular dynamics to assess its stability.

Molecular Docking: Generating the Initial Hypothesis

Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's binding site. Its primary strength lies in its computational efficiency, allowing for the rapid screening of numerous derivatives to generate initial SAR insights.[7]

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, including water, co-solvents, and existing ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of the this compound derivative.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm. The size and center of the box are critical parameters, often guided by the position of a known co-crystallized ligand or by pocket prediction algorithms.

  • Docking Execution:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The algorithm will explore various poses of the ligand within the grid box.

  • Result Analysis:

    • Cluster the resulting poses based on Root Mean Square Deviation (RMSD).[8]

    • Analyze the top-ranking clusters, focusing on the pose with the lowest binding energy.[8][9]

    • Crucial Step: Visually inspect the predicted binding mode. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking. A low energy score is meaningless if the predicted interactions are not chemically sensible.

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PrepP PrepP PDB->PrepP Add Hydrogens, Assign Charges Ligand Ligand Structure (SDF/MOL2) PrepL PrepL Ligand->PrepL Assign Charges, Define Rotatable Bonds Grid Define Grid Box (Binding Site) PrepP->Grid Dock Run Docking Algorithm (e.g., Genetic Algorithm) PrepL->Dock Grid->Dock Cluster Cluster Poses by RMSD Dock->Cluster Score Rank by Scoring Function Cluster->Score Visualize Visual Inspection of Key Interactions Score->Visualize Hypothesis Binding Mode Hypothesis Visualize->Hypothesis

Caption: A typical workflow for molecular docking experiments.

Molecular Dynamics (MD) Simulation: Assessing Pose Stability

A docking pose represents a static, low-energy snapshot. MD simulation tests the stability of this pose over time in a more realistic, dynamic environment that includes explicit water molecules and ions, providing a more rigorous assessment of the binding hypothesis.[7][10][11]

  • System Setup:

    • Take the top-ranked docked pose of the protein-ligand complex.

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Minimization & Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand atoms (NVT ensemble).

    • Adjust the system's pressure to the target pressure (e.g., 1 atm) while maintaining the temperature (NPT ensemble). This equilibration phase allows the water molecules and ions to relax around the complex.

  • Production Run:

    • Remove all restraints and run the simulation for a significant period (e.g., 100-200 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates that the binding pose is maintained.

    • Interaction Fingerprints: Monitor the key interactions (e.g., specific hydrogen bonds) identified in the docking pose. Their persistence throughout the simulation adds confidence to the model.[10]

    • RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify regions of the protein that become more or less flexible upon ligand binding.

Part II: The Experimental Verdict – A Comparison of Validation Techniques

Technique Question Answered Strengths Limitations Data Type
X-Ray Crystallography What is the exact 3D structure of the complex?Unambiguous, high-resolution structural data; the "gold standard".[14][15]Requires well-diffracting crystals; can be time-consuming; crystal packing may influence conformation.Structural (Atomic Coordinates)
NMR Spectroscopy Which atoms of the protein and ligand are interacting in solution?Provides data in solution; can map binding interfaces; excellent for detecting weak interactions.[16][17][18]Requires large amounts of soluble, stable protein; limited by protein size.Structural (Interface Mapping) & Affinity
Site-Directed Mutagenesis Is a specific predicted interaction functionally important for binding?Directly tests the functional relevance of a single interaction.[19][20]Can cause unintended structural perturbations; requires a robust binding assay.Functional (Change in Affinity)
Biophysical Assays (ITC, SPR) How tightly does the ligand bind?Provides precise thermodynamic (ITC) and kinetic (SPR) binding data.[21][22]Does not provide direct structural information on the binding mode.Quantitative (Kd, kon, koff, ΔH, ΔS)
The Gold Standard: X-Ray Crystallography

Crystallography provides the most direct and compelling validation of a predicted binding mode by revealing the atomic-level structure of the protein-ligand complex.[23][24][25]

  • Causality: If the computational model is accurate, the predicted pose should closely match the experimentally determined structure.

  • Validation Workflow:

    • Co-crystallize the target protein with the this compound derivative.

    • Collect X-ray diffraction data.

    • Solve the structure to obtain an electron density map.

    • Build the atomic model of the protein-ligand complex into the electron density.

    • Comparison: Superimpose the crystal structure with the docked pose and calculate the RMSD. An RMSD value < 2.0 Å is generally considered a successful prediction.

In-Solution Insights: NMR Spectroscopy

NMR spectroscopy is uniquely powerful for validating interactions in a solution state, which more closely mimics the physiological environment.[16][17]

  • Causality: If the docking pose is correct, the protein residues predicted to be in contact with the ligand should show changes in their NMR signals upon ligand titration.

  • Key Protocols:

    • ¹H-¹⁵N HSQC Titration: This protein-observed experiment monitors changes in the chemical environment of each backbone amide group. By titrating the ligand into a solution of ¹⁵N-labeled protein, residues in the binding pocket will experience chemical shift perturbations (CSPs). Mapping these CSPs onto the protein structure validates the predicted binding site.

    • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons on the ligand are in close proximity to the protein. The protein is selectively saturated with radiofrequency pulses; this saturation is transferred via the Nuclear Overhauser Effect (NOE) to bound ligand protons. The resulting difference spectrum reveals the ligand's binding epitope, which can be compared to the docked pose.[16][26]

Functional Proof: Site-Directed Mutagenesis

This technique provides functional evidence to support a specific interaction predicted by the computational model.[27][28]

  • Causality: If a specific hydrogen bond or salt bridge predicted by the model is critical for binding, mutating the corresponding protein residue to one that cannot form that interaction should lead to a significant decrease in binding affinity.[19][29]

  • Experimental Protocol:

    • Identify Key Residue: From the docking model, select a residue predicted to make a critical interaction (e.g., a hydrogen bond from the pyrazole N-H to a serine hydroxyl).

    • Create Mutant: Use PCR-based site-directed mutagenesis to change the codon for that residue (e.g., Serine to Alanine, which lacks the hydroxyl group).[29]

    • Express & Purify: Express and purify both the wild-type (WT) and mutant proteins.

    • Measure Affinity: Use a quantitative biophysical assay (like ITC or SPR) to measure the binding affinity (Kd) of the derivative for both the WT and mutant protein. A significant increase in the Kd value for the mutant protein validates the functional importance of the targeted interaction.

Part III: Synthesizing the Data – A Holistic Validation Workflow

True confidence in a binding mode comes from the convergence of computational predictions and multiple, orthogonal experimental results. Discrepancies at any stage provide valuable feedback to refine the computational model.

cluster_comp Computational Hypothesis Generation cluster_exp Experimental Validation Docking Molecular Docking (Static Pose) MD MD Simulation (Dynamic Stability) Docking->MD Top Pose Xray X-Ray Crystallography (Direct Structural Proof) MD->Xray Predicts 3D Structure NMR NMR Spectroscopy (Solution Interface Mapping) MD->NMR Predicts Binding Interface SDM Site-Directed Mutagenesis (Functional Interaction Test) MD->SDM Predicts Key Interactions Biophys Biophysical Assays (ITC/SPR) (Affinity & SAR) MD->Biophys Predicts Affinity Ranking Xray->MD Refine Model ValidatedModel Validated Binding Mode Xray->ValidatedModel Low RMSD NMR->MD Refine Model NMR->ValidatedModel CSP/STD Match SDM->MD Refine Model SDM->ValidatedModel Affinity Loss on Mutation Biophys->MD Refine Model Biophys->ValidatedModel Correlates with SAR

Caption: Holistic workflow integrating computational and experimental data.

Comparative Data Summary: A Hypothetical Case Study

Consider a series of derivatives targeting a hypothetical kinase. A successful validation effort would yield data like this:

Compound Docking Score (kcal/mol) Predicted Interaction with Ser152 Binding Affinity (Kd, nM) [ITC] Kd Fold-Increase (Ser152Ala Mutant) Crystal Structure RMSD (Å)
Lead-1 -9.5H-bond (Pyrazole N-H)50>50x1.2
Analog-2 -8.2H-bond (Pyrazole N-H)250>50xN/A
Analog-3 (N-Methyl) -7.1None (N-H blocked)>10,0001x (No change)N/A
Analog-4 -9.8H-bond (Pyrazole N-H)35>50x1.4

Interpretation of the Data:

  • Strong SAR Correlation: The docking scores generally correlate with the measured binding affinities (lower energy = tighter binding).

  • Functional Validation (SDM): The N-methylation in Analog-3, which removes the predicted hydrogen bond donor, ablates binding affinity, perfectly matching the computational prediction. Furthermore, mutating Ser152 to Ala causes a >50-fold loss in affinity for active compounds, confirming this residue's critical role.

  • Structural Validation (Crystallography): The low RMSD values for Lead-1 and Analog-4 show an excellent match between the predicted pose and the actual binding mode.

Conclusion

Validating the binding mode of a chemical series like the 3-Chloro-6-(1H-pyrazol-4-yl)pyridazines is a cornerstone of modern, structure-based drug discovery. By systematically integrating the predictive power of molecular docking and MD simulations with the empirical certainty of X-ray crystallography, NMR, site-directed mutagenesis, and quantitative biophysical assays, researchers can move beyond correlation to establish causation. This rigorous, multi-pronged approach minimizes the risk of pursuing flawed hypotheses, builds a robust and defensible SAR, and ultimately accelerates the design of more potent and selective therapeutics.

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Safety Operating Guide

Navigating the Disposal of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles of Chemical Waste Management

The overarching principle for the disposal of specialized research chemicals like 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is to always treat them as potentially hazardous.[1] The primary and most recommended method for disposal is through a licensed chemical waste disposal service to ensure environmentally safe and compliant management.[1] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structure of this compound, which contains a chlorinated pyridazine and a pyrazole moiety, it is prudent to assume it may possess hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Therefore, stringent adherence to PPE protocols is essential.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye damage.[2]
Hand Protection Nitrile gloves (or other chemically resistant gloves).To prevent skin contact, which may cause irritation or allergic reactions.[3]
Body Protection A laboratory coat.To protect skin and clothing from contamination.[1][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of any dust or vapors, which may cause respiratory irritation.[2]

Always consult with your institution's EHS office for specific PPE recommendations.

Step-by-Step Disposal Procedures

The following procedures provide a clear workflow for the safe disposal of this compound and associated waste.

Step 1: Waste Segregation

Proper segregation is the critical first step to prevent inadvertent chemical reactions and ensure compliant disposal.[1]

  • Solid Waste:

    • Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.[1]

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should also be placed in this container.[1]

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO or other organic solvents) must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1]

    • The first rinse of any contaminated glassware should be collected as hazardous waste.[5]

Step 2: Container Management
  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any known hazard symbols.

  • Sealing: Ensure that waste containers are securely sealed to prevent spills or the release of vapors.

  • Compatibility: Use containers that are chemically resistant to the waste being collected.

Step 3: Storage of Waste Pending Disposal

Proper storage of chemical waste is crucial for maintaining a safe laboratory environment.[1]

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1][2]

  • Segregate containers of incompatible materials using physical barriers or secondary containment.[1]

  • The storage area should be cool and dry.[1]

Step 4: Arranging for Professional Disposal

The disposal of laboratory chemical waste must be handled by qualified professionals.

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[1]

  • Provide them with a clear inventory of the waste, including the chemical name and quantity.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocols

IncidentProcedure
Minor Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Use an absorbent material to contain and clean up the spill. 4. Place the absorbed material in a sealed container for hazardous waste disposal. 5. Clean the spill area with soap and water.
Major Spill 1. Evacuate the area immediately. 2. Alert your institution's EHS and emergency response team. 3. Do not attempt to clean up a large spill without proper training and equipment.
Skin Contact 1. Immediately flush the affected area with plenty of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[2]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention.[2]
Inhalation 1. Move to fresh air immediately. 2. Seek medical attention if you feel unwell.[2]
Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention.[2]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal Start Identify Waste: This compound Assess Assess Hazards (Assume Potentially Hazardous) Start->Assess PPE Don Appropriate PPE Assess->PPE Solid Solid Waste (Unused chemical, contaminated labware) PPE->Solid Is it solid? Liquid Liquid Waste (Solutions, first rinse) PPE->Liquid Is it liquid? Container_Solid Seal & Label Solid Waste Container Solid->Container_Solid Container_Liquid Seal & Label Liquid Waste Container Liquid->Container_Liquid Storage Store in Designated Cool, Dry, Ventilated Area Container_Solid->Storage Container_Liquid->Storage EHS Contact EHS or Licensed Waste Disposal Service Storage->EHS End Proper Disposal Complete EHS->End

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Apollo Scientific. (2022, September 16). 3-Chloro-6-hydrazinopyridazine Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 1H-Pyrazole Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Pyrazole Safety Data Sheet.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

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Comprehensive Safety and Handling Guide for 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine. Designed for researchers, scientists, and drug development professionals, this document outlines critical operational procedures and disposal plans to ensure a safe laboratory environment. The information herein is synthesized from safety data sheets of structurally analogous compounds and established principles of laboratory safety.

Hazard Assessment: An Evidence-Based Approach

  • Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Irritation: Likely to cause skin irritation[2][3]. May cause an allergic skin reaction[1].

  • Eye Damage: Poses a risk of serious eye irritation or damage[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes[1][2].

The pyrazole moiety itself is found in many biologically active compounds, and while this can be beneficial therapeutically, it also underscores the need for cautious handling due to potential uncharacterized biological effects[4][5]. Therefore, this compound should be treated as a hazardous substance with unknown long-term toxicological properties.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with specifications tailored to the anticipated hazards.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A full face shield should be worn over goggles during procedures with a high risk of splashes, such as when handling bulk quantities or during reactions that could pressurize.[6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. For prolonged contact or when handling larger quantities, consider double-gloving.[7][8]
Body Protection Laboratory CoatA flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[6]
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) must be used.[8][9]
Logical Flow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment Start Initiate Task AssessRisk Assess Risk Level (Quantity, Procedure) Start->AssessRisk LowRisk Low Risk (e.g., small quantity transfer in fume hood) AssessRisk->LowRisk Low HighRisk High Risk (e.g., bulk handling, potential for splash) AssessRisk->HighRisk High PPE_Low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood LowRisk->PPE_Low PPE_High Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Chemical Apron over Lab Coat - Fume Hood/Respirator HighRisk->PPE_High

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] The container should be tightly sealed.

Handling and Use
  • Engineering Controls: All weighing and handling of the solid compound must be performed in a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

  • Weighing: Use a disposable weighing boat to prevent contamination of balances.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][11]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the material into a labeled, sealed container for hazardous waste disposal.[1][12]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container.

  • Halogenated Waste: As a chlorinated compound, this waste should be disposed of in a container specifically for halogenated organic waste.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[12]

Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal GenerateWaste Generate Waste (e.g., contaminated gloves, glassware) Segregate Segregate into Halogenated Organic Waste GenerateWaste->Segregate Store Store in Labeled, Sealed Container Segregate->Store Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose

Caption: Step-by-step waste disposal workflow for this compound.

By adhering to these guidelines, you can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Library of Medicine.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed.
  • 3-Chloro-6-hydrazinopyridazine Safety Data Sheet. (n.d.). Apollo Scientific.
  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (n.d.). ResearchGate.
  • 3-Chloro-6-(1-piperazinyl)pyridazine Safety Data Sheet. (n.d.). ECHEMI.
  • 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. (n.d.). PubChem.
  • Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate. (n.d.). Benchchem.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
  • 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET. (2025-05-13). TCI Chemicals.
  • 3,6-Dichloropyridazine Safety Data Sheet. (2012-04-30). Unknown Source.
  • Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025-04-24). Sigma-Aldrich.
  • 3-CHLORO-6-(1,1-DIMETHYLETHYL)-PYRIDAZINE Safety Data Sheets. (n.d.). Echemi.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). Unknown Source.
  • 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine. (n.d.). Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Unknown Source.
  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (n.d.). National Library of Medicine.
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.